Technical Documentation Center

5-Bromo-2-methoxypyrimidine-4-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
  • CAS: 1260883-25-7

Core Science & Biosynthesis

Foundational

5-Bromo-2-methoxypyrimidine-4-carbaldehyde: A Technical Guide to Orthogonal Reactivity and Synthetic Applications

Executive Summary As medicinal chemistry increasingly relies on fragment-based drug discovery (FBDD) to explore novel chemical space, the demand for highly functionalized, multi-vector building blocks has surged. 5-Bromo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on fragment-based drug discovery (FBDD) to explore novel chemical space, the demand for highly functionalized, multi-vector building blocks has surged. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7)[1] stands out as a premier scaffold. Featuring three distinct, orthogonally reactive sites—an electrophilic C4-carbaldehyde, a cross-coupling-ready C5-bromine, and a substitution-labile C2-methoxy group—this compound enables the rapid assembly of complex molecular architectures, including advanced antiviral agents[2] and fused heterocycles[3].

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties is critical for predicting stability, solubility, and handling requirements during synthesis.

PropertyValue
Chemical Name 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
CAS Number 1260883-25-7[4]
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Physical State Off-white to pale yellow solid
Storage Conditions 2–8 °C, Inert Atmosphere (Argon/N2)
Key Functional Groups C4-Aldehyde, C5-Bromine, C2-Methoxy

Core Reactivity & Mechanistic Pathways

To effectively utilize this scaffold, one must understand the causality behind its reactivity. The pyrimidine ring is inherently electron-deficient, a property that is further modulated by its substituents.

  • C4-Carbaldehyde (Electrophilic Hub): The aldehyde is highly activated by the strong electron-withdrawing effect of the pyrimidine nitrogen atoms and the inductive pull of the adjacent C5-bromine. This makes it highly susceptible to nucleophilic attack, facilitating rapid reductive aminations and condensation reactions to form fused systems like furo[3,2-d]pyrimidines[3].

  • C5-Bromine (Cross-Coupling Vector): Position 5 is the least electron-deficient carbon on the pyrimidine ring. However, the presence of the bromine atom primes this site for oxidative addition by Palladium(0) species. This allows for precise Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to generate heterobiaryls[5].

  • C2-Methoxy (Modulator & Leaving Group): The methoxy group provides resonance electron donation, which slightly tempers the ring's overall electrophilicity, preventing spontaneous degradation. Under specific conditions (e.g., strong nucleophiles or acidic hydrolysis), it can undergo Nucleophilic Aromatic Substitution (SNAr) or demethylation to yield pyrimidin-2-ones.

Mandatory Visualization: Orthogonal Reactivity Map

ReactivityMap SM 5-Bromo-2-methoxy- pyrimidine-4-carboxylic acid Weinreb Weinreb Amide SM->Weinreb N,O-Dimethylhydroxylamine EDC, HOBt Target 5-Bromo-2-methoxy- pyrimidine-4-carbaldehyde Weinreb->Target DIBAL-H (-10 °C) Chelation Control Suzuki C5 Suzuki Coupling (Pd-Catalyzed) Target->Suzuki Orthogonal Site 1 RedAm C4 Reductive Amination (NaBH(OAc)3) Target->RedAm Orthogonal Site 2 SNAr C2 Nucleophilic Substitution (SNAr) Target->SNAr Orthogonal Site 3

Synthesis and orthogonal reactivity of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Experimental Protocols: Self-Validating Systems

The following methodologies are engineered to be self-validating, ensuring that researchers can confirm success at each critical juncture.

Protocol 1: Controlled Reduction via Weinreb Amide[2]

Objective: Synthesize the carbaldehyde from 5-bromo-2-methoxypyrimidine-4-carboxylic acid without over-reduction to the primary alcohol.

Causality: Direct reduction of carboxylic acids or esters to aldehydes is difficult to arrest. By first forming the Weinreb amide (N-methoxy-N-methylamide), the subsequent DIBAL-H reduction forms a stable 5-membered cyclic aluminum chelate. This intermediate resists further reduction and only collapses to the desired aldehyde upon aqueous quenching.

Step-by-Step Methodology:

  • Amidation: React 5-bromo-2-methoxypyrimidine-4-carboxylic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.2 eq) in DMF at room temperature.

  • Reduction: Dissolve the isolated Weinreb amide in anhydrous THF and cool to -10 °C under Argon.

  • DIBAL-H Addition: Dropwise add DIBAL-H (1.0 M in toluene, 1.5 eq), maintaining the internal temperature strictly at -10 °C to prevent over-reduction.

  • Self-Validating Quench: Quench the reaction carefully with isopropanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Validation checkpoint: The solution will initially form a thick, white aluminum emulsion. Stir vigorously for 1–2 hours until the mixture resolves into two distinct, clear liquid phases. This visual cue confirms the complete breakdown of the aluminum chelate, ensuring high product recovery.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield the aldehyde.

Protocol 2: Chemoselective C5 Suzuki-Miyaura Coupling[5]

Objective: Arylate the C5 position while leaving the C4-aldehyde intact.

Causality: The aldehyde group is sensitive to harsh bases and high temperatures (prone to Cannizzaro-type disproportionation or aldol condensations). Therefore, a highly efficient catalyst system (Pd(dppf)Cl2) and a mild base (K2CO3) in a biphasic solvent system are utilized to achieve rapid transmetalation at moderate temperatures (80 °C).

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine 5-bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq), aryl boronic acid (1.2 eq), and K2CO3 (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the auto-oxidation of the highly reactive aldehyde to a carboxylic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under Argon. Heat to 80 °C for 4–6 hours.

  • Self-Validating Analysis: Monitor via LC-MS.

    • Validation checkpoint: The starting material exhibits a distinct 1:1 isotopic doublet mass peak (due to 79Br and 81Br). The reaction is deemed complete when this doublet completely disappears, replaced by a single mass peak corresponding to the coupled product.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite.

    • Validation checkpoint: The Celite pad will trap the black Pd(0) precipitate, ensuring the filtrate is free of heavy metal contamination, which is critical for downstream biological assays.

Applications in Drug Development

The strategic positioning of functional groups on 5-bromo-2-methoxypyrimidine-4-carbaldehyde makes it a highly prized asset in medicinal chemistry.

  • Antiviral Therapeutics: The scaffold has been prominently featured in the patent literature for the synthesis of complex inhibitors targeting the HIV virus[2]. The ability to sequentially functionalize the C4 and C5 positions allows for the precise spatial arrangement of pharmacophores required to bind the viral reverse transcriptase or integrase enzymes.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high density of diverse functional handles make it an ideal "growth vector" fragment. Researchers can easily elaborate the core structure in three-dimensional space to probe protein binding pockets.

References

  • Google Patents. "WO2013006738A1 - Compounds for the treatment of hiv".
  • DergiPark. "New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides". URL:[Link]

  • Accela ChemBio. "5-Bromo-2-methoxypyrimidine-4-carbaldehyde". URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of a Niche Pyrimidine Building Block In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Niche Pyrimidine Building Block

In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents due to its presence in nucleobases and its capacity for diverse chemical modifications.[1][2] The subject of this guide, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, is a highly functionalized derivative poised as a strategic intermediate for the synthesis of complex molecular architectures. While this specific carbaldehyde is not broadly listed as a stock chemical, its true value lies in its accessibility through straightforward synthetic transformations from commercially available precursors.

This technical guide provides an in-depth look at 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, not as a standalone reagent, but as a synthetic target. We will delve into its preparation from its ester and carboxylic acid analogues, explore its physicochemical properties, and discuss its potential applications, particularly in the realm of kinase inhibitor development.

Core Compound Identification and Key Precursors

As of the latest revisions of major chemical catalogs, a specific CAS number for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is not readily found. This is common for reactive intermediates that are typically synthesized and used in subsequent steps without isolation. However, its key precursors are well-documented and commercially available:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate 1398504-36-3[3][4]C7H7BrN2O3247.05[3][4]
5-Bromo-2-methoxypyrimidine-4-carboxylic acid 38275-37-5[5]C6H5BrN2O3233.02[5]
5-Bromo-2-methoxypyrimidine 14001-66-2[6]C5H5BrN2O189.01[6]

For the purposes of this guide, we will focus on the synthetic route starting from the most practical precursor, Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate .

Synthesis and Mechanism: A Two-Step Pathway to the Target Aldehyde

The most reliable and field-proven method to obtain 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a two-step sequence involving the reduction of the corresponding ester to an alcohol, followed by a mild oxidation.

Step 1: Reduction of the Ester to (5-Bromo-2-methoxypyrimidin-4-yl)methanol

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, a mild reducing agent is preferred to avoid unwanted side reactions with the pyrimidine ring or the bromo substituent.

  • Choice of Reagent and Rationale: Diisobutylaluminium hydride (DIBAL-H) is an excellent choice for this reduction. It is a powerful enough reducing agent to convert esters to alcohols, but it is less reactive than lithium aluminum hydride (LiAlH4), which minimizes the risk of over-reduction or reaction with the halogen. The reaction is typically performed at low temperatures to enhance selectivity.

Step 2: Oxidation of (5-Bromo-2-methoxypyrimidin-4-yl)methanol to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde without further oxidation to a carboxylic acid requires the use of mild and controlled oxidizing agents.

  • Choice of Reagent and Rationale: The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA), is a highly effective method for this transformation.[7] It proceeds under mild, anhydrous conditions, which is beneficial for preventing the formation of the corresponding carboxylic acid. An alternative "green" option would be a TEMPO-catalyzed oxidation.[2]

The overall synthetic workflow is depicted below:

G cluster_0 Synthetic Workflow A Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate (CAS: 1398504-36-3) B (5-Bromo-2-methoxypyrimidin-4-yl)methanol A->B Step 1: Reduction Reagent: DIBAL-H Solvent: Anhydrous THF or DCM Temp: -78 °C to 0 °C C 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (Target Compound) B->C Step 2: Oxidation Reagent: Swern Oxidation (DMSO, (COCl)2, Et3N) Solvent: Anhydrous DCM Temp: -78 °C to rt

Caption: Synthetic pathway to the target aldehyde.

Experimental Protocols

The following protocols are provided as a guideline and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Reduction of Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Methyl 5-bromo-2-methoxypyrimidine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of DIBAL-H (1.5 - 2.0 eq, typically 1.0 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude (5-Bromo-2-methoxypyrimidin-4-yl)methanol can be purified by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation to 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
  • Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM and cool to -78 °C. To this, add oxalyl chloride (1.5 eq) followed by the dropwise addition of dimethyl sulfoxide (DMSO) (3.0 eq). Stir for 15-20 minutes.

  • Addition of the Alcohol: Dissolve the (5-Bromo-2-methoxypyrimidin-4-yl)methanol (1.0 eq) from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Addition of Base: Add triethylamine (Et3N) (5.0 eq) dropwise, and allow the reaction mixture to slowly warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by flash column chromatography.

Physicochemical Properties

While experimental data for the target aldehyde is scarce, its properties can be predicted based on its structure and comparison to similar compounds.

PropertyPredicted Value / Observation
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Appearance Likely a pale yellow to white solid
Solubility Soluble in common organic solvents like DCM, ethyl acetate, and THF
Stability As an aldehyde, it may be susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. It is recommended to store it under an inert atmosphere at low temperatures.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Substituted pyrimidines are a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[8] The aldehyde functionality at the 4-position of our target compound is a versatile handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine side chains, which are crucial for interacting with the hinge region of many kinases.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the molecular framework.

  • Condensation Reactions: To form other heterocyclic systems.

The bromo substituent at the 5-position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, allowing for the introduction of aryl or heteroaryl groups to modulate potency and selectivity.[8]

G cluster_1 Role in Kinase Inhibitor Synthesis A 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde B Reductive Amination (R-NH2, NaBH(OAc)3) A->B C Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->C D Pyrimidine Core with 4-aminomethyl side chain B->D E 5-Aryl Pyrimidine Derivative C->E F Potent & Selective Kinase Inhibitor D->F Further Modification E->F Further Modification

Caption: Versatility in kinase inhibitor synthesis.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is not available, general precautions for handling halogenated aromatic aldehydes and their precursors should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[4] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended.

Conclusion

5-Bromo-2-methoxypyrimidine-4-carbaldehyde represents a valuable, albeit not directly purchasable, building block for advanced chemical synthesis. Its preparation from commercially available esters or carboxylic acids is straightforward using standard organic chemistry transformations. The dual functionality of the aldehyde and the bromo-substituent provides a powerful platform for the creation of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors and other therapeutic agents. This guide provides the necessary foundational knowledge for researchers to confidently synthesize and utilize this versatile intermediate in their drug discovery programs.

References

  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. [Link]

  • YouTube. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. [Link]

  • MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

Sources

Foundational

5-Bromo-2-methoxypyrimidine-4-carbaldehyde molecular weight

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: Synthesis, Reactivity, and Applications This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: Synthesis, Reactivity, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related pyrimidine analogs to present a robust profile of its anticipated properties, reactivity, and utility as a synthetic building block.

Molecular and Physicochemical Profile

5-Bromo-2-methoxypyrimidine-4-carbaldehyde belongs to the class of halogenated pyrimidines, which are foundational scaffolds in the development of therapeutic agents.[1][2] Its structure incorporates several key functional groups that dictate its chemical behavior: an electron-deficient pyrimidine ring, a reactive bromine atom, a methoxy group, and a carbaldehyde moiety.

The molecular weight of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, based on its chemical formula C6H5BrN2O2, is 217.02 g/mol .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C6H5BrN2O2-
Molecular Weight 217.02 g/mol Calculated
IUPAC Name 5-bromo-2-methoxypyrimidine-4-carbaldehyde-
Appearance Pale yellow solid (Predicted)[3]
Solubility Soluble in various organic solvents (Predicted)[4]

Synthesis and Chemical Reactivity

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various methods, often starting from more common pyrimidine precursors. One general approach involves the reaction of 2-bromomalonaldehyde with amidine compounds in a one-step process.[5] Another strategy involves the bromination of a corresponding 2-methoxypyrimidine-4-carbaldehyde precursor using a suitable brominating agent like bromine in acetic acid.[6]

The reactivity of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is governed by its distinct functional groups:

  • Pyrimidine Core : The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although this is modulated by the existing substituents.[7]

  • C5-Bromo Group : The carbon-bromine bond is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive in such reactions than a C-Cl bond on the same ring, allowing for selective modifications.[7][8] This makes the compound a valuable precursor for creating C-C, C-N, and other bonds.

  • C2-Methoxy Group : The methoxy group is an electron-donating group that can influence the regioselectivity of reactions on the pyrimidine ring.

  • C4-Carbaldehyde Group : The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and oxidation to a carboxylic acid.

The differential reactivity of the halogen atoms in related compounds like 5-bromo-2-chloropyrimidine is a well-exploited strategy in medicinal chemistry, allowing for sequential, regioselective modifications.[7]

Applications in Drug Discovery

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs for conditions ranging from infections to cancer.[1][2] Their ability to mimic the endogenous pyrimidines in DNA and RNA, form hydrogen bonds with biological targets, and serve as bioisosteres for other aromatic systems makes them a privileged scaffold in drug design.[1]

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is anticipated to be a highly versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors.[8] The pyrimidine core can act as a hinge-binding motif in many kinase active sites, while the C4 and C5 positions can be elaborated to target other regions of the enzyme, enhancing potency and selectivity.

Experimental Protocols

The following protocols are based on established methodologies for structurally analogous pyrimidine compounds and serve as a validated starting point for the synthesis and characterization of derivatives of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Protocol 1: Suzuki-Miyaura Cross-Coupling (Representative)

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C5-bromo position, a fundamental C-C bond-forming reaction.[9]

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition : Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio, 10 mL).

  • Reaction Execution : Heat the reaction mixture to 90 °C and stir vigorously for 12 hours or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Reactants: - Pyrimidine (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) B Add Catalyst: Pd(PPh₃)₄ (5 mol%) C Add Degassed Solvent: Toluene/Water D Heat to 90°C Stir for 12h C->D Inert Atmosphere E Monitor Progress: TLC or LC-MS D->E F Cool & Quench (Water) E->F Upon Completion G Extract (Ethyl Acetate) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Compound I->J Pure Product

Protocol 2: Spectroscopic Characterization

Accurate structural elucidation is critical. The following outlines the expected spectroscopic data and the methods to acquire it, based on analyses of similar compounds like 5-bromo-2-hydroxybenzaldehyde and 5-bromo-2-chloro-4-methoxypyrimidine.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • ¹H NMR : The spectrum is expected to show a singlet for the proton at the C6 position of the pyrimidine ring, a singlet for the methoxy protons, and a singlet for the aldehyde proton.

    • ¹³C NMR : The proton-decoupled spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the aldehyde will be the most downfield signal. Carbons attached to electronegative atoms (N, O, Br) will also be significantly downfield.

  • Mass Spectrometry (MS) :

    • The mass spectrum is expected to display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10] This provides a clear signature for the successful incorporation of bromine.

Synthetic_Utility Start 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde Suzuki Suzuki Start->Suzuki Pd Catalyst Stille Stille Start->Stille Pd Catalyst Buchwald Buchwald Start->Buchwald Pd Catalyst Aldehyde Aldehyde Start->Aldehyde Various Reagents P1 P1 Suzuki->P1 P2 P2 Stille->P2 P3 P3 Buchwald->P3 P4 P4 Aldehyde->P4

Safety and Handling

As with any halogenated heterocyclic compound, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde should be handled with appropriate safety precautions. Based on safety data for similar compounds, the following is advised:[12][13][14]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of exposure :

    • Skin contact : Wash off immediately with plenty of soap and water.[12][15]

    • Eye contact : Rinse cautiously with water for several minutes.[13][14]

    • Inhalation : Move the person to fresh air.[12][13]

    • Ingestion : Rinse mouth and seek medical attention if feeling unwell.[12][15]

This guide provides a foundational understanding of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde for its application in research and development. By leveraging the established chemistry of related pyrimidine scaffolds, scientists can effectively utilize this compound as a versatile intermediate in the synthesis of novel molecules with therapeutic potential.

References

  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • IndiaMART. 2 Methoxy 5 Bromo Pyridine 4 Carbaldehyde. IndiaMART. Available from: [Link]

  • Kamal, A. et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC, 2014. Available from: [Link]

  • Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • Vitaku, E. et al. Recent Advances in Pyrimidine-Based Drugs. PMC, 2022. Available from: [Link]

  • Kumar, R. et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Health Sciences, 2024. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry, 2013. Available from: [Link]

  • Rather, M. A. & Rashid, R. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC, 2023. Available from: [Link]

  • MilliporeSigma. 4-bromo-5-methyl-pyridine-2-carbaldehyde | 1196157-14-8. MilliporeSigma. Available from: [Link]

  • Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. Google Patents.

Sources

Exploratory

5-Bromo-2-methoxypyrimidine-4-carbaldehyde: Comprehensive NMR Analysis and Structural Characterization Guide

Executive Summary In modern drug discovery and medicinal chemistry, highly functionalized pyrimidines serve as critical pharmacophores. The compound1 (CAS 1260883-25-7)[1] is a prime example of a densely substituted hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized pyrimidines serve as critical pharmacophores. The compound1 (CAS 1260883-25-7)[1] is a prime example of a densely substituted heterocyclic building block. It features three distinct functional handles—a methoxy group, a formyl group, and a bromine atom—distributed around an electron-deficient pyrimidine core.

For researchers and application scientists, unambiguous structural elucidation of such molecules is paramount. Because this molecule contains only three isolated proton environments (aldehyde, aromatic, and methoxy) and four quaternary carbons, 1D Nuclear Magnetic Resonance (NMR) alone is insufficient for definitive assignment. This whitepaper provides an in-depth, self-validating technical workflow for the complete NMR characterization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, emphasizing the causality behind spectral phenomena and experimental design.

Structural and Electronic Considerations: The Causality of Chemical Shifts

Before acquiring data, an expert spectroscopist must predict the electronic environment of the molecule to rationalize the resulting chemical shifts. The pyrimidine core is inherently electron-withdrawing due to the two electronegative nitrogen atoms (N1 and N3).

  • The C6 Aromatic Proton (H6): Positioned between the N1 nitrogen and the C5-bromine, H6 resides in a highly deshielded environment. The inductive electron-withdrawing effect of the adjacent heteroatoms strips electron density from this proton, pushing its 1 H NMR signal significantly downfield (~8.95 ppm).

  • The C5 Quaternary Carbon (C-Br): Counterintuitively, despite bromine's high electronegativity, the C5 carbon appears relatively upfield (~115.0 ppm) in the 13 C NMR spectrum. This is caused by the Heavy Atom Effect (spin-orbit coupling), where the large electron cloud of the bromine atom induces a local shielding effect on the directly attached carbon nucleus.

  • The C2 and C4 Quaternary Carbons: The methoxy group at C2 donates electron density via resonance (+M effect), but the oxygen atom inductively deshields the C2 carbon, placing it around ~165.0 ppm. The formyl group at C4 exerts a strong electron-withdrawing resonance effect (-M effect), deshielding C4 to ~158.0 ppm.

Quantitative Data Presentation

The following tables summarize the expected quantitative NMR data for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, acting as a reference baseline for empirical validation.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Position Chemical Shift (δ, ppm) Multiplicity Integration Causality / Structural Rationale
-CHO 10.10 Singlet (s) 1H Highly deshielded aldehydic proton.
C6-H 8.95 Singlet (s) 1H Deshielded by adjacent N1 and inductive effect of Br.

| -OCH 3​ | 4.05 | Singlet (s) | 3H | Deshielded by the electronegative oxygen atom. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Position Chemical Shift (δ, ppm) Type Causality / Structural Rationale
-CHO 188.0 Carbonyl (CH) Typical aldehyde carbonyl resonance.
C2 165.0 Quaternary (C) Deshielded by two adjacent nitrogens and oxygen.
C6 160.0 Aromatic (CH) Deshielded by adjacent N1 and C5-Br.
C4 158.0 Quaternary (C) Deshielded by adjacent N3 and electron-withdrawing formyl.
C5 115.0 Quaternary (C) Shielded by the Heavy Atom Effect of Bromine.

| -OCH 3​ | 56.0 | Aliphatic (CH 3​ ) | Typical methoxy carbon resonance. |

Experimental Protocol for NMR Analysis

To ensure high-fidelity data, the experimental setup must follow a rigorous, self-validating methodology. The following protocol is adapted from established 2[2].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 5–10 mg of the compound. Dissolve completely in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube. Rationale: A concentration of ~50 mM ensures optimal signal-to-noise ratio without causing viscosity-induced line broadening.

  • 1D 1 H NMR Acquisition: Insert the sample, tune/match the probe, and lock onto the deuterium signal of CDCl 3​ . Shim the magnet to achieve a TMS linewidth of < 1.0 Hz. Acquire 16–32 scans using a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds.

  • 1D 13 C NMR Acquisition: Switch to a proton-decoupled pulse sequence (zgpg30). Critical Step: Extend the D1 relaxation delay to 2.5–3.0 seconds. Causality: Quaternary carbons (C2, C4, C5) lack attached protons and therefore lack efficient dipole-dipole relaxation mechanisms. A longer D1 ensures these nuclei return to thermal equilibrium, preventing their signals from disappearing into the baseline noise. Acquire 512–1024 scans.

NMR_Workflow SamplePrep 1. Sample Preparation (5-10 mg in CDCl3 or DMSO-d6) Acq1D 2. 1D NMR Acquisition (1H, 13C, DEPT-135) SamplePrep->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D DataProc 4. Data Processing (Fourier Transform, Phase Correction) Acq2D->DataProc Assignment 5. Signal Assignment & Validation (Cross-referencing 1D and 2D data) DataProc->Assignment

Figure 1: Self-validating NMR experimental workflow for pyrimidine characterization.

2D NMR Workflows for Unambiguous Assignment

Because 5-Bromo-2-methoxypyrimidine-4-carbaldehyde possesses multiple quaternary carbons with similar chemical shifts, 1D 13 C NMR is structurally ambiguous. We must employ 2D NMR to create a self-validating system.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC maps direct one-bond ( 1 J CH​ ) couplings. This experiment will immediately confirm the identities of the protonated carbons:

  • The proton at 8.95 ppm will correlate directly to the carbon at 160.0 ppm (confirming C6).

  • The proton at 10.10 ppm will correlate to the carbon at 188.0 ppm (confirming the aldehyde).

  • The protons at 4.05 ppm will correlate to the carbon at 56.0 ppm (confirming the methoxy group).

HMBC (Heteronuclear Multiple Bond Correlation)

As demonstrated in3[3] and the structural elucidation of4[4], HMBC is the ultimate tool for assigning quaternary centers. It detects long-range couplings ( 2 J CH​ and 3 J CH​ ) bridging the isolated spin systems.

  • H6 (8.95 ppm) as a probe: H6 will show a strong 3 J coupling to C4 (~158.0 ppm) and C2 (~165.0 ppm), and a 2 J coupling to C5 (~115.0 ppm).

  • H-Aldehyde (10.10 ppm) as a probe: The formyl proton will show a 2 J coupling to C4 and a 3 J coupling to C5.

  • H-Methoxy (4.05 ppm) as a probe: The methoxy protons will show a definitive 3 J coupling across the oxygen atom exclusively to C2.

By triangulating these correlations, the exact positions of the functional groups on the pyrimidine ring are mathematically proven, leaving no room for structural ambiguity.

HMBC_Map H6 H6 (Aromatic) C2 C2 (Quaternary) H6->C2 3J C4 C4 (Quaternary) H6->C4 3J C5 C5-Br (Quaternary) H6->C5 2J H_Ald H-Aldehyde H_Ald->C4 2J H_Ald->C5 3J H_OMe H-Methoxy H_OMe->C2 3J

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) causality map.

Conclusion

The structural elucidation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde requires a synthesis of theoretical electronic prediction and rigorous empirical validation. By understanding the causality behind the Heavy Atom Effect on C5 and the inductive deshielding of H6, researchers can accurately interpret initial 1D data. Furthermore, by employing a self-validating 2D NMR workflow—specifically leveraging HMBC to triangulate quaternary carbons—scientists can achieve absolute confidence in their structural assignments, ensuring the integrity of downstream drug development processes.

References

  • Bidepharm. "CAS:1260883-25-7 5-Bromo-2-methoxypyrimidine-4-carbaldehyde." 1[1]

  • University of Notre Dame. "BRUKER NMR TRAINING - Magnetic Resonance Research Center." 2[2]

  • National Institutes of Health (PMC). "Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy." 3[3]

  • MDPI. "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." 4[4]

Sources

Foundational

5-Bromo-2-methoxypyrimidine-4-carbaldehyde reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Abstract 5-Bromo-2-methoxypyrimidine-4-carbaldehyde stands as a cornerstone heterocyclic building block for professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Abstract

5-Bromo-2-methoxypyrimidine-4-carbaldehyde stands as a cornerstone heterocyclic building block for professionals in drug discovery and materials science. Its strategic arrangement of functional groups—an electrophilic aldehyde, a versatile bromine atom, and an electron-donating methoxy group on an electron-deficient pyrimidine core—offers a rich and tunable reactivity profile. This guide provides an in-depth analysis of the molecule's chemical behavior, focusing on the causality behind its reactivity in key synthetic transformations. We will explore the chemoselective reactions at each functional site, supported by field-proven experimental protocols and mechanistic insights, to empower researchers in designing efficient and innovative synthetic routes toward complex molecular targets.

Introduction: A Privileged Scaffold in Modern Chemistry

The pyrimidine ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and its metabolic stability. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde capitalizes on this scaffold, presenting three distinct points for chemical modification. Understanding the interplay and differential reactivity of these sites is paramount for its effective utilization.

  • The C4-Carbaldehyde: An electrophilic center, primed for nucleophilic additions and condensation reactions.

  • The C5-Bromo Group: The primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

  • The Pyrimidine Core & C2-Methoxy Group: The electron-deficient nature of the 1,3-diazine ring, modulated by the electron-donating C2-methoxy group, dictates the overall electronic landscape and influences the reactivity of its substituents.

This guide will dissect the reactivity at each of these positions, providing a logical framework for synthetic planning.

G main 5-Bromo-2-methoxypyrimidine-4-carbaldehyde aldehyde C4-Carbaldehyde (Electrophilic) main->aldehyde Site of Aldehyde Chemistry bromo C5-Bromo (Cross-Coupling Handle) main->bromo Site of Cross-Coupling ring Pyrimidine Ring (Electron Deficient Core) main->ring nuc_add Nucleophilic Addition (e.g., Grignard, Hydrides) aldehyde->nuc_add wittig Wittig Reaction aldehyde->wittig suzuki Suzuki Coupling bromo->suzuki sonogashira Sonogashira Coupling bromo->sonogashira buchwald Buchwald-Hartwig Amination bromo->buchwald

Caption: Core reactivity profile of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

The Aldehyde at C4: Gateway to Diverse Functionalities

The formyl group is a classic electrophilic handle, susceptible to attack by a wide array of nucleophiles.[4][5] Its reactivity is the most intuitive aspect of the molecule, providing a direct route to elaborate the C4 position.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde renders the carbon atom highly electrophilic and a prime target for nucleophiles.[6][7] This reaction proceeds via a tetrahedral alkoxide intermediate, which upon protonation yields an alcohol.[6]

  • Mechanism: A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. Subsequent workup with a proton source neutralizes the alkoxide to yield a secondary alcohol.[4]

  • Common Nucleophiles:

    • Grignard Reagents (R-MgX) & Organolithiums (R-Li): Form new carbon-carbon bonds, yielding secondary alcohols.

    • Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduce the aldehyde to a primary alcohol (4-hydroxymethylpyrimidine).

The Wittig Reaction: Olefination Masterclass

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[8][9] This transformation involves a phosphorus ylide (Wittig reagent) and proceeds through a characteristic four-membered ring intermediate.[10][11]

  • Causality: The reaction's driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[10]

  • Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon, leading to a betaine intermediate which collapses to a cyclic oxaphosphetane. This unstable intermediate fragments to give the final alkene and triphenylphosphine oxide.[9][11]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction Pathway ylide Phosphorus Ylide (Wittig Reagent) oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane Nucleophilic Attack aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane [2+2] Cycloaddition products Alkene + Ph₃P=O oxaphosphetane->products Fragmentation

Caption: Simplified workflow of the Wittig Reaction.

The Bromine at C5: A Hub for Cross-Coupling Chemistry

The C5-bromo substituent is the molecule's most valuable handle for constructing complex bi-aryl and heteroaryl systems, which are common motifs in pharmacologically active molecules.[12] Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, where the C-Br bond is significantly more reactive than C-Cl bonds under typical conditions.[13][14]

Suzuki-Miyaura Coupling

This is arguably the most utilized C-C bond-forming reaction in modern drug discovery due to its functional group tolerance and the stability of the boronic acid reagents.[15][16]

  • Expertise & Causality: The chemoselectivity for the C5-Br bond is a direct result of bond dissociation energies (C-Br < C-Cl), making the oxidative addition of the C-Br bond to the Pd(0) catalyst the kinetically favored first step of the catalytic cycle.[13] This allows for the selective functionalization of the C5 position while leaving other potentially reactive sites, like a C2-chloro group on a similar scaffold, untouched for subsequent reactions.[12]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base (e.g., K₂CO₃) Boronic R²-B(OH)₂ Base->Boronic Boronic->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It typically employs a dual catalytic system of palladium and copper(I).[17][18]

  • Mechanism: The reaction involves a palladium catalytic cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[19] This transformation is crucial for creating rigid linkers or precursors for further cyclization reactions.[20]

Buchwald-Hartwig Amination

The formation of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination provides a general and powerful method for coupling aryl halides with a vast range of amines.[21][22]

  • Trustworthiness: This reaction requires careful selection of the palladium precursor, a sterically demanding phosphine ligand (e.g., Xantphos, BrettPhos), and a suitable base to facilitate the catalytic cycle.[22][23][24] The choice of ligand is critical; it stabilizes the palladium catalyst and promotes both the oxidative addition and the final reductive elimination step to form the desired aryl amine.[21]

Experimental Protocols: A Self-Validating System

The following protocols are designed as robust starting points for the synthetic transformations discussed. Researchers should perform their own optimization based on specific substrates and desired outcomes.

Table 1: Summary of Cross-Coupling Conditions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Toluene/H₂O90
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (2.0)DMF80
Buchwald-Hartwig Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)Toluene110
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a dry reaction vessel, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[25][26]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).[26]

  • Solvent Addition: Add degassed solvent, typically a mixture of toluene and water (e.g., 4:1 ratio).[26]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 4.2: General Procedure for Sonogashira Coupling
  • Setup: In a dry Schlenk flask, combine 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[14]

  • Inert Atmosphere: Flush the flask with an inert gas.

  • Reagent Addition: Add degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.[14]

  • Reaction: Stir the mixture at the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography.

Protocol 4.3: General Procedure for Buchwald-Hartwig Amination
  • Setup: To a dry Schlenk tube, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.), the amine (1.2 equiv.), cesium carbonate (2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 5 mol%).[22]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (repeat three times).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[22]

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.[22]

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4.4: General Procedure for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere, suspend the appropriate phosphonium salt (1.1 equiv.) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or t-BuOK, 1.05 equiv.) dropwise. Allow the mixture to stir for 30-60 minutes at room temperature to form the ylide.[27]

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. The crude product often contains triphenylphosphine oxide, which can be removed by careful column chromatography or recrystallization.[10]

Conclusion

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a testament to the power of strategic functionalization in chemical synthesis. Its well-differentiated reactive sites—the electrophilic aldehyde and the C-Br bond optimized for cross-coupling—allow for a predictable and sequential approach to the synthesis of highly complex and diverse molecular architectures. The protocols and mechanistic discussions provided herein serve as an authoritative guide for researchers to harness the full synthetic potential of this invaluable building block, accelerating innovation in both pharmaceutical and materials science discovery.

References

  • ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols for 4,6-Dichloropyrimidine-5-carbaldehyde in Medicinal Chemistry.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles.
  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • OpenOChem Learn. (n.d.). Nucleophilic addition. Retrieved from [Link]

  • El-Faham, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Retrieved from [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

  • gChem. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PMC.
  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives.
  • Fiveable. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • The Royal Society of Chemistry. (n.d.). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). 19.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

Sources

Exploratory

The Strategic Functionalization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in Modern Drug Discovery

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and late-stage lead optimization, the selection of highly versatile, multi-handle heterocycles is paramount. 5-Bromo-2-methoxypyrimidine-4-carbal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and late-stage lead optimization, the selection of highly versatile, multi-handle heterocycles is paramount. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) [1] has emerged as a privileged trifunctional scaffold. By offering three orthogonal points of reactivity—a C5-bromo group, a C4-carbaldehyde, and a C2-methoxy group—this molecule allows medicinal chemists to systematically explore structure-activity relationships (SAR) without the need for redundant de novo syntheses. This whitepaper details the structural rationale, self-validating synthetic workflows, and pharmacological applications of this critical pyrimidine derivative.

Structural Rationale & Orthogonal Reactivity (Causality Analysis)

As an Application Scientist, I emphasize that successful library design relies on understanding the electronic microenvironment of your starting materials. The reactivity of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is dictated by the electron-withdrawing nature of the pyrimidine nitrogens, which uniquely primes each functional group:

  • The C4-Carbaldehyde (Electrophilic Hub): Aldehydes attached to electron-deficient heterocycles are exceptionally electrophilic. This makes the C4 position ideal for reductive aminations to install basic amine side chains. These amines are critical for improving aqueous solubility and forming key salt bridges in target binding pockets (e.g., GPCRs)[2].

  • The C5-Bromo (Cross-Coupling Node): While the C5 position of a pyrimidine is less electronically deactivated than C2 or C4, the inductive effect of the ring nitrogens still lowers the LUMO of the C-Br bond. This accelerates the oxidative addition of Pd(0) or Ni(0) species during Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the rapid extension of the hydrophobic core[3].

  • The C2-Methoxy (Masked Hinge Binder): The methoxy group acts as a robust protecting group during C4 and C5 functionalizations. However, it can be subsequently cleaved (via BBr3 or acidic hydrolysis) to reveal a 2-hydroxypyrimidine/2-pyridone tautomer, or displaced via S_NAr with amines to generate 2-aminopyrimidines—a universally recognized motif for kinase hinge-region hydrogen bonding.

OrthogonalReactivity Core 5-Bromo-2-methoxypyrimidine -4-carbaldehyde C5 C5-Bromo Suzuki-Miyaura Coupling Core->C5 Pd(OAc)2, PCy3 Boronic Acid C4 C4-Carbaldehyde Reductive Amination Core->C4 NaBH(OAc)3 Amine, DCE C2 C2-Methoxy Nucleophilic Substitution Core->C2 SNAr / Acidic Deprotection Prod1 5-Aryl/Alkyl Derivatives (Target Binding) C5->Prod1 Prod2 4-Aminomethyl Derivatives (Solubility & Salt Bridges) C4->Prod2 Prod3 2-Amino/Hydroxy Pyrimidines (Kinase Hinge Binders) C2->Prod3

Workflow detailing orthogonal functionalization of the pyrimidine scaffold.

Synthetic Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic safeguards to prevent common side reactions.

Protocol A: C4-Reductive Amination

Causality: The formation of the imine/iminium intermediate must occur before reduction. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is a milder reducing agent that selectively reduces iminium ions. A stronger reductant would prematurely reduce the highly electrophilic C4-aldehyde to an alcohol, destroying the yield. Step-by-Step Methodology[2]:

  • Imine Formation: In an oven-dried flask under N2, dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq) and the target secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Stir at room temperature for 1 hour to ensure complete iminium formation.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. The mild acidity of the reagent facilitates the reduction without the need for additional acetic acid.

  • Validation & Workup: Stir for 12 hours. Monitor via LC-MS; the mass of the intermediate aldehyde should completely disappear, replaced by the [M+H]+ of the amine product. Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and purify via reverse-phase chromatography.

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Causality: The basic pyrimidine nitrogens can coordinate to the palladium catalyst, leading to catalyst poisoning. Utilizing a bulky, electron-rich phosphine ligand like tricyclohexylphosphine (PCy3) promotes rapid oxidative addition into the C-Br bond while sterically preventing off-target nitrogen coordination. Step-by-Step Methodology[3]:

  • Catalyst Assembly: In a Schlenk tube, combine the C4-functionalized pyrimidine bromide (1.0 eq), the aryl/alkyl boronic acid (1.4 eq), and Cs2CO3 (6.0 eq).

  • Ligation: Add Pd(OAc)2 (5 mol%) and PCy3 (10 mol%). Evacuate and backfill with argon three times.

  • Reaction: Inject degassed toluene and H2O (10:1 ratio). The water is critical to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex. Heat at 100°C for 24 hours.

  • Validation & Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash silica chromatography.

Quantitative Data Presentation

The orthogonal reactivity of this scaffold allows for highly predictable yields across various functionalization strategies.

FunctionalizationTarget PositionReagents/CatalystsReaction TimeTypical YieldMechanistic Purpose
Reductive Amination C4-CarbaldehydeAmine, NaBH(OAc)3, DCE12 h64–88%Install basic solubilizing groups[2]
Suzuki-Miyaura C5-BromoR-B(OH)2, Pd(OAc)2, PCy3, Cs2CO324 h51–75%Extend hydrophobic core[3]
Nucleophilic Substitution C2-MethoxyAmine/Thiol, Heat or BBr3 (for OH)4–8 h40–80%Unmask hinge-binding motifs

Pharmacological Applications

Derivatives synthesized from the 5-Bromo-2-methoxypyrimidine-4-carbaldehyde core have demonstrated profound efficacy across multiple therapeutic areas:

  • Histamine H1 Receptor Antagonists: Reductive alkylation at the C4 position has been utilized to synthesize analogues of desloratadine and rupatadine. By modifying the basic amine side chain, researchers have successfully engineered compounds with prolonged residence times at the H1 receptor, leading to longer-lasting antihistamine effects[2].

  • Bone Anabolic Agents (Osteogenesis): While osteoporosis is traditionally treated with anti-resorptive agents, pyrimidine derivatives have recently been identified as potent anabolic agents that actively build new bone. These compounds promote osteogenesis at picomolar concentrations by upregulating the expression of osteogenic genes (RUNX2 and Type 1 collagen) via the direct activation of the BMP2/SMAD1 signaling pathway[4].

BMP2_SMAD1 Ligand Pyrimidine Derivative (Anabolic Agent) Receptor BMP Receptor (Type I/II Complex) Ligand->Receptor Allosteric Activation SMAD1 SMAD1/5/8 (Phosphorylation) Receptor->SMAD1 Kinase Phosphorylation SMAD4 SMAD4 (Co-SMAD) SMAD1->SMAD4 Heterocomplex Assembly Nucleus Nucleus (RUNX2, Type 1 Col) SMAD4->Nucleus Nuclear Translocation Osteogenesis Osteogenesis (Bone Formation) Nucleus->Osteogenesis Gene Upregulation

Mechanism of osteogenesis via pyrimidine-induced BMP2/SMAD1 pathway activation.

Sources

Foundational

5-Bromo-2-methoxypyrimidine-4-carbaldehyde: A Comprehensive Technical Guide to Reactivity, Synthesis, and Application

Executive Summary In the landscape of modern medicinal chemistry and materials science, highly functionalized pyrimidine scaffolds serve as privileged pharmacophores and critical building blocks. 5-Bromo-2-methoxypyrimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, highly functionalized pyrimidine scaffolds serve as privileged pharmacophores and critical building blocks. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) [1] stands out as an exceptionally versatile intermediate. Its architectural brilliance lies in its trifunctional nature: a C5-bromine atom primed for transition-metal-catalyzed cross-couplings, a C4-carbaldehyde group ready for condensation and heterocyclization, and a C2-methoxy group that can serve as a leaving group or be unmasked to yield uracil derivatives[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for utilizing 5-bromo-2-methoxypyrimidine-4-carbaldehyde in advanced synthetic workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in various solvent systems and chromatographic environments[4].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
CAS Registry Number 1260883-25-7[1][5]
Molecular Formula C₆H₅BrN₂O₂[4]
Molecular Weight 217.02 g/mol [4]
Structural Features Pyrimidine core, C2-methoxy, C4-formyl, C5-bromo
Appearance Solid (typically pale yellow to off-white)
Storage Conditions Inert atmosphere (Argon/N₂), 2-8°C (to prevent aldehyde oxidation)[6]

Mechanistic Reactivity: The Trifunctional Scaffold

The synthetic utility of 5-bromo-2-methoxypyrimidine-4-carbaldehyde is driven by the orthogonal reactivity of its three functional handles. This allows for sequential, chemoselective modifications without the need for excessive protecting group manipulation.

The C5-Bromo Handle: Transition-Metal Catalysis

The bromine atom at the C5 position is highly activated due to the electron-withdrawing nature of the pyrimidine ring and the adjacent C4-carbonyl group. This makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[7][8] and Buchwald-Hartwig aminations. The oxidative addition of Pd(0) into the C5-Br bond is rapid, allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

The C4-Carbaldehyde Handle: Condensation and Heterocyclization

The formyl group is a highly electrophilic center. It is routinely utilized in Knoevenagel condensations, Wittig olefinations, and Schiff base formations. Furthermore, it serves as a critical anchor for the construction of fused heterocyclic systems. For instance, reactions with various nitrogen or oxygen building blocks can yield complex architectures like furo[3,2-d]pyrimidines or fluorescent pyrimidine-derived α-amino acids[2][9].

The C2-Methoxy Handle: SNAr and Unmasking

The methoxy group at the C2 position acts as an electron-donating group by resonance, partially stabilizing the pyrimidine ring. However, under strongly acidic conditions (e.g., using BBr₃ or aqueous HCl at elevated temperatures), it can be cleaved to reveal a pyrimidin-2-one (uracil) core[10]. Alternatively, under harsh basic conditions with strong nucleophiles, it can undergo Nucleophilic Aromatic Substitution (SNAr).

G Core 5-Bromo-2-methoxypyrimidine -4-carbaldehyde C5 C5-Bromo Handle (Pd-Catalyzed Couplings) Core->C5 Oxidative Addition C4 C4-Carbaldehyde Handle (Condensations/Oxidations) Core->C4 Nucleophilic Attack C2 C2-Methoxy Handle (SNAr / Demethylation) Core->C2 Acidic Cleavage / SNAr Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) C5->Suzuki Buchwald Buchwald-Hartwig (Amination) C5->Buchwald Heterocycle Furo[3,2-d]pyrimidines Fluorescent Probes C4->Heterocycle Olefin Wittig / Knoevenagel (Alkenes) C4->Olefin Uracil Uracil Derivatives (Demethylation) C2->Uracil

Caption: Divergent synthetic pathways enabled by the orthogonal functional groups of the pyrimidine core.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the experimental choice and the analytical markers required to verify success.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

This protocol details the coupling of 5-bromo-2-methoxypyrimidine-4-carbaldehyde with an arylboronic acid[3][8].

Causality & Design Choices:

  • Catalyst: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand (dppf) provides a large bite angle, which accelerates the reductive elimination step and suppresses unwanted protodebromination.

  • Base: K₃PO₄ is used instead of weaker bases (like Na₂CO₃) to efficiently activate the boronic acid into a reactive boronate complex, which is crucial for sterically hindered pyrimidines.

  • Solvent: 1,4-Dioxane/Water (4:1) provides optimal solubility for both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M concentration). Crucial Step: Degas the suspension by bubbling Argon through the mixture for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 85°C for 8-12 hours. Monitor via TLC (Hexanes/EtOAc, UV 254 nm).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel).

Self-Validation (Analytical Markers):

  • LC-MS: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is validated by the disappearance of this doublet and the emergence of a single mass peak corresponding to the coupled product.

  • ¹H-NMR: The aldehyde proton (C4-CHO) should remain intact, appearing as a sharp singlet around 9.8–10.2 ppm. The pyrimidine C6-H will shift slightly but remain a distinct singlet around 8.5–8.8 ppm.

Workflow Step1 1. Reagent Mixing Core + Boronic Acid + Pd Cat + Base Step2 2. Degassing (Argon Purge x3) Step1->Step2 Step3 3. Thermal Activation (85°C, 8-12h) Step2->Step3 Step4 4. Workup & Extraction (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Standardized workflow for the Suzuki-Miyaura cross-coupling at the C5 position.

Protocol 2: Knoevenagel Condensation at the C4-Carbaldehyde

This protocol outlines the condensation of the C4-aldehyde with an active methylene compound (e.g., malononitrile) to create extended conjugated systems, often used in the synthesis of fluorescent probes[9].

Causality & Design Choices:

  • Catalyst: Piperidine (catalytic amount) is used as a secondary amine to form a highly reactive iminium ion intermediate with the aldehyde, lowering the activation energy for the nucleophilic attack by the active methylene compound.

  • Solvent: Ethanol is chosen to facilitate the precipitation of the highly conjugated product, driving the equilibrium forward and simplifying isolation.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.2 M).

  • Catalyst Addition: Add 2-3 drops of piperidine. Observation: The solution will typically undergo a rapid color change (e.g., yellow to deep orange/red), indicating the formation of the conjugated alkene.

  • Reaction: Stir at room temperature or gentle reflux (60°C) for 2-4 hours.

  • Isolation: Cool the mixture in an ice bath. The product will precipitate. Filter the solid and wash with cold ethanol.

Self-Validation (Analytical Markers):

  • ¹H-NMR: The disappearance of the highly deshielded aldehyde proton (~10.0 ppm) and the appearance of a new vinylic proton signal (typically 7.5–8.2 ppm, depending on the geometry and shielding effects).

  • IR Spectroscopy: Disappearance of the sharp C=O stretch (~1700 cm⁻¹) and appearance of a sharp, strong C≡N stretch (~2200 cm⁻¹).

Conclusion

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a master key in heterocyclic synthesis. By understanding the distinct electronic environments of its three functional groups, researchers can execute highly complex, multi-step syntheses with precise chemoselectivity. Whether utilized in the rapid assembly of biaryl systems via Suzuki couplings or the construction of novel fluorophores via condensation, this compound remains a cornerstone reagent in advanced chemical biology and drug discovery.

References

  • MDPI. "Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging". Available at: [Link]

  • DergiPark. "New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides". Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine that serves as a valuable building block in synthetic organic chemistry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of a bromine atom, a methoxy group, and an aldehyde functional group on the pyrimidine ring makes it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrimidine scaffold is a common motif in a wide array of biologically active compounds, and the specific functional groups of this aldehyde allow for a variety of chemical transformations, including nucleophilic additions, condensations, and cross-coupling reactions.

Understanding the physical properties of this compound is paramount for its effective use in a laboratory setting. These properties dictate the conditions required for storage, handling, and reaction setup, and are crucial for the purification and characterization of its downstream products. This guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, alongside detailed experimental protocols for their determination.

Core Physical and Chemical Properties

PropertyValue/DescriptionSource/Rationale
CAS Number 1260883-25-7[1]
Molecular Formula C₆H₅BrN₂O₂Calculated
Molecular Weight 217.02 g/mol Calculated
Appearance Expected to be a white to pale yellow solid.Based on the appearance of similar compounds like 5-Bromo-2-methoxypyridine-4-carboxaldehyde.[2]
Melting Point Not experimentally determined. Expected to be a solid at room temperature with a distinct melting range.The presence of polar functional groups and a planar aromatic system suggests a crystalline solid nature.
Boiling Point Not experimentally determined. Likely to decompose at higher temperatures before boiling under atmospheric pressure.Many complex organic molecules decompose before boiling.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes, and likely insoluble in water.The polar aldehyde and methoxy groups, along with the pyrimidine ring, suggest solubility in polar aprotic solvents.

Spectroscopic and Chromatographic Data (Predicted)

TechniqueExpected Observations
¹H NMR A singlet for the aldehydic proton (CHO) around 9.8-10.2 ppm. A singlet for the proton on the pyrimidine ring. A singlet for the methoxy (OCH₃) protons around 4.0-4.2 ppm.
¹³C NMR A signal for the aldehydic carbon (CHO) around 185-195 ppm. Signals for the carbon atoms of the pyrimidine ring, with those attached to the electronegative bromine, nitrogen, and oxygen atoms appearing at lower field. A signal for the methoxy carbon (OCH₃) around 55-60 ppm.
FT-IR (KBr Pellet) A strong C=O stretching band for the aldehyde around 1690-1715 cm⁻¹. C-H stretching bands for the aromatic and methoxy groups. C=N and C=C stretching bands for the pyrimidine ring in the 1400-1600 cm⁻¹ region. C-O stretching for the methoxy group.
Mass Spectrometry (EI) A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br).

Experimental Protocols for Physical Property Determination

The following section provides detailed, field-proven methodologies for the experimental determination of the key physical properties of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. These protocols are designed to be self-validating and are grounded in standard laboratory practices.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[3]

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[4][5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.

  • Measurement: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded to define the melting range.[3]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Grind Grind Solid Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record NMR_Sample_Preparation A Weigh 5-20 mg of Compound B Dissolve in 0.6-0.7 mL Deuterated Solvent A->B Homogeneous Solution C Filter into NMR Tube B->C Remove Particulates D Cap and Label Tube C->D Ready for Analysis

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Introduction 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS No. 1260883-25-7) is a substituted pyrimidine that serves as a crucial intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS No. 1260883-25-7) is a substituted pyrimidine that serves as a crucial intermediate and building block in medicinal chemistry and drug discovery.[1][2] Its structural motif is prevalent in a variety of biologically active molecules, particularly as a scaffold for kinase inhibitors and other targeted therapeutics.[1] For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties, most notably its solubility, is a prerequisite for its effective application.

Solubility governs every stage of the development pipeline, from the feasibility of a synthetic reaction and the efficiency of purification to the reliability of in vitro assays and the ultimate bioavailability of a potential drug candidate.[3][4] Low or poorly characterized solubility can lead to irreproducible results in biological screening, complicate formulation efforts, and create significant obstacles for preclinical development.[5][6]

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. It is designed to equip researchers with both the theoretical knowledge and the practical, field-proven protocols necessary to handle this compound effectively.

PART 1: Physicochemical Profile and Solubility Prediction

A compound's solubility is intrinsically linked to its molecular structure and resulting physicochemical properties. Before undertaking experimental work, a theoretical assessment can provide valuable insights and guide solvent selection.

Known and Predicted Properties

A summary of the key physicochemical parameters for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is presented below. Since comprehensive experimental data is not always available for specialized research compounds, computational prediction models are often employed.

PropertyValue / Predicted ValueSignificance for Solubility
Molecular Formula C₇H₆BrN₂O₂Provides the elemental composition.
Molecular Weight 216.04 g/mol Influences diffusion and dissolution rates.
Appearance Pale yellow solid[7]Indicates the compound's physical state at room temperature.
logP (Octanol-Water Partition Coefficient) Predicted: ~1.1 - 1.5A measure of lipophilicity. A positive value suggests a preference for non-polar (organic) environments over aqueous ones, indicating potentially low water solubility.[8][9]
pKa (Acid Dissociation Constant) Predicted: ~0.5 - 1.5 (for the pyrimidine nitrogen)Indicates the pH at which the compound will ionize. The pyrimidine ring system is weakly basic, and its protonation state will be pH-dependent, affecting aqueous solubility.[9][10]

Note: Predicted values are derived from standard computational algorithms (e.g., XLogP3) and should be used as a guide for experimental design.[11]

Causality Behind the Properties
  • Lipophilicity (logP): The presence of the bromine atom and the aromatic pyrimidine ring contributes to the compound's lipophilic character. The methoxy group adds some polarity, but the overall predicted logP suggests that solubility will be favored in organic solvents over aqueous media.[8][12]

  • Ionization (pKa): The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions.[10] When the compound is protonated, it becomes a charged species (a cation), which will dramatically increase its solubility in polar, aqueous solvents. Conversely, in neutral or basic media (pH > pKa), it will exist in its neutral form, which is less water-soluble.[9]

PART 2: Experimental Determination of Solubility

While predictions are useful, accurate solubility data must be determined empirically. Two primary types of solubility are relevant in a research and development context: thermodynamic and kinetic.[3][4]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can be dissolved and is the most rigorous and reliable measure.[13] The shake-flask method is the universally accepted gold standard for its determination.[13][14]

Protocol: Shake-Flask Method for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid 5-Bromo-2-methoxypyrimidine-4-carbaldehyde to a series of glass vials, each containing a different solvent of interest (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Acetonitrile, Tetrahydrofuran). The key is to ensure a visible amount of undissolved solid remains.[14]

  • Equilibration: Seal the vials tightly. Place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixtures to shake for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[3][6]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the suspension through a chemically inert, low-binding filter (e.g., a 0.22 µm PTFE syringe filter).[6]

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method.

  • Analysis: Analyze the diluted sample using a suitable analytical technique, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, to determine the precise concentration.[3]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4 & 5: Quantification & Analysis A Add excess solid compound to vials with various solvents B Seal and shake vials (24-48 hours at constant temp) A->B Achieve Equilibrium C Centrifuge or filter to separate solid from supernatant B->C Isolate Saturated Solution D Dilute clear supernatant C->D Prepare for Analysis E Analyze concentration via validated HPLC-UV method D->E Determine Solubility

Caption: Shake-Flask Method Workflow.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[5] It is not a true equilibrium value but is widely used in early drug discovery for its high-throughput nature, providing a rapid assessment of a compound's suitability for automated screening assays.[15]

Protocol: High-Throughput Kinetic Solubility Assay
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: Using a liquid handler or multichannel pipette, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a 96-well microplate.

  • Buffer Addition: Add the aqueous buffer of interest (e.g., PBS pH 7.4) to each well to achieve the desired final test concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its solubilizing effect.[5]

  • Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.

  • Precipitation Detection: Determine the concentration at which precipitation occurs. This can be done using several methods:

    • Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles using a plate reader.[16]

    • Direct UV/Filtration: Filter the contents of each well through a 96-well filter plate. Measure the UV absorbance of the clear filtrate and compare it to a standard curve to determine the concentration of the soluble compound.[5][6]

Workflow for Kinetic Solubility Assay

G cluster_prep Step 1 & 2: Preparation cluster_solubilize Step 3 & 4: Solubilization cluster_detect Step 5: Detection A Dispense DMSO stock solution into 96-well plate B Add aqueous buffer to wells (e.g., PBS, final DMSO ~1%) A->B Create Test Concentrations C Incubate plate (1-2 hours at constant temp) B->C Allow Precipitation D Measure precipitation via Turbidimetry or Filtration-UV C->D Identify Solubility Limit

Caption: Kinetic Solubility Assay Workflow.

PART 3: Analytical Quantification and Data Reporting

Accurate quantification is the cornerstone of any solubility measurement. RP-HPLC with UV detection is the most common and reliable method for this purpose.[17][18][19]

Developing an RP-HPLC-UV Method
  • Column Selection: A C18 stationary phase is the standard choice for small molecules like this one, offering excellent hydrophobic retention.[17][20] A column with dimensions such as 50 x 4.6 mm and a particle size of 3 µm is suitable for rapid analysis.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is recommended.[21] Acetonitrile is often preferred for its lower viscosity and UV cutoff.[21]

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. This wavelength should be used for quantification to ensure maximum sensitivity.

  • Calibration Curve: Prepare a series of standards of known concentrations and inject them to create a calibration curve (Peak Area vs. Concentration). This curve is essential for accurately determining the concentration of the unknown solubility samples.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different conditions and methodologies.

Solvent/MediumMethodTemperature (°C)Solubility (µg/mL)Solubility (µM)
Deionized WaterThermodynamic25Experimental ValueCalculated Value
PBS (pH 7.4)Thermodynamic25Experimental ValueCalculated Value
PBS (pH 7.4)Kinetic25Experimental ValueCalculated Value
DMSOThermodynamic25Experimental ValueCalculated Value
EthanolThermodynamic25Experimental ValueCalculated Value
AcetonitrileThermodynamic25Experimental ValueCalculated Value

PART 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[22][23]

  • Ventilation: Handle the solid powder and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22][24]

  • Handling: Avoid contact with skin and eyes.[25] In case of contact, rinse the affected area immediately with plenty of water.[23] Wash hands thoroughly after handling.[24]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[22][25] Protect from light.[25]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[24]

Conclusion

A comprehensive understanding and accurate measurement of the solubility of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde are critical for its successful application in research and drug development. While theoretical predictions of logP and pKa provide a valuable starting point, they are no substitute for rigorous experimental determination. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the reliable data needed to make informed decisions, accelerate their projects, and ensure the reproducibility of their results. The protocols and frameworks provided in this guide offer a self-validating system for achieving this essential characterization.

References

  • Novel Methods for the Prediction of logP, pKa, and logD.
  • Novel Methods for the Prediction of logP, pKa, and logD | Journal of Chemical Information and Modeling.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Evaluation of log P, pKa, and log D predictions
  • Advancements in RP-HPLC Method Development and Valid
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace.
  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed.
  • Reverse-phase HPLC analysis and purific
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Shake-Flask Solubility Assay. Bienta.
  • Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. PubMed.
  • Solubility Study - DMPK. WuXi AppTec.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Unknown Source.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determin
  • The pKa in Organic Chemistry. Unknown Source.
  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship.
  • 5-Bromo-2-Methoxypyrimidine: A Vers
  • SAFETY D
  • 5-Bromo-2-methoxypyrimidine-4-carboxylic acid | C6H5BrN2O3 | CID 4913385. PubChem.
  • CAS 1260883-25-7 | 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. Alchem Pharmtech.
  • Safety D
  • SAFETY D
  • MATERIAL SAFETY D
  • SAFETY D
  • Pyrimidine, 5-bromo- Properties. EPA.
  • 5-Bromo-2-methoxypyridine-4-carboxaldehyde 97% | CAS: 936011-17-5. AChemBlock.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • 4-bromo-5-methyl-pyridine-2-carbaldehyde | 1196157-14-8. MilliporeSigma.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde as a Versatile Trifunctional Building Block in Advanced Organic Synthesis

Executive Summary In the realm of fragment-based drug discovery (FBDD) and complex natural product synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 5-Bromo-2-methoxypyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and complex natural product synthesis, the demand for highly functionalized, orthogonally reactive building blocks is paramount. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) [1] has emerged as a privileged scaffold. Featuring an electron-deficient pyrimidine core, this molecule presents three distinct functional handles—a cross-coupling-ready bromide, an electrophilic carbaldehyde, and a displaceable/deprotectable methoxy group.

This application note provides a comprehensive guide to leveraging this building block, detailing the mechanistic causality behind its reactivity, optimized experimental protocols, and self-validating workflows designed for high-throughput medicinal chemistry applications.

Physicochemical Profiling & Orthogonal Reactivity

The synthetic utility of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde stems from the precise electronic tuning of the pyrimidine ring. The two electronegative nitrogen atoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This electronic deficiency accelerates oxidative addition by palladium(0) at the C5-bromide while simultaneously increasing the electrophilicity of the C4-carbaldehyde [2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
CAS Registry Number 1260883-25-7 [1]
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Purity ≥ 95% (Standard commercial grade) [2]
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C

To maximize the utility of this scaffold, chemists must exploit its orthogonal reactivity . The diagram below illustrates the selective pathways available for step-wise functionalization without the need for cumbersome protecting group strategies.

ReactivityMap Core 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde Br 5-Bromo Position (Cross-Coupling) Core->Br CHO 4-Carbaldehyde (Amination/Olefinations) Core->CHO OMe 2-Methoxy Position (SNAr/Deprotection) Core->OMe Suzuki Suzuki/Stille Couplings Br->Suzuki RedAm Reductive Amination CHO->RedAm SNAr Nucleophilic Displacement OMe->SNAr

Caption: Orthogonal reactivity map of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

A primary challenge when performing cross-coupling on this scaffold is preventing the degradation of the unprotected carbaldehyde. Strong bases (e.g., K₂CO₃, KOH) combined with high temperatures can trigger Cannizzaro-type disproportionation or aldol condensations.

Causality & Design: We utilize Pd(dppf)Cl₂ as the catalyst. Its large bite angle facilitates rapid reductive elimination, minimizing the residence time of reactive Pd(II) intermediates. A mild base (Na₂CO₃ ) in a miscible solvent system (1,4-Dioxane/H₂O ) ensures sufficient basicity for transmetalation while preserving the aldehyde [3].

Table 2: Optimization of Suzuki-Miyaura Coupling (Model: Phenylboronic Acid)
Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Observation
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9045Significant aldehyde degradation
Pd(OAc)₂ / SPhosK₃PO₄Toluene10062Trace protodebromination
Pd(dppf)Cl₂ Na₂CO₃ Dioxane/H₂O (4:1) 80 88 Clean conversion, aldehyde intact
Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 mmol, 217 mg), arylboronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent Addition & Degassing: Add 5.0 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Crucial Step: Sparge the solution with Argon for 10 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the aldehyde.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 36 mg) under a positive stream of Argon.

    • Self-Validation Check: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous mixture upon heating, indicating the formation of the active Pd(0) species.

  • Thermal Incubation: Seal the tube and heat at 80 °C for 4–6 hours. Monitor via LC-MS.

    • Self-Validation Check: Complete disappearance of the starting material peak at m/z 217 [M+H]⁺ and the appearance of the coupled product mass validates reaction completion.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).

Workflow Step1 1. Reagent Assembly Step2 2. Argon Degassing Step1->Step2 Step3 3. Pd Catalyst Addition Step2->Step3 Step4 4. Thermal Incubation (80°C) Step3->Step4 Step5 5. LC-MS Check & Workup Step4->Step5

Caption: Standardized workflow for chemoselective palladium-catalyzed cross-coupling.

Protocol 2: High-Throughput Reductive Amination

The C4-carbaldehyde is highly reactive toward primary and secondary amines, making it an excellent vector for generating diverse libraries of pyrimidine-based kinase inhibitors or fragment elaborations [3].

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Unlike NaBH₄, which will indiscriminately reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is exceptionally mild. It selectively reduces the transiently formed iminium ion because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. 1,2-Dichloroethane (DCE) is used as the solvent due to its optimal boiling point and non-coordinating nature.

Step-by-Step Methodology
  • Imine Formation: In a 10 mL round-bottom flask, dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 mmol, 217 mg) and the desired amine (1.1 mmol) in anhydrous DCE (4.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.2 mmol, 68 µL). Stir at room temperature for 2 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). The starting aldehyde (UV active, Rf ~0.6) should be entirely consumed, replaced by a new spot corresponding to the imine/iminium intermediate.

  • Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol, 318 mg) in small portions to control the mild effervescence (hydrogen gas evolution).

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Self-Validation Check: Quench a 10 µL aliquot in MeOH and analyze via LC-MS. The target secondary/tertiary amine should be the sole major peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Late-Stage Diversification: The 2-Methoxy Group

Once the C5 and C4 positions have been functionalized, the 2-methoxy group serves as a latent functional handle. It can be manipulated in two primary ways:

  • Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions (e.g., neat amine, >120 °C in a sealed tube), the methoxy group can act as a leaving group, allowing the introduction of a second amine at the C2 position.

  • Demethylation to Uracil Derivatives: Treatment with strong Lewis acids (e.g., BBr₃ in DCM at -78 °C) or concentrated aqueous HCl under reflux will cleave the methyl ether, revealing the corresponding pyrimidin-2-one (uracil-like) core. This is highly valuable for generating hydrogen-bond donor/acceptor motifs critical for target protein binding.

References

  • White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. University of York / White Rose University Consortium. Retrieved from [Link]

Application

Application Note: Orthogonal Functionalization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals Compound: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) Executive Summary & Chemical Profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals Compound: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7)

Executive Summary & Chemical Profiling

The design and functionalization of 3-D building blocks for Fragment-Based Drug Discovery (FBDD) heavily rely on robust, predictable reaction sequences. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a highly versatile, trifunctional pyrimidine scaffold commercially utilized in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs) .

Its value lies in its orthogonal reactivity , allowing chemists to perform sequential modifications without the need for complex protecting group strategies. The three distinct reactive sites—the highly electrophilic C4-carbaldehyde, the cross-coupling-ready C5-bromo group, and the modifiable C2-methoxy group—must be addressed in a specific order to prevent chemoselectivity failures.

Reactivity Core 5-Bromo-2-methoxypyrimidine -4-carbaldehyde Aldehyde C4-Carbaldehyde Highly Electrophilic Core->Aldehyde Reductive Amination (1st Stage) Bromo C5-Bromo Cross-Coupling Site Core->Bromo Suzuki/Sonogashira (2nd Stage) Methoxy C2-Methoxy SNAr / Deprotection Core->Methoxy Nucleophilic Attack (Late Stage)

Fig 1. Orthogonal reactivity map of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Strategic Workflow & Mechanistic Causality

To maximize yields and prevent side reactions (such as aldol condensations or Cannizzaro disproportionation at elevated temperatures), functionalization must follow a strict hierarchy based on activation energy and thermal stability.

  • First Stage (C4): The aldehyde is the most sensitive moiety. It must be reacted first under mild, room-temperature conditions. Preparation of related pyrimidine carbaldehydes often involves DIBAL reduction of Weinreb amides, yielding a highly reactive formyl group . We trap this via reductive amination.

  • Second Stage (C5): Palladium-catalyzed cross-coupling reactions of 5-bromopyrimidines require elevated temperatures (80–100 °C) and basic conditions to generate heterobiaryls . By converting the aldehyde to a stable amine first, we prevent base-catalyzed degradation during the Suzuki-Miyaura coupling.

  • Third Stage (C2): The methoxy group acts as a robust, electron-donating protecting group during the first two steps. It can be cleaved late-stage under strongly acidic conditions to reveal a pyrimidin-2-one core, a common hydrogen-bond donor/acceptor motif in kinase inhibitors.

Workflow Step1 Step 1: Reductive Amination NaBH(OAc)3, DCE, rt Step2 Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Step1->Step2 Intermediate 1 Step3 Step 3: Deprotection HCl/Dioxane, 60°C Step2->Step3 Intermediate 2 Product Final Scaffold Functionalized Pyrimidinone Step3->Product Isolation

Fig 2. Sequential three-step functionalization workflow for FBDD library generation.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Reductive Amination (C4-Functionalization)

Objective: Convert the C4-carbaldehyde to a secondary/tertiary amine while leaving the C5-bromide intact.

  • Causality of Reagents: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures it selectively reduces the protonated imine intermediate rather than reducing the starting aldehyde directly to an alcohol. 1,2-Dichloroethane (DCE) is used as it provides optimal solubility and reaction kinetics for NaBH(OAc)3​ .

  • Procedure:

    • Dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous DCE (0.2 M).

    • Add glacial acetic acid (1.5 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

    • Add NaBH(OAc)3​ (1.5 eq) in portions. Stir at room temperature for 12 hours under a nitrogen atmosphere.

    • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

  • Self-Validation & IPC: The reaction is self-validating via 1 H NMR. The starting material possesses a distinct, highly deshielded formyl proton at ~10.0 ppm. Successful amination is confirmed by the complete disappearance of this peak and the emergence of a new benzylic-type methylene signal at ~3.8–4.2 ppm.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Functionalization)

Objective: Arylate the C5 position using an arylboronic acid.

  • Causality of Reagents: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is crucial for electron-deficient pyrimidines, which can otherwise suffer from slow coupling kinetics and protodehalogenation. A solvent system of 1,4-Dioxane/Water (4:1) is critical; water dissolves the K2​CO3​ base, generating the hydroxide ions necessary to activate the boronic acid into a reactive boronate complex.

  • Procedure:

    • Charge a microwave vial with the C4-aminated intermediate (1.0 eq), arylboronic acid (1.3 eq), and K2​CO3​ (3.0 eq).

    • Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Sparge the mixture with argon for 10 minutes to remove dissolved oxygen.

    • Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and heat at 90 °C for 4 hours.

    • Cool to room temperature, filter through a pad of Celite, and purify via silica gel chromatography.

  • Self-Validation & IPC: Mass spectrometry (LC-MS) provides immediate validation. The starting material exhibits a classic 1:1 isotopic doublet characteristic of 79Br/81Br . The product will show a consolidated mass peak shifted by +[Aryl−Br] , confirming complete displacement of the halogen.

Protocol C: Late-Stage C2-Methoxy Cleavage

Objective: Deprotect the C2-methoxy group to yield a pyrimidin-2-one.

  • Causality of Reagents: Strong aqueous acids can hydrolyze the newly formed amine. Therefore, anhydrous 4M HCl in Dioxane is used to selectively protonate the pyrimidine nitrogen, facilitating the nucleophilic cleavage of the methyl ether by chloride ions at elevated temperatures, yielding the thermodynamically stable pyrimidinone tautomer.

  • Procedure:

    • Dissolve the fully functionalized intermediate in 4M HCl in Dioxane (0.1 M).

    • Heat the solution to 60 °C for 6 hours.

    • Concentrate under reduced pressure. Triturate the resulting hydrochloride salt with diethyl ether to afford the pure product.

  • Self-Validation & IPC: 1 H NMR will show the loss of the sharp 3H singlet at ~3.9–4.1 ppm (methoxy protons). Additionally, the UV-Vis spectrum will shift significantly due to the disruption of the fully aromatic pyrimidine system into the cross-conjugated pyrimidinone tautomer.

Quantitative Data & Analytical Markers

The following table summarizes the expected outcomes and critical analytical markers for the three-step orthogonal functionalization workflow.

Reaction StepTarget SiteTypical YieldKey Analytical Marker ( 1 H NMR / LC-MS)
1. Reductive Amination C4-Carbaldehyde75–90%NMR: Loss of ~10.0 ppm (s, 1H, CHO)MS: Mass shift +[Amine−O+H2​]
2. Suzuki Coupling C5-Bromo60–85%MS: Loss of 1:1 79Br/81Br isotope patternNMR: Appearance of new aryl protons
3. Methoxy Deprotection C2-Methoxy80–95%NMR: Loss of ~3.9 ppm (s, 3H, OCH3​ )UV: Bathochromic shift (tautomerization)

References

  • White Rose eTheses Online. Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. Retrieved from:[Link]

  • DergiPark. New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from:[Link]

  • Google Patents (WO2013006738A1).Compounds for the treatment of hiv (Details on synthesis of 5-bromopyrimidine-4-carbaldehyde derivatives via DIBAL reduction).
Method

Application Note: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in Targeted Kinase Inhibitor Synthesis

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The development of small-molecule kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Experimental Protocols Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can predictably interact with the highly conserved ATP-binding site. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) has emerged as a highly versatile, trifunctional building block in fragment-based drug discovery (FBDD) and late-stage lead optimization.

This application note details the orthogonal reactivity of this scaffold, explaining how its three distinct functional handles—the C-2 methoxy group, the C-4 carbaldehyde, and the C-5 bromo substituent—can be systematically manipulated to vector into the kinase hinge region, the solvent-exposed channel, and the hydrophobic back pocket, respectively.

Structural Rationale & Pharmacophore Mapping

To design a highly selective kinase inhibitor, medicinal chemists must exploit specific sub-pockets within the kinase domain. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde serves as an ideal central hub for this spatial vectoring.

  • The C-2 Methoxy Group (Hinge Binder Precursor): The 2-aminopyrimidine motif is a quintessential hinge-binding pharmacophore present in numerous FDA-approved kinase inhibitors (e.g., imatinib, osimertinib). The C-2 methoxy group acts as a stable protecting group during early synthetic steps but can be readily displaced by amines via Nucleophilic Aromatic Substitution (SNAr) to establish the critical bidentate hydrogen bonds with the kinase hinge backbone (e.g., Cys694/Glu692 in FLT3)[1].

  • The C-4 Carbaldehyde (Solvent/Ribose Pocket Vector): The highly electrophilic aldehyde allows for rapid functionalization via reductive amination. Attaching solubilizing aliphatic amines (e.g., piperidines or morpholines) at this position directs the molecule toward the ribose pocket or the solvent-exposed region, improving both binding affinity and pharmacokinetic properties[2].

  • The C-5 Bromo Group (Gatekeeper/Back Pocket Vector): The C-5 position projects directly toward the gatekeeper residue and the hydrophobic back pocket. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at this site allows for the introduction of bulky aryl or heteroaryl groups, which is a proven strategy for achieving isoform selectivity and overcoming gatekeeper mutations (e.g., T315I)[3].

G A 2-Methoxy Group (Precursor to Hinge Binder) B Pyrimidine Core (Central Scaffold) B->A SNAr / Amination C 5-Bromo Position (Gatekeeper/Back Pocket) B->C Cross-Coupling D 4-Carbaldehyde (Solvent/Ribose Pocket) B->D Reductive Amination

Caption: Pharmacophore mapping of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in kinase inhibitor design.

Quantitative Data: Target Mapping

Table 1: Orthogonal Reactivity Profile of the Scaffold

PositionFunctional GroupPrimary TransformationKinase Structural Target
C-2 Methoxy (-OCH₃)SNAr with aminesHinge Region (Bidentate H-bonds)
C-4 Carbaldehyde (-CHO)Reductive Amination / WittigRibose Pocket / Solvent Channel
C-5 Bromo (-Br)Suzuki / Buchwald-HartwigGatekeeper / Hydrophobic Back Pocket

Table 2: Representative Kinase Targets Utilizing Pyrimidine Scaffolds

Kinase TargetKey Hinge-Binding ResiduesTypical C-5 VectorReference
FLT3 Cys694, Glu692Aryl / Heteroaryl groups[1]
CDK2 Leu83 (Backbone)Trifluoromethyl / Aryl[4]
EPHA2 Ile619, Ala699Macrocyclic linkers[5]

Experimental Workflows & Methodologies

The following protocols represent a self-validating synthetic workflow designed to sequentially functionalize the pyrimidine core. The order of operations is critical: the highly reactive aldehyde must be addressed first, followed by the C-5 cross-coupling, reserving the harsh SNAr conditions for the final hinge-binding activation.

Workflow Start 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Step1 Step 1: Reductive Amination (C-4) Vectoring into Solvent Channel Start->Step1 NaBH(OAc)3, Amine Step2 Step 2: Suzuki-Miyaura Coupling (C-5) Targeting Gatekeeper/Back Pocket Step1->Step2 Boronic Acid, Pd(dppf)Cl2 Step3 Step 3: SNAr Amination (C-2) Establishing Hinge-Binding Motif Step2->Step3 Amine, Acid/Heat Final Target Kinase Inhibitor Step3->Final Final Deprotection/Purification

Caption: Sequential orthogonal functionalization workflow for targeted kinase inhibitor synthesis.

Protocol 1: Reductive Amination at C-4

Scientific Causality: The electron-deficient nature of the pyrimidine ring renders the C-4 carbaldehyde exceptionally electrophilic. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor. This prevents the premature reduction of the aldehyde to an alcohol, allowing the iminium intermediate to form completely before reduction occurs[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) or THF (10 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.2 equiv) followed by glacial acetic acid (0.1 equiv) to act as a mild catalyst for iminium ion formation. Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in single portions. Stir the reaction mixture at room temperature for 12 hours.

  • Validation & Workup: Monitor completion via LC-MS or TLC. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the C-4 functionalized intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C-5

Scientific Causality: The C-5 position of the pyrimidine ring is less electron-deficient than the C-2, C-4, or C-6 positions. Consequently, oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-determining step. Utilizing a palladium catalyst with a bidentate ligand, such as Pd(dppf)Cl₂, accelerates the reductive elimination step and provides thermal stability to the catalyst complex, ensuring high yields even with sterically hindered boronic acids[3].

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial or Schlenk flask with the C-4 functionalized intermediate from Protocol 1 (1.0 equiv, 0.5 mmol), the appropriate aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 5 mL), followed by sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 equiv).

  • Reaction: Seal the vessel and purge with nitrogen for 5 minutes. Heat the mixture to 90 °C in an oil bath (or 110 °C via microwave irradiation) for 2–4 hours.

  • Validation & Workup: Confirm the consumption of the starting material via LC-MS. Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or silica gel chromatography to isolate the C-4/C-5 di-functionalized intermediate.

Protocol 3: SNAr Amination at C-2 (Hinge-Binding Activation)

Scientific Causality: The 2-methoxy group serves as a robust placeholder during the reductive amination and cross-coupling steps. To convert the molecule into an active kinase inhibitor, this group must be displaced by an amine (e.g., an aniline derivative) to form the 2-aminopyrimidine hinge-binding motif. Because the methoxy group is a relatively poor leaving group, the reaction requires acid catalysis (to protonate the pyrimidine nitrogen, increasing the electrophilicity of C-2) and elevated temperatures[5].

Step-by-Step Procedure:

  • Preparation: In a heavy-walled sealed tube, dissolve the intermediate from Protocol 2 (1.0 equiv, 0.2 mmol) and the desired amine (1.5 to 2.0 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP) or 1,4-Dioxane (2 mL).

  • Catalysis: Add a catalytic amount of 4.0 M HCl in dioxane (0.2 equiv) or trifluoroacetic acid (TFA).

  • Reaction: Seal the tube and heat the mixture to 110–130 °C for 12–24 hours. (Alternatively, microwave irradiation at 140 °C for 45 minutes can be utilized to accelerate the substitution).

  • Validation & Workup: Monitor the displacement of the methoxy group via LC-MS (looking for the mass shift corresponding to the loss of -OCH₃ and addition of the amine).

  • Purification: Dilute the cooled mixture with water and extract with EtOAc. Purify the final compound using preparative HPLC to ensure >95% purity for subsequent biological kinase assays.

References

  • A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria National Center for Biotechnology Information (PMC) URL:[Link]

  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent EPHA2/GAK kinase inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them Google Patents URL

Sources

Application

Application Note: Orthogonal Functionalization Strategies for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Introduction & Reactivity Profile 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly versatile, multi-functional heterocyclic building block widely utilized in the development of kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly versatile, multi-functional heterocyclic building block widely utilized in the development of kinase inhibitors, fluorescent probes, and advanced agrochemicals[1]. The strategic value of this scaffold lies in the orthogonal reactivity of its three distinct functional groups, which allows for precise, sequential diversification without the need for complex protecting-group chemistry.

Understanding the electronic distribution across the pyrimidine ring is critical for designing successful synthetic routes:

  • C5-Bromide: The highly electronegative nitrogen atoms of the pyrimidine core withdraw electron density from the ring, making the C-Br bond exceptionally susceptible to oxidative addition by Palladium(0) catalysts[2]. This makes the C5 position primed for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[3].

  • C4-Carbaldehyde: The electron-deficient nature of the heteroaromatic ring renders the C4-aldehyde highly electrophilic. It readily undergoes reductive amination, Wittig olefination, and condensation reactions to form fused heterocycles[4].

  • C2-Methoxy: Acting as an electron-donating group (EDG) via resonance, the methoxy group slightly modulates the extreme electron deficiency of the pyrimidine core. It remains stable under standard cross-coupling and reductive amination conditions but can be displaced via Nucleophilic Aromatic Substitution (SNAr) under harsh thermal conditions.

Mechanistic Causality in Experimental Design

To successfully utilize this scaffold, researchers must carefully control the sequence of functionalization. The most critical decision in the workflow is determining whether to functionalize the C5-bromide or the C4-aldehyde first.

The Sequence Dilemma: Why Pathway A is Superior

Pathway A (Preferred): Performing the Suzuki-Miyaura coupling at C5 before modifying the C4-aldehyde. The formyl group is surprisingly tolerant to standard Suzuki conditions (e.g., Pd(dppf)Cl₂, aqueous base, 80 °C)[5]. Pathway B (Suboptimal): Performing reductive amination at C4 before the Suzuki coupling. The resulting secondary or tertiary aliphatic amine can strongly coordinate to the Palladium catalyst. This "catalyst poisoning" significantly lowers the turnover number (TON) of the subsequent cross-coupling step, leading to stalled reactions and poor yields[2].

OrthogonalWorkflow SM 5-Bromo-2-methoxypyrimidine -4-carbaldehyde Int_A C5-Aryl Intermediate (Aldehyde Intact) SM->Int_A Pathway A (Preferred) Suzuki Coupling Int_B C4-Amine Intermediate (Bromide Intact) SM->Int_B Pathway B (Suboptimal) Reductive Amination Final C5-Aryl-C4-Aminomethyl Final Scaffold Int_A->Final Reductive Amination Int_B->Final Suzuki Coupling (Risk: Pd Poisoning)

Fig 1. Orthogonal functionalization pathways for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Mechanistic Deep Dive: Suzuki-Miyaura Coupling at C5

The success of the Suzuki-Miyaura coupling on this scaffold relies on the accelerated oxidative addition step. Because the pyrimidine ring is heavily electron-withdrawn, the Pd(0) catalyst inserts into the C5-Br bond much faster than it would in a standard aryl bromide[3].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Pd(II) Complex Oxidative Add. Pd0->OxAdd 5-Bromopyrimidine (Fast Insertion) TransMet Pd(II) Diaryl Transmetalation OxAdd->TransMet Ar-B(OH)2 + Base (- Halide) TransMet->Pd0 Reductive Elimination Product C5-Arylated Pyrimidine TransMet->Product Product Release

Fig 2. Catalytic cycle of the Suzuki-Miyaura coupling at the pyrimidine C5 position.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for the sequential functionalization of the scaffold, highlighting the specific reagents required to maintain chemoselectivity.

Reaction StepTarget SiteReagents / CatalystSolvent & TempTypical YieldChemoselectivity Rationale
Suzuki Coupling C5-BromideAr-B(OH)₂, Pd(dppf)Cl₂ (5 mol%), K₂CO₃Dioxane/H₂O (4:1), 80 °C75 - 90%Aldehyde is unreactive toward Pd(0); weak base prevents aldol condensation[5].
Reductive Amination C4-AldehydeAmine, NaBH(OAc)₃DCE, 25 °C80 - 95%NaBH(OAc)₃ selectively reduces the imine intermediate without reducing the unreacted aldehyde[6].
SNAr (Optional) C2-MethoxyNucleophile (e.g., Alkoxide), NaHDMF, 120 °C40 - 60%Requires high thermal energy; must be performed last to avoid disrupting earlier steps.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Objective: Arylate the C5 position while preserving the highly reactive C4-aldehyde for downstream modification.

  • Reaction Setup: Charge a flame-dried Schlenk flask with 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by vigorously sparging with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ can rapidly oxidize the active Pd(0) species to inactive Pd(II) complexes and promote the undesired homocoupling of the boronic acid[3].

  • Catalyst Addition: Under a positive stream of Argon, add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd center, which accelerates the final reductive elimination step and prevents catalyst degradation[2].

  • Heating & Monitoring: Heat the reaction mixture to 80 °C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure C5-arylated pyrimidine-4-carbaldehyde.

Protocol B: Reductive Amination at C4

Objective: Convert the preserved C4-aldehyde of the newly formed intermediate into a functionalized amine.

  • Imine Formation: Dissolve the C5-arylated intermediate (1.0 equiv) and the target primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: Pre-forming the imine (or hemiaminal) before adding the reducing agent is critical. If the reducing agent is present immediately, it may prematurely reduce the highly electrophilic pyrimidine-4-carbaldehyde into a primary alcohol[6].

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv), portion-wise to the stirring solution.

    • Causality: NaBH(OAc)₃ is a mild hydride source. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bonds, ensuring it selectively attacks the protonated imine/iminium species rather than any residual aldehyde.

  • Completion: Stir the reaction for an additional 12 hours at room temperature.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. This neutralizes the acetic acid byproduct and safely destroys excess hydride. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH with 1% Et₃N to prevent amine streaking) to yield the final C5/C4 bi-functionalized scaffold.

References

  • Alchem Pharmtech. "CAS 1260883-25-7 | 5-Bromo-2-methoxypyrimidine-4-carbaldehyde". 1

  • BenchChem. "Reactivity of the C-Br bond in 5-Bromopyrimidine". 2

  • ResearchGate. "Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates".4

  • Google Patents (WO2016196244A1). "Pyridineamine compounds useful as pim kinase inhibitors".6

  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". 5

  • ACS Publications. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". The Journal of Organic Chemistry. 3

Sources

Method

Scale-Up Synthesis and Process Optimization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Scientific Rationale & Introduction Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, antiviral agents, and targeted oncology th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, antiviral agents, and targeted oncology therapeutics. Specifically, 5-bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7)[1] is a highly versatile, advanced building block.

The strategic placement of functional groups on this diazine ring allows for orthogonal late-stage functionalization:

  • C5-Bromo: Primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

  • C2-Methoxy: Susceptible to nucleophilic displacement by amines or deprotection to yield a pyrimidone core.

  • C4-Carbaldehyde: Serves as a reactive handle for reductive aminations, Wittig olefinations, or Grignard additions.

Synthesizing this compound at a multi-gram scale requires the direct formylation of 5-bromo-2-methoxypyrimidine[2]. However, the presence of a halogen on a highly π-deficient diazine ring presents significant chemoselectivity and stability challenges that must be mitigated through precise process chemistry[3].

Mechanistic Insights: Causality in Reagent Selection

The core transformation relies on Directed ortho-Metalation (DoM) . In the starting material, the C4 and C6 positions are symmetrically equivalent. Deprotonation at C4/C6 is thermodynamically and kinetically favored due to the inductive electron-withdrawing effect of the adjacent C5-bromine and the coordination capability of the adjacent N3/N1 ring nitrogens[4].

Why LDA over n-BuLi? Subjecting a bromopyrimidine to an alkyllithium reagent (such as n-BuLi) typically results in rapid halogen-metal exchange at C5 or direct nucleophilic addition to the highly electrophilic pyrimidine ring. To enforce specific deprotonation at C4, a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) is strictly required[3].

The Necessity of Cryogenic Control Lithiated diazines are notoriously unstable[3]. If the internal temperature of the reaction exceeds -70 °C, the transient 4-lithio intermediate undergoes rapid degradation pathways. These include the "halogen dance" (base-catalyzed intermolecular halogen migration) or nucleophilic attack on unreacted starting material, leading to dimerization. Thus, strict cryogenic control is the cornerstone of this protocol.

Workflow Visualization

ScaleUpWorkflow SM 5-Bromo-2-methoxypyrimidine (100g Scale) Cooling Cryogenic Reactor Cool to -78°C in THF SM->Cooling Lithiation DoM via LDA (1.1 eq, T < -70°C) Cooling->Lithiation Intermediate 4-Lithio-5-bromo- 2-methoxypyrimidine Lithiation->Intermediate Deprotonation Formylation Electrophilic Trapping (DMF, 1.5 eq) Intermediate->Formylation Nucleophilic Attack Quench Acidic Quench (AcOH / NH4Cl aq) Formylation->Quench Tetrahedral Collapse Product 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde Quench->Product Phase Separation & Crystallization

Figure 1: Synthetic workflow for the scale-up formylation of 5-bromo-2-methoxypyrimidine.

Quantitative Data: Process Optimization

To establish a self-validating and scalable system, reaction parameters were systematically evaluated. The data below summarizes the causality behind the finalized protocol.

Table 1: Base Selection and Mechanistic Outcome

BasepKa (approx)Primary Reaction PathwayOutcome / Isolated Yield
n-Butyllithium (n-BuLi)~50Halogen-Metal Exchange / Nucleophilic AdditionComplex mixture, debrominated products (0%)
Lithium diisopropylamide (LDA)36Directed ortho-Metalation (DoM) at C4Clean conversion to 4-lithio species (82%)
Lithium tetramethylpiperidide (LiTMP)37Directed ortho-Metalation (DoM) at C4Clean conversion, slightly higher steric bulk (84%)

Table 2: Temperature Optimization for the Lithiation Step

Internal Temperature (Ti)ObservationIsolated Yield
-100 °CSluggish deprotonation kinetics, incomplete conversion45%
-78 °C Optimal balance of kinetic deprotonation and intermediate stability 82%
-40 °CSignificant decomposition, "halogen dance" products observed20%
0 °CComplete degradation/polymerization of the pyrimidine ring0%

Detailed Experimental Protocol (100 g Scale)

Self-Validating System: This protocol integrates In-Process Controls (IPCs) to ensure intermediate viability before proceeding to the electrophilic trapping phase, preventing the waste of downstream reagents.

Reagents & Materials
  • 5-Bromo-2-methoxypyrimidine: 100 g (0.529 mol, 1.0 eq)

  • LDA (2.0 M in THF/heptane): 291 mL (0.582 mol, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 61.5 mL (0.794 mol, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF): 1000 mL (10 volumes)

  • Glacial Acetic Acid: 45 mL (for quench)

Step-by-Step Methodology
  • System Preparation: Purge a 2 L jacketed cryogenic reactor with ultra-high purity Argon. Charge the reactor with 1000 mL of anhydrous THF and 100 g of 5-bromo-2-methoxypyrimidine.

  • Cryogenic Cooling: Initiate cooling to bring the internal temperature (Ti) to -78 °C.

    • Causality: Ensuring the solvent and substrate are fully equilibrated prevents localized warm spots during the exothermic base addition.

  • Directed Lithiation: Add LDA (291 mL) dropwise via a syringe pump over 90 minutes.

    • Critical Parameter: Adjust the addition rate to maintain Ti ≤ -72 °C. Rapid addition leads to localized heating, triggering dimerization.

  • In-Process Control (IPC) - Trustworthiness Check: After 30 minutes of stirring at -78 °C, withdraw a 0.5 mL aliquot and quench it directly into 1 mL of D₂O. Analyze the organic phase via LC-MS.

    • Validation: The mass of the starting material should shift by +1 Da (indicating successful formation of the 4-lithio species, safely trapped as the 4-deutero derivative). Proceed only if conversion is >95%.

  • Electrophilic Trapping (Formylation): Once lithiation is confirmed, add anhydrous DMF (61.5 mL) dropwise over 45 minutes, maintaining Ti ≤ -72 °C. Stir for an additional 1 hour at -78 °C.

    • Causality: DMF reacts with the 4-lithio species to form a stable tetrahedral lithium hemiaminal intermediate. This stability at low temperatures prevents over-addition (which would yield a secondary alcohol).

  • Acidic Quench: Quench the reaction at -78 °C by the rapid dropwise addition of a solution of glacial acetic acid (45 mL) in THF (50 mL).

    • Causality: Acidic conditions collapse the tetrahedral intermediate to release the desired aldehyde and neutralize excess LDA before the system warms up. Allowing the unquenched basic mixture to warm would result in base-catalyzed degradation of the aldehyde product.

  • Workup & Isolation: Allow the reactor to warm to room temperature. Add 500 mL of deionized water and 500 mL of Ethyl Acetate. Separate the phases. Wash the organic layer with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Scale-Up Friendly): To avoid the bottleneck of column chromatography at scale, purify the crude residue by recrystallization from hot heptane/ethyl acetate (8:2). Cool to 0 °C, filter the precipitate, and dry under a vacuum to afford 5-bromo-2-methoxypyrimidine-4-carbaldehyde as a pale yellow solid.

References

  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Metalated heterocycles in organic synthesis: Recent applications. University of Michigan / Organic Chemistry Literature. Retrieved from 4

  • Hevia, E., et al. (2015). Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. National Institutes of Health (PMC). Retrieved from3

  • AstraZeneca AB. (2008). US20080064710A1 - Novel Hydantoin Derivatives for the Treatment of Obstructive Airway Diseases (Details on 5-bromo-2-methoxypyrimidine utilization). Google Patents. Retrieved from 2

  • Alchem Pharmtech. CAS 1260883-25-7 | 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Product Specifications. Retrieved from1

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Amines from 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Introduction & Strategic Rationale The pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antivirals, and CNS-active therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antivirals, and CNS-active therapeutics. Within this chemical space, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS 1260883-25-7) represents an exceptionally versatile, bifunctional building block[1].

The strategic value of this molecule lies in its orthogonal reactivity:

  • 5-Bromo Group: Primed for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • 2-Methoxy Group: Acts as a stable protecting group that can later be converted to a hydroxyl or substituted via SNAr chemistry.

  • 4-Carbaldehyde: Highly electrophilic due to the electron-deficient nature of the pyrimidine ring, making it an ideal substrate for asymmetric functionalization.

This application note details a robust, field-proven protocol for converting this aldehyde into an enantiopure (S)-1-(heteroaryl)ethan-1-amine. To achieve this, we utilize Jonathan Ellman’s chiral tert-butanesulfinamide auxiliary—the industry gold standard for the stereoselective synthesis of complex amines[2].

Mechanistic Causality & Stereochemical Model

Successful asymmetric synthesis requires a deep understanding of the thermodynamic and kinetic forces driving the reaction. The Ellman protocol operates through three distinct mechanistic phases, each requiring specific experimental conditions to ensure high yield and stereofidelity.

Phase 1: Imine Condensation The condensation of the aldehyde with (R)-(+)-tert-butanesulfinamide requires a dehydrating agent. Titanium(IV) ethoxide (Ti(OEt)₄) is selected over milder Lewis acids (like MgSO₄) because the electron-withdrawing pyrimidine ring reduces the nucleophilicity of the intermediate hemiaminal. Ti(OEt)₄ acts as both a potent Lewis acid to activate the aldehyde and an irreversible water scavenger, driving the equilibrium forward without hydrolyzing the delicate sulfinamide reagent[3].

Phase 2: Diastereoselective Nucleophilic Addition The addition of a Grignard reagent (e.g., methylmagnesium bromide) to the (R)-tert-butanesulfinyl imine is highly dependent on the solvent and temperature. The choice of a non-coordinating solvent like dichloromethane (CH₂Cl₂) is critical. Coordinating solvents (e.g., THF) compete for magnesium coordination, which disrupts the rigid, six-membered chair-like transition state required for high facial selectivity[3]. In CH₂Cl₂, the magnesium atom coordinates to both the imine nitrogen and the sulfinyl oxygen, locking the conformation. The nucleophile then attacks from the less sterically hindered Re-face, yielding the (S,R)-diastereomer[3].

Phase 3: Deprotection The sulfinyl group is cleanly cleaved using anhydrous methanolic HCl. This specific acid/solvent combination ensures rapid N–S bond solvolysis while leaving the sensitive 2-methoxy ether on the pyrimidine ring entirely intact, yielding the enantiopure (S)-amine hydrochloride[2].

Experimental Workflows & Logical Relationships

Workflow A 5-Bromo-2-methoxy pyrimidine-4-carbaldehyde C Chiral Sulfinyl Imine A->C Step 1 B (R)-tert-Butanesulfinamide Ti(OEt)4, THF B->C E Diastereomerically Pure Sulfinamide C->E Step 2 D MeMgBr, CH2Cl2 -48 °C D->E G (S)-Amine Hydrochloride E->G Step 3 F HCl in Dioxane MeOH F->G

Figure 1: Three-step asymmetric synthesis workflow utilizing Ellman's sulfinamide auxiliary.

StereoModel Imine Sulfinyl Imine (E-isomer) Coord Mg2+ Coordination (Six-membered cyclic TS) Imine->Coord Pre-organization Face Re-face Attack (Less sterically hindered) Coord->Face Grignard Delivery Product (S,R)-Diastereomer Face->Product Stereocontrol

Figure 2: Logical relationship of stereocontrol in Grignard addition to the sulfinyl imine.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-N-((5-Bromo-2-methoxypyrimidin-4-yl)methylene)-2-methylpropane-2-sulfinamide
  • Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv, 10 mmol) and (R)-(+)-tert-butanesulfinamide (1.1 equiv, 11 mmol).

  • Solvation & Activation: Dissolve the mixture in anhydrous THF (0.3 M). Add Titanium(IV) ethoxide (2.0 equiv, 20 mmol) dropwise via syringe at room temperature.

  • Reaction: Stir the yellow solution at room temperature for 12 hours. Self-Validation Cue: TLC (3:1 Hexanes/EtOAc) will show the consumption of the aldehyde and the appearance of a highly UV-active, lower-Rf spot corresponding to the imine.

  • Workup (Critical Step): Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously.

    • Expert Insight: The addition of brine forces the rapid hydrolysis of titanium complexes into a white, granular TiO₂ precipitate. Stir for 15 minutes, then filter the suspension through a tightly packed pad of Celite. This prevents the formation of intractable emulsions.

  • Isolation: Wash the Celite pad thoroughly with EtOAc. Separate the aqueous and organic layers from the filtrate. Dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinyl imine, which is typically pure enough (>95%) for the next step.

Step 2: Synthesis of (S)-N-((S)-1-(5-Bromo-2-methoxypyrimidin-4-yl)ethyl)-2-methylpropane-2-sulfinamide
  • Setup: Dissolve the crude (R,E)-sulfinyl imine (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under argon.

  • Temperature Control: Cool the reaction mixture to -48 °C using a dry ice/acetonitrile bath.

    • Expert Insight: Maintaining -48 °C provides the optimal thermodynamic balance. Lower temperatures (-78 °C) often result in incomplete conversion due to the lowered reactivity of the Grignard reagent, while higher temperatures degrade the transition state rigidity, eroding the diastereomeric ratio (dr)[2].

  • Addition: Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 2.0 equiv, 20 mmol) dropwise down the side of the flask over 15 minutes.

  • Reaction: Stir at -48 °C for 4 hours.

  • Workup: Quench the reaction strictly at -48 °C by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the major (S,R)-diastereomer as a crystalline solid.

Step 3: Acidic Deprotection to (S)-1-(5-Bromo-2-methoxypyrimidin-4-yl)ethan-1-amine Hydrochloride
  • Setup: Dissolve the purified sulfinamide (1.0 equiv, 8 mmol) in anhydrous Methanol (0.5 M).

  • Cleavage: Add a solution of HCl in dioxane (4.0 M, 2.0 equiv, 16 mmol) at room temperature.

  • Reaction: Stir for 1 hour. Self-Validation Cue: The reaction is complete when TLC shows total consumption of the starting material and the formation of a baseline spot (the amine salt).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield the enantiopure amine hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected performance metrics for this protocol based on established literature precedents for highly electron-deficient heteroaryl carbaldehydes.

Reaction StepIntermediate/ProductIsolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
1. Condensation(R,E)-Sulfinyl Imine88 - 92N/AN/A
2. Nucleophilic Addition(S,R)-Sulfinamide80 - 85> 95:5N/A
3. Deprotection(S)-Amine Hydrochloride> 95N/A> 99%

References

  • Alchem Pharmtech. "CAS 1260883-25-7 | 5-Bromo-2-methoxypyrimidine-4-carbaldehyde".
  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 2010.
  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 2002.

Sources

Method

Flow Chemistry Applications of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: A Guide for Advanced Synthesis

Introduction: The Strategic Value of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in Drug Discovery 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a highly functionalized heterocyclic building block of significant interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in Drug Discovery

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its pyrimidine core is a "privileged scaffold," found in a multitude of therapeutic agents, particularly as a mimic of the adenine core of ATP to competitively inhibit protein kinases.[1] The strategic placement of three distinct functional handles—a reactive bromine atom, a methoxy group, and a versatile carbaldehyde—offers a rich platform for molecular diversification. The bromine at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, the aldehyde at C4 allows for a wide array of transformations including reductive aminations and condensations, and the methoxy group at C2 can be retained or substituted.

The inherent reactivity and functionality of this molecule, however, can also present challenges in traditional batch synthesis, such as competing side reactions, difficulties in controlling exotherms, and issues with scalability. Flow chemistry, or continuous flow synthesis, emerges as a powerful technology to overcome these limitations.[2] By conducting reactions in a continuous stream through a network of tubes and reactors, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[2] This enhanced control leads to improved yields, higher selectivity, increased safety, and streamlined scalability, making it an ideal platform for the synthesis of complex molecules and libraries of compounds for drug discovery.[3][4]

This document provides detailed application notes and protocols for leveraging 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in flow chemistry systems, enabling the rapid and efficient synthesis of novel chemical entities for pharmaceutical research.

Application Note 1: High-Throughput Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Scaffolds

Scientific Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for creating C-C bonds, particularly for biaryl structures prevalent in kinase inhibitors.[1][5] In the context of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, the C5-Br bond is significantly more reactive towards palladium-catalyzed coupling than a C-Cl bond would be at the C2 position, allowing for selective functionalization.[5]

Flow chemistry offers substantial advantages for Suzuki couplings. The high surface-area-to-volume ratio in microreactors ensures rapid and efficient heat transfer, which is crucial for maintaining a stable reaction temperature and minimizing the formation of thermal degradation byproducts.[6] Furthermore, the precise control over residence time allows for the optimization of reaction completion while suppressing side reactions. Automated flow systems can be programmed to sequentially react the starting material with a library of boronic acids, facilitating high-throughput synthesis of diverse compound arrays.

Experimental Workflow Diagram:

Suzuki_Coupling_Workflow cluster_reagents Reagent Preparation cluster_flow_system Flow Reactor System cluster_collection Work-up & Analysis ReagentA Solution A: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, Arylboronic Acid, Base (e.g., K2CO3) in Dioxane/H2O PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Pd Catalyst (e.g., Pd(PPh3)4) in Dioxane PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Coil Reactor (e.g., 100 °C, 10 min residence time) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection Analysis LC-MS/NMR Analysis Collection->Analysis caption Fig 1: Workflow for continuous Suzuki-Miyaura coupling.

Caption: Fig 1: Workflow for continuous Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reagent Preparation:

    • Solution A: In a flask, dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.) in a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a final concentration of 0.1 M of the pyrimidine.

    • Solution B: In a separate flask under an inert atmosphere, dissolve the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.), in degassed 1,4-dioxane to a concentration of 0.01 M.

  • Flow System Setup:

    • Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing), and a back pressure regulator (BPR) set to ~5 bar to prevent solvent outgassing at elevated temperatures.

    • Load Solution A and Solution B into separate gas-tight syringes and connect them to the respective pumps.

    • Prime the system with the reaction solvent to remove any air.

  • Reaction Execution:

    • Set the temperature of the coil reactor to 100 °C.

    • Set the flow rates of the pumps to achieve the desired residence time. For example, for a 10 mL reactor volume and a 10-minute residence time, set Pump A to 0.9 mL/min and Pump B to 0.1 mL/min for a total flow rate of 1.0 mL/min.

    • Commence pumping the reagent solutions into the system. The streams will combine in the T-mixer and enter the heated reactor.

  • Collection and Work-up:

    • Allow the system to reach a steady state (typically 2-3 times the residence time) before collecting the product stream.

    • Collect the output into a flask containing ethyl acetate.

    • Once the collection is complete, wash the organic phase with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidResidence Time (min)Temperature (°C)Yield (%)
1Phenylboronic acid10100>95
24-Methoxyphenylboronic acid10100>95
33-Pyridylboronic acid1511089
42-Thiopheneboronic acid1210092

Application Note 2: Telescoped Reductive Amination for Rapid Library Synthesis

Scientific Rationale: The aldehyde functionality of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a key handle for introducing diverse amine side chains, a common strategy in modifying kinase inhibitors to explore the solvent-exposed regions of the ATP-binding pocket. Reductive amination is a robust method for this transformation.[7]

A "telescoped" or multi-step continuous flow process, where the output of one reactor flows directly into the next, is highly efficient for sequences like imine formation followed by reduction.[8] This approach avoids the isolation and purification of the often-unstable imine intermediate, which significantly reduces waste and processing time.[3] Flow chemistry also allows for the safe handling of reducing agents and precise temperature control for each distinct step of the reaction sequence.

Experimental Workflow Diagram:

Reductive_Amination_Workflow cluster_reagents Reagent Streams cluster_flow_system Telescoped Flow System cluster_collection Quench & Work-up ReagentA Stream A: Aldehyde + Amine in DCE PumpA Pump A ReagentA->PumpA ReagentB Stream B: Reducing Agent (e.g., NaBH(OAc)3) in DCE PumpB Pump B ReagentB->PumpB Reactor1 Coil Reactor 1 (Imine Formation) RT, 5 min PumpA->Reactor1 Mixer2 T-Mixer PumpB->Mixer2 Mixer1 T-Mixer Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Reduction) RT, 15 min Mixer2->Reactor2 Quench Quench with Sat. NaHCO3 Reactor2->Quench Collection Product Extraction Quench->Collection caption Fig 2: Telescoped workflow for reductive amination.

Caption: Fig 2: Telescoped workflow for reductive amination.

Detailed Protocol:

  • Reagent Preparation:

    • Stream A: Dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) to a final aldehyde concentration of 0.2 M.

    • Stream B: Prepare a slurry of sodium triacetoxyborohydride (1.5 equiv.) in anhydrous DCE. Note: For continuous pumping of slurries, a specialized pump or careful optimization may be required. Alternatively, a soluble reducing agent can be used.

  • Flow System Setup:

    • Configure a two-stage flow reactor system. The first stage consists of a pump and a coil reactor for imine formation. The output of this reactor is connected to a T-mixer, where it combines with the reducing agent stream from a second pump. The mixture then enters a second coil reactor for the reduction step.

    • Load Stream A and Stream B into their respective delivery systems (e.g., syringe pumps or HPLC pumps).

  • Reaction Execution:

    • Set both coil reactors to room temperature.

    • Set the flow rates to achieve the desired residence times. For example, for a 2 mL first reactor and a 6 mL second reactor with a total flow rate of 0.4 mL/min (0.2 mL/min from each pump), the residence time for imine formation would be 5 minutes, and for reduction, it would be 15 minutes.

    • Begin pumping both streams simultaneously.

  • Collection and Work-up:

    • Collect the output from the second reactor into a flask containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and any unreacted reducing agent.

    • After collection, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product as necessary.

Data Presentation:

EntryAmineResidence Time (Imine/Red.)Temp (°C)Yield (%)
1Aniline5 min / 15 minRT94
2Benzylamine5 min / 15 minRT96
3Morpholine5 min / 20 minRT91
4(R)-1-Phenylethanamine5 min / 20 minRT93

Conclusion

The use of flow chemistry provides a robust, efficient, and scalable platform for the synthetic manipulation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. The protocols detailed herein for Suzuki-Miyaura coupling and telescoped reductive amination demonstrate how continuous flow techniques can accelerate the synthesis of diverse libraries of potential drug candidates. By leveraging the precise control offered by microreactor technology, researchers can overcome common challenges in batch synthesis, leading to faster optimization cycles, improved safety profiles, and a more streamlined path from a key building block to novel, high-value compounds for drug discovery programs.[4]

References

  • BenchChem (2025). Application Notes and Protocols for Cell Proliferation Inhibition Assays with Pyrimidine Derivatives.
  • Baxendale, I. R., et al. (2010). The multi-step synthesis of complex organic compounds from simpler precursors is one of the outstanding accomplishments and ongoing challenges of synthetic organic chemistry. Chemical Science.
  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem (2025). Application Notes: Synthesis of Kinase Inhibitors Using 2-Bromo-5-methylpyrimidine.
  • BenchChem (2025). Application Notes and Protocols: The Use of 2-Methoxyquinoline-4-carbaldehyde in the Synthesis of Potential Kinase Inhibitors.
  • Geyer, K., & Seeberger, P. H. (2009). Microreactors as the Key to the Chemistry Laboratory of the Future. Beilstein-Institut.
  • Gutmann, B., et al. (2020). Flow Chemistry in Contemporary Chemical Sciences: A Real Variety of Its Applications. Molecules.
  • MDPI (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules.
  • NeuroQuantology (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. NeuroQuantology.
  • Springer (n.d.). Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de.
  • Vapourtec (n.d.). Regioselective Synthesis of 3-Aminoimidazo[1,2-α]pyrimidines Under Continuous Flow Conditions.
  • Vapourtec Ltd (n.d.). Flow Chemistry Applications | Continuous Processing.
  • Wiles, C., & Watts, P. (2016). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry.

Sources

Application

The Strategic Role of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in the Synthesis of Next-Generation Agrochemicals

For Immediate Release: Application Notes and Protocols Introduction: The Pyrimidine Core in Modern Crop Protection The pyrimidine heterocycle is a cornerstone in the design and discovery of modern agrochemicals, with a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: Application Notes and Protocols

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine heterocycle is a cornerstone in the design and discovery of modern agrochemicals, with a significant number of commercial products across fungicides, herbicides, and insecticides featuring this critical scaffold.[1] Its prevalence stems from the structural versatility that allows for fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The strategic functionalization of the pyrimidine ring is paramount to the development of novel active ingredients that can address the ever-evolving challenges of resistance and environmental safety.

Within the vast landscape of pyrimidine-based building blocks, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde has emerged as a particularly valuable intermediate. This compound offers a unique combination of reactive sites: a bromine atom at the 5-position, a methoxy group at the 2-position, and a carbaldehyde at the 4-position. This trifecta of functionalities provides a powerful platform for a multitude of chemical transformations, enabling the synthesis of diverse and complex molecular architectures for agrochemical applications. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[2] The aldehyde group serves as a versatile handle for constructing side chains through reactions such as condensation, olefination, and reductive amination.

This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the effective utilization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in the synthesis of potential agrochemical candidates.

Key Synthetic Transformations and Applications

The strategic positioning of the bromo, methoxy, and carbaldehyde groups on the pyrimidine ring allows for a range of selective chemical manipulations. The following sections detail key reactions and their application in the synthesis of agrochemical precursors.

Palladium-Catalyzed Cross-Coupling at the C5-Position

The presence of the bromine atom at the 5-position makes 5-Bromo-2-methoxypyrimidine-4-carbaldehyde an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is a crucial strategy in modern agrochemical design to optimize biological activity and spectrum.

2.1.1 Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyrimidine core and a wide array of boronic acids or their esters. This reaction is instrumental in synthesizing biaryl and heteroaryl-pyrimidine structures, which are common motifs in potent agrochemicals.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the 5-position of the pyrimidine ring.

Materials:

  • 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

  • Aryl or Heteroaryl Boronic Acid (1.1 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equivalent), the boronic acid (1.1 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-2-methoxypyrimidine-4-carbaldehyde.

Transformations of the 4-Carbaldehyde Group

The aldehyde functionality at the 4-position is a versatile handle for chain extension and the introduction of various functional groups, which can significantly impact the biological activity of the final compound.

2.2.1 Knoevenagel Condensation:

The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[3][4] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which can act as Michael acceptors or be further modified.

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-(5-Bromo-2-methoxypyrimidin-4-yl)methylene)malononitrile, a potential intermediate for more complex agrochemicals.

Materials:

  • 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

  • Malononitrile (1.05 equivalents)

  • Weak Base Catalyst (e.g., Piperidine or Triethylamine, catalytic amount)

  • Solvent (e.g., Ethanol or Isopropanol)

Procedure:

  • Dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equivalent) and malononitrile (1.05 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of the weak base to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired condensed product.

2.2.2 Reductive Amination:

Reductive amination is a powerful tool for converting the aldehyde into an amine, a common functional group in many bioactive molecules.[5] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Protocol 3: Reductive Amination with a Primary Amine

Objective: To synthesize a secondary amine derivative, a key substructure in many fungicides and insecticides.

Materials:

  • 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

  • Primary Amine (e.g., Cyclohexylamine, 1.1 equivalents)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, 1.5 equivalents)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic Acid (catalytic amount, optional)

Procedure:

  • To a stirred solution of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equivalent) in the solvent, add the primary amine (1.1 equivalents).

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the target secondary amine.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Synthetic_Pathways cluster_suzuki Suzuki Coupling cluster_knoevenagel Knoevenagel Condensation cluster_reductive_amination Reductive Amination Start 5-Bromo-2-methoxy- pyrimidine-4-carbaldehyde Suzuki_Product 5-Aryl-2-methoxy- pyrimidine-4-carbaldehyde Start->Suzuki_Product Ar-B(OH)₂ Pd Catalyst, Base Knoevenagel_Product α,β-Unsaturated Pyrimidine Start->Knoevenagel_Product Active Methylene Compound, Base Amine_Product Pyrimidine-4-yl-methanamine Derivative Start->Amine_Product 1. R-NH₂ 2. Reducing Agent

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the development of novel therapeutics and agrochemicals, the successful synthesis of this building block is of paramount importance.[1][2] This document provides field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis.

The primary and most effective method for synthesizing 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring.[3][4] In this case, the substrate is 5-Bromo-2-methoxypyrimidine. The electron-donating methoxy group at the 2-position activates the pyrimidine ring, directing the electrophilic Vilsmeier reagent to the C-4 position.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde via the Vilsmeier-Haack reaction.

Question 1: The reaction shows low or no conversion of the starting material. What are the possible causes and solutions?

Answer: Low or no product formation is a common issue that can typically be traced back to the Vilsmeier reagent itself or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium ion) is moisture-sensitive and must be formed in situ under anhydrous conditions.[5]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. The POCl₃ should be added slowly to chilled DMF (0-5 °C) to control the exothermic reaction and properly form the reagent.[6]

  • Insufficient Activation of the Pyrimidine Ring: While the 2-methoxy group is activating, the bromine at the 5-position is deactivating. The overall electron density of the ring might be insufficient under mild conditions.

    • Solution: After the initial dropwise addition of the pyrimidine substrate at a lower temperature, the reaction mixture may need to be heated. A temperature range of 60-80°C is common for Vilsmeier-Haack reactions.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.[7]

  • Poor Quality of Reagents: The purity of the starting 5-Bromo-2-methoxypyrimidine, POCl₃, and DMF is crucial.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF. Verify the purity of your starting pyrimidine by NMR or melting point analysis.

Troubleshooting Workflow: Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Question 2: My crude product contains significant impurities. What are the likely side reactions?

Answer: The formation of byproducts in the Vilsmeier-Haack reaction on substituted pyrimidines is often related to the reaction's stoichiometry and temperature.

Common Side Reactions and Impurities:

  • Unreacted Starting Material: The most common "impurity." This indicates incomplete conversion (see Question 1).

  • Formation of a Dimer or Polymer: Aldehydes can be susceptible to self-condensation or polymerization under harsh acidic conditions or during workup.

    • Solution: Ensure the reaction is properly quenched by pouring it onto crushed ice. Neutralize the acidic mixture carefully with a base like sodium bicarbonate or sodium hydroxide solution, keeping the temperature low to prevent product degradation.

  • Demethylation of the Methoxy Group: Although less common than chlorination of hydroxyl groups, prolonged heating or excess POCl₃ could potentially lead to the cleavage of the methyl ether, resulting in 5-bromo-2-hydroxypyrimidine-4-carbaldehyde. This byproduct would have significantly different polarity.

    • Solution: Use a moderate excess of the Vilsmeier reagent (typically 1.5-3.0 equivalents). Avoid excessive heating or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

Table 1: Troubleshooting Summary
Symptom Potential Cause Recommended Solution
No reactionInactive Vilsmeier reagentEnsure anhydrous conditions; add POCl₃ to DMF at 0-5°C.
Reaction stallsInsufficient temperatureSlowly heat the reaction mixture to 60-80°C after substrate addition.
Multiple spots on TLCSide reactions/degradationUse moderate excess of Vilsmeier reagent; avoid high temperatures; quench carefully on ice.
Oily/difficult to purify productImpurities with similar polarityOptimize column chromatography solvent system (e.g., Hexane/Ethyl Acetate gradient); consider recrystallization.
Question 3: I'm having difficulty with the work-up and purification of the final product. What are the best practices?

Answer: The work-up of a Vilsmeier-Haack reaction is critical for obtaining a pure product. The aldehyde product can be sensitive, and proper quenching and extraction are key.

Work-up and Purification Protocol:

  • Quenching: The reaction mixture should be cooled to room temperature and then poured slowly with vigorous stirring onto a beaker of crushed ice. This hydrolyzes the intermediate iminium salt to the aldehyde and deactivates any remaining Vilsmeier reagent.[8]

  • Neutralization: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 2M) sodium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to dissipate heat.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or dichloromethane.[7]

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[9] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. Second, the electron-rich pyrimidine ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[5][10]

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - Cl₂PO₂⁻ Pyrimidine 5-Bromo-2-methoxypyrimidine Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt + Vilsmeier Reagent Aldehyde 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Iminium_Salt->Aldehyde + H₂O (Workup)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Q2: What are the critical safety precautions for this reaction?

A2: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself can be exothermic, especially during the formation of the Vilsmeier reagent. Always add reagents slowly and with adequate cooling.

Q3: Are there alternative methods to synthesize this aldehyde?

A3: While the Vilsmeier-Haack reaction is the most direct method, other routes could be envisioned, although they are often more complex. These could include:

  • Oxidation of the corresponding alcohol (5-bromo-4-(hydroxymethyl)-2-methoxypyrimidine).

  • Reduction of a carboxylic acid derivative like an ester or acid chloride (e.g., methyl 5-bromo-2-methoxypyrimidine-4-carboxylate).[11]

  • A multi-step synthesis starting from different pyrimidine precursors.[12][13]

Experimental Protocol

Synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 5-Bromo-2-methoxypyrimidine (1.0 equiv.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (like dichloroethane). Add this solution dropwise to the Vilsmeier reagent mixture, again maintaining a low temperature.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 200g of crushed ice with vigorous stirring. A precipitate may form.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous slurry is ~7.

  • Extraction: Extract the mixture with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

References

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. Available at: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available at: [Link]

  • 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. Available at: [Link]

  • Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. PubMed. Available at: [Link]

  • Engineering Enzyme Stability and Resistance to an Organic Cosolvent by Modification of Residues in the Access Tunnel. Wiley Online Library. Available at: [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this critical chemical intermediate. Ensuring the purity of starting materials and intermediates is paramount for the successful synthesis of target molecules and for obtaining reliable results in downstream applications.

This document provides in-depth troubleshooting advice, validated analytical protocols, and a mechanistic understanding of how common impurities arise.

Section 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common questions our team encounters regarding the quality and handling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Q1: What are the most likely process-related impurities in my sample of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde?

The most common impurities are typically related to the synthetic route used. A frequent method for introducing the aldehyde group onto an electron-rich heterocycle is the Vilsmeier-Haack reaction.[1][2][3] This reaction uses a formylating agent, often generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4]

Based on this process, you should look for:

  • Unreacted Starting Material: 5-Bromo-2-methoxypyrimidine. Its presence indicates an incomplete formylation reaction.

  • Hydrolysis Byproducts: The intermediate of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during workup.[4] Incomplete hydrolysis can lead to residual iminium species or related byproducts.

Q2: Can starting materials contribute to impurities in the final product?

Absolutely. The quality of your starting material, likely 5-Bromo-2-methoxypyrimidine, is crucial. Impurities in this precursor will carry through or lead to additional side products. For instance, if the starting material contains its precursor, 2-methoxypyrimidine, you may find 2-methoxypyrimidine-4-carbaldehyde as a de-brominated impurity in your final product.

Q3: I've noticed a new spot on my TLC plate after storing the product. What are the common degradation products?

The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen) over time.

  • Oxidation Product: The most common degradation product is 5-Bromo-2-methoxypyrimidine-4-carboxylic acid .[5][6] This occurs as the aldehyde (-CHO) group is oxidized to a carboxylic acid (-COOH) group.[5] This impurity will have a significantly different polarity, often appearing as a baseline spot on normal-phase TLC.

Q4: My NMR spectrum shows more peaks than expected. What could be the cause?

A complex ¹H NMR spectrum can arise from several sources:

  • Mixture of Impurities: The presence of the starting material, oxidation product, or de-brominated species, as discussed above, will result in extra peaks.

  • Residual Solvents: Solvents used during synthesis (e.g., DMF, ethyl acetate, hexanes) or purification are common culprits.

  • Rotational Isomers (Rotamers): While less common for this specific molecule, restricted rotation around certain bonds in similar molecules can sometimes lead to the appearance of multiple sets of peaks for a single compound.

Q5: I'm seeing an unexpected peak in my HPLC chromatogram. How can I identify it?

An unexpected peak can be an isomer, a byproduct, or a degradation product. The first step is to gather more data. If your HPLC is connected to a mass spectrometer (LC-MS), the mass-to-charge ratio (m/z) of the unknown peak is invaluable.

  • An m/z corresponding to the starting material confirms its presence.

  • An m/z that is 16 units higher than your product suggests the oxidation product (addition of an oxygen atom).

  • An m/z that is 79 or 81 units lower (corresponding to the two isotopes of bromine) indicates a de-brominated impurity.

Section 2: Troubleshooting Guide for Impurity Identification

When analytical data (NMR, HPLC, MS) suggests the presence of impurities, a systematic approach is key to identification and remediation.

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for identifying unknown impurities in your sample.

G cluster_0 Start: Purity Analysis cluster_1 Primary Analysis cluster_2 Data Interpretation & Hypothesis cluster_3 Impurity Identification cluster_4 Action start Crude or Stored Product hplc Run HPLC-UV/MS start->hplc nmr Acquire 1H NMR start->nmr hplc_check Single Major Peak? hplc->hplc_check nmr_check Clean Spectrum? nmr->nmr_check ms_data Analyze MS of Impurity Peaks (m/z = ?) hplc_check->ms_data No end_pure Product is Pure hplc_check->end_pure Yes nmr_data Integrate & Analyze Impurity Signals nmr_check->nmr_data No nmr_check->end_pure Yes impurity_sm Hypothesis: Starting Material (m/z = M-28) ms_data->impurity_sm impurity_ox Hypothesis: Oxidation Product (m/z = M+16) ms_data->impurity_ox impurity_debrom Hypothesis: De-brominated (m/z = M-79/81) ms_data->impurity_debrom nmr_data->impurity_sm impurity_solv Hypothesis: Residual Solvent (Check NMR Solvent Peaks) nmr_data->impurity_solv purify Proceed to Purification (See Protocol 2) impurity_sm->purify impurity_ox->purify impurity_debrom->purify impurity_solv->purify If non-volatile

Caption: Troubleshooting workflow for impurity identification.

Section 3: Protocols for Purity Analysis and Purification

Reliable analytical methods and effective purification techniques are essential for any researcher. Here we provide validated starting points for HPLC analysis and recrystallization.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed for the routine purity analysis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde and the detection of common impurities.[7] HPLC is a versatile and reproducible technique for estimating drug products and their impurities.[7]

ParameterRecommended Conditions
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 90% to 10% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in 5 mL of acetonitrile to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

Protocol 2: General Recrystallization Procedure for Purification

Recrystallization is a powerful and cost-effective method for purifying solid organic compounds by leveraging differences in solubility between the product and impurities.[9]

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane). The ideal solvent should dissolve the compound when hot but not when cold. A two-solvent system (one "soluble" solvent, one "anti-solvent") can also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot "soluble" solvent with stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Forcing rapid cooling can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Understanding Impurity Formation

A deeper understanding of the reaction mechanism provides insight into why certain impurities form and how to minimize them.

Plausible Synthetic Pathway and Impurity Formation

The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles like 5-Bromo-2-methoxypyrimidine.[3][10][11] The diagram below illustrates this pathway and the origin of key impurities.

G cluster_reaction Vilsmeier-Haack Reaction SM 5-Bromo-2-methoxypyrimidine (Starting Material) Product 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (Target Product) SM->Product Formylation Impurity_SM Impurity A: Unreacted Starting Material SM->Impurity_SM Incomplete Reaction Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Impurity_Ox Impurity B: Oxidation Product (Carboxylic Acid) Product->Impurity_Ox Oxidation SideReaction Side Reaction (e.g., Radical) Product->SideReaction Impurity_Debrom Impurity C: De-brominated Product Air Air (O2) (Storage/Workup) Air->Impurity_Ox SideReaction->Impurity_Debrom

Caption: Plausible impurity formation pathways during synthesis and storage.

Mechanistic Discussion:

  • Impurity A (Unreacted Starting Material): This is the most straightforward impurity. Its presence suggests that the reaction conditions (temperature, time, stoichiometry of reagents) were insufficient for complete conversion. Mitigation: Increase reaction time, temperature, or the equivalent of the Vilsmeier reagent.[12]

  • Impurity B (Oxidation Product): Aldehydes are readily oxidized to carboxylic acids.[5] This can happen slowly during storage if exposed to air or more rapidly during workup if oxidizing agents are present. Mitigation: Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

  • Impurity C (De-brominated Product): The removal of a bromine atom from a pyrimidine ring can occur under various conditions, sometimes through metal-catalyzed processes or radical mechanisms.[13][14][15] Certain reaction conditions or impurities in reagents could potentially facilitate this side reaction. Mitigation: Ensure high-purity reagents and solvents, and carefully control reaction conditions.

References
  • Hilaris Publisher. (n.d.). Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Retrieved from Hilaris Publisher. [Link]

  • Barrett, H. W., & West, R. A. (1956). Dehalogenation of Substituted Pyrimidines in vivo. Journal of the American Chemical Society, 78(8), 1612–1615. [Link]

  • Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-447. [Link]

  • ResearchGate. (n.d.). Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... Retrieved from ResearchGate. [Link]

  • Gutyar, D., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2024(1), M1898. [Link]

  • Gutyar, D., et al. (2024). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Sciforum. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]

  • ACS Publications. (n.d.). Dehalogenation of Substituted Pyrimidines in vivo 1. Retrieved from ACS Publications. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Synfacts. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. Synfacts, 2013(08), 0843. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from Wikipedia. [Link]

  • cromlab-instruments.es. (n.d.). Analysis - HPLC - Interchim technology. Retrieved from cromlab-instruments.es. [Link]

  • ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from ResearchGate. [Link]

  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). Retrieved from PMC. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). Retrieved from PMC. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from LibreTexts. [Link]

  • Dalton Transactions. (n.d.). Mono-N-oxidation of heterocycle-fused pyrimidines. Retrieved from RSC Publishing. [Link]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. EUROPEAN ACADEMIC RESEARCH, VI(10), 5876-5882. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. Retrieved from PubChem. [Link]

  • ResearchGate. (2019). Preparing Vilsmeier reagent?. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from Growing Science. [Link]

  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

Troubleshooting

Overcoming poor reactivity of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in their synthetic workflows. This versatile building block is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing 5-Bromo-2-methoxypyrimidine-4-carbaldehyde in their synthetic workflows. This versatile building block is a key intermediate in the synthesis of numerous biologically active molecules, particularly cyclin-dependent kinase (CDK) inhibitors.[1][2][3][4] However, the interplay between the electron-deficient pyrimidine ring and its three distinct functional groups—a bromine atom, a methoxy group, and an aldehyde—can lead to unexpected reactivity challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, helping you optimize reaction conditions and overcome poor reactivity to achieve your synthetic goals.

Guide 1: Troubleshooting Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds.[5][6] For 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, this reaction is crucial for introducing aryl or heteroaryl diversity at the C5 position. While the C5-bromo position is the most reactive site for palladium-catalyzed cross-coupling on this scaffold[7], challenges can still arise.

Frequently Asked Questions (FAQs)

Q: My Suzuki coupling reaction is showing low to no conversion. What are the most common causes?

A: This is a frequent issue that can typically be traced back to one of four key areas: catalyst and ligand selection, base/solvent incompatibility, inefficient transmetalation, or oxygen contamination leading to catalyst decomposition. The electronic nature of the pyrimidine ring and potential coordination from the aldehyde or ring nitrogens can make this substrate particularly sensitive.[8][9]

Troubleshooting Common Suzuki Coupling Issues
Problem ObservedPotential CauseRecommended Solution & Explanation
No Reaction / Low Conversion 1. Inappropriate Catalyst/Ligand: Standard catalysts like Pd(PPh₃)₄ may be inefficient for this heterocyclic system.Use a more active catalyst system. Switch to a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These "Buchwald ligands" are known to accelerate the rate-limiting oxidative addition step, especially for challenging substrates.[8][10]
2. Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.Optimize the base and solvent. Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. If using an anhydrous solvent like dioxane or THF, adding a small amount of water (e.g., 5 equivalents) can be crucial for activating the boronic acid and facilitating transmetalation.[9][10]
3. Catalyst Decomposition: The active Pd(0) species is highly sensitive to oxygen.Ensure rigorous degassing. Before heating, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[11]
Protodebromination (Loss of Bromine) 1. Presence of Protic Species: The source of the unwanted hydrogen atom can be from protic solvents (e.g., alcohols), excess water, or impurities.Use aprotic solvents. Switch to solvents like 1,4-dioxane or toluene instead of alcohols. Ensure all reagents are of high purity and use the minimum required amount of water if it is needed as a co-solvent.[9]
2. Ligand or Base Choice: Certain combinations can favor this side reaction.Screen alternative bases and ligands. Weaker bases might reduce the likelihood of protonolysis. Experiment with different phosphine ligands, as their electronic properties can influence the rates of competing reaction pathways.[9]
Homocoupling of Boronic Acid 1. Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve degassing technique. This side reaction is a strong indicator that oxygen is present in your reaction flask.
2. High Catalyst Loading / Temperature: Excessive catalyst or heat can sometimes lead to side reactions.Reduce catalyst loading and temperature. Once a suitable catalyst system is identified, try reducing the loading to 1-2 mol%. Lowering the reaction temperature may also suppress homocoupling, albeit at the cost of a longer reaction time.
Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂ (Boronic Ester/Acid) Boronate->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Halide Ar-Br (5-Bromo-2-methoxy...) Halide->OxAdd

Caption: The Suzuki-Miyaura catalytic cycle, a key pathway for C-C bond formation.

Protocol: Optimized Suzuki Coupling

This protocol is adapted from general procedures for challenging bromopyrimidines.[9][12]

  • Preparation: To a dry Schlenk flask under an Argon atmosphere, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground K₃PO₄ (2.5 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water).

  • Degassing: Seal the flask and bubble Argon through the stirred solution for 20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Guide 2: Overcoming Challenges in Aldehyde Modifications

The carbaldehyde group at the C4 position is a versatile handle for chain extension or the introduction of nitrogen-containing moieties. However, its reactivity is modulated by the electronic properties of the substituted pyrimidine ring.

Part A: Reductive Amination

Reductive amination is a robust method for forming C-N bonds by converting the aldehyde into an amine via an intermediate imine.[13]

Q: My one-pot reductive amination is giving low yields, and I see significant amounts of unreacted aldehyde or the corresponding alcohol. What's wrong?

A: This suggests an imbalance between the rate of imine formation and the rate of reduction. If the reducing agent is too powerful or added too early, it will simply reduce the starting aldehyde to an alcohol. If imine formation is slow, the reaction will stall.

Troubleshooting Reductive Amination
Problem ObservedPotential CauseRecommended Solution & Explanation
Low Yield of Desired Amine 1. Slow Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.Use a dehydrating agent or a Lewis acid. Adding a small amount of a Lewis acid like Ti(i-PrO)₄ or ZnCl₂ can catalyze imine formation.[14] Alternatively, adding molecular sieves can remove water and drive the equilibrium forward.
2. Inappropriate Reducing Agent: The reducing agent is not selective for the imine over the aldehyde.Use a milder, more selective hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the aldehyde but is very effective at reducing the protonated imine intermediate.[14][15]
Aldehyde Reduced to Alcohol 1. Reducing Agent is Too Strong: Reagents like NaBH₄ are capable of reducing both aldehydes and imines.Switch to NaBH(OAc)₃. If you must use NaBH₄, a two-step approach is necessary: first, form the imine (refluxing in a solvent like methanol or ethanol), then cool the reaction and add NaBH₄.[14]
Unreacted Starting Materials 1. Suboptimal pH: Imine formation is acid-catalyzed, but the reducing agent can be destroyed under strongly acidic conditions.Add a catalytic amount of acid. Including a weak acid like acetic acid (AcOH) can significantly accelerate imine formation without decomposing the hydride reagent, leading to a more efficient one-pot reaction.[15]
Protocol: One-Pot Reductive Amination using STAB
  • Preparation: In a round-bottom flask, dissolve 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): Add acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: The reaction may bubble.

  • Reaction: Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography if necessary.

Part B: Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an active methylene compound.[16]

Q: My Knoevenagel condensation with malononitrile is very slow. Do I need to use harsh conditions?

A: Not necessarily. While the reaction is often catalyzed by strong bases, heterocyclic aldehydes can sometimes be sluggish. However, there are mild and highly efficient methods available. For electron-deficient aldehydes, catalyst-free conditions in green solvents can sometimes outperform traditional methods.[17]

Troubleshooting Knoevenagel Condensation
Problem ObservedPotential CauseRecommended Solution & Explanation
Slow Reaction Rate 1. Insufficient Catalyst Activity: The chosen base may not be strong enough or may be sterically hindered.Use a classic catalyst or try a catalyst-free system. A small amount of piperidine or pyridine in a solvent like ethanol or methanol is a standard and effective approach.[18] Alternatively, for an environmentally benign approach, try running the reaction in a 1:1 mixture of H₂O:EtOH at room temperature.[17]
Low Yield 1. Reversible Reaction: The initial addition step can be reversible.Remove water as it forms. If running the reaction in an organic solvent like toluene, using a Dean-Stark apparatus can drive the reaction to completion by removing the water byproduct.
Side Product Formation 1. Michael Addition: The product, an electron-deficient alkene, can sometimes react further with the active methylene nucleophile.Control stoichiometry. Use a slight excess of the aldehyde (e.g., 1.1 eq) relative to the active methylene compound to minimize this side reaction.
Diagram: Aldehyde Derivatization Workflow

Aldehyde_Workflow cluster_cn Reductive Amination cluster_cc Knoevenagel Condensation start Starting Aldehyde: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde goal Desired Product? start->goal cn_bond C-N Bond Formation (Amine) goal->cn_bond Amine cc_bond C=C Bond Formation (Alkene) goal->cc_bond Alkene ra_protocol Use NaBH(OAc)₃ in DCE/THF cn_bond->ra_protocol kc_protocol Use Piperidine in EtOH cc_bond->kc_protocol ra_trouble Low Yield? Add cat. AcOH ra_protocol->ra_trouble kc_trouble Slow Reaction? Try H₂O:EtOH (catalyst-free) kc_protocol->kc_trouble

Caption: Decision workflow for common aldehyde derivatization reactions.

Guide 3: The Challenge of Nucleophilic Aromatic Substitution (SNAr) at C5

A common synthetic strategy for functionalizing halopyrimidines is through Nucleophilic Aromatic Substitution (SNAr).

Q: I am trying to displace the C5-bromo group with a nucleophile (e.g., an amine or alkoxide) but the reaction is not working. Why is this position so unreactive to SNAr?

A: This is an excellent question that gets to the heart of pyrimidine reactivity. Direct SNAr at the C5 position of a pyrimidine ring is electronically disfavored and generally does not occur.[19] The "poor reactivity" in this specific context is a fundamental electronic property of the system.

Mechanistic Explanation of Unreactivity

The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[20] The stability of this intermediate determines the reaction rate.

  • Attack at C2/C4/C6: When a nucleophile attacks at the C2, C4, or C6 positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atoms through resonance. This provides significant stabilization, making the reaction feasible.[19][21]

  • Attack at C5: When a nucleophile attacks the C5 position, the resulting negative charge cannot be delocalized onto the ring nitrogens. The resonance structures do not allow the charge to be placed on an electronegative atom, resulting in a much higher energy, less stable intermediate. Consequently, the activation energy for this pathway is prohibitively high.

Diagram: Comparing Meisenheimer Intermediates

Caption: SNAr at C2 is favored due to stabilization of the negative charge on nitrogen.

Recommended Alternative Strategies

Since direct SNAr at C5 is not a viable pathway, alternative transition-metal-catalyzed methods that operate via different mechanisms should be employed:

  • C-C Bond Formation: Use the Suzuki-Miyaura coupling as detailed in Guide 1.

  • C-N Bond Formation: Employ a Buchwald-Hartwig amination . This palladium-catalyzed reaction is highly effective for forming C-N bonds with aryl halides and is the preferred method for introducing amine nucleophiles at the C5 position.

  • C-O Bond Formation: A Buchwald-Hartwig or Ullmann-type coupling can be used to form C-O bonds with alcohols or phenols.

By selecting the correct reaction type based on mechanistic principles, the "poor reactivity" of the C5 position to SNAr can be successfully bypassed.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine.
  • Cross-Coupling Reactions Guide. (n.d.). Cross-Coupling Reactions Guide. [Link]

  • PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. [Link]

  • PMC. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][17][19]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. [Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 5-Bromo-2,3-diphenyl-1H-indole.
  • MDPI. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • PMC. (n.d.). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Cross-Coupling

Welcome to the technical support center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the cross-coupling of 5-Bromo-2-methoxypyrimidine-4-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the cross-coupling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde .

This substrate presents a unique reactivity dichotomy: the electron-deficient pyrimidine core accelerates the oxidative addition of Palladium, but the highly reactive 4-carbaldehyde group is extremely susceptible to base-mediated degradation (e.g., Cannizzaro-type disproportionation) and competitive coordination. Furthermore, while the 2-methoxy group is generally stable under standard cross-coupling conditions, it can undergo nucleophilic aromatic substitution ( SN​Ar ) if strong nucleophiles (like alkoxides) are used at elevated temperatures.

This guide provides field-proven, causality-driven insights to optimize your Suzuki-Miyaura workflows.

Diagnostic Workflow: Catalyst & Base Selection

Selecting the right catalyst and base is a balancing act between accelerating the transmetalation step and preserving the fragile formyl group. Use the decision matrix below to determine the optimal system for your specific boronic acid coupling partner.

CatalystSelection Start Substrate: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde CheckSterics Is the Boronic Acid Sterically Hindered? Start->CheckSterics Cat_XPhos Catalyst: XPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O CheckSterics->Cat_XPhos Yes (e.g., ortho-substituted) CheckElectronics Is the Boronic Acid Electron-Deficient? CheckSterics->CheckElectronics No Cat_dppf Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Toluene/EtOH/H2O CheckElectronics->Cat_dppf No (Standard Aryl) Cat_SPhos Catalyst: SPhos Pd G3 Base: K3PO4 Solvent: Dioxane/H2O CheckElectronics->Cat_SPhos Yes (Heteroaryl)

Caption: Decision matrix for selecting optimal Pd-catalyst and base systems based on coupling partner.

Catalyst System Performance Matrix

To simplify your experimental design, the quantitative and mechanistic rationales for the three primary catalyst systems are summarized below.

Catalyst SystemBaseSolvent SystemTarget Substrate ProfileMechanistic Rationale & Causality
Pd(dppf)Cl₂ K₂CO₃ (2.0 eq)Toluene / EtOH / H₂OStandard, unhindered aryl boronic acids.The bidentate dppf ligand stabilizes the Pd intermediate, preventing premature precipitation (Pd black) while offering sufficient electron density for oxidative addition into the electron-deficient pyrimidine ring[1].
XPhos Pd G3 K₃PO₄ (2.0 eq)1,4-Dioxane / H₂OSterically hindered (ortho-substituted) boronic acids.XPhos is highly bulky and electron-rich, accelerating reductive elimination[2]. The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at low temperatures, preserving the sensitive formyl group[3].
SPhos Pd G3 K₃PO₄ (2.0 eq)1,4-Dioxane / H₂OElectron-deficient heteroaryl boronic acids.SPhos provides superior stabilization for heteroaryl coupling partners, preventing protodeboronation by accelerating the transmetalation step before the boronic acid can degrade[3].

Frequently Asked Questions (FAQs)

Q1: Why is the 4-carbaldehyde group degrading during my Suzuki coupling? A1: The formyl group is highly electrophilic. When exposed to strong bases (such as NaOH, KOH, or NaOtBu) in aqueous organic mixtures at elevated temperatures, the aldehyde undergoes the Cannizzaro reaction, disproportionating into the corresponding carboxylic acid and alcohol. Furthermore, strong nucleophilic bases can trigger SN​Ar displacement of your 2-methoxy group. Solution: Strictly utilize mild, inorganic bases like K₃PO₄ or K₂CO₃[4].

Q2: I am observing high levels of boronic acid homocoupling. How do I prevent this? A2: Homocoupling (the formation of a symmetrical biaryl from the boronic acid) is primarily driven by two factors: the presence of dissolved oxygen and a slow transmetalation step. Oxygen oxidizes the Pd(0) species, triggering a catalytic cycle that couples two boronic acid molecules[4]. Solution: Rigorously degas your solvents via argon sparging for at least 15 minutes prior to addition. If the issue persists, switch to a more active catalyst like XPhos Pd G3 to accelerate transmetalation and outcompete the homocoupling pathway.

Q3: Why should I use a Buchwald precatalyst (Pd G3) instead of standard Pd(PPh₃)₄? A3: Traditional Pd(PPh₃)₄ is an 18-electron complex that requires the dissociation of two phosphine ligands to form the catalytically active 14-electron Pd(0) species. This dissociation is kinetically slow and often requires high temperatures (80–100 °C), which puts your formyl group at risk. Pd G3 precatalysts rapidly and quantitatively generate the active mono-ligated Pd(0) species under mild basic conditions at room temperature, allowing the cross-coupling to proceed at much lower temperatures (40–60 °C)[3].

Troubleshooting Guide: Issue Resolution

Troubleshooting Issue Reaction Failure or Low Yield Aldehyde Aldehyde Degradation (Cannizzaro Reaction) Issue->Aldehyde Homocoupling Boronic Acid Homocoupling Issue->Homocoupling NoReaction Protodeboronation (Incomplete Conversion) Issue->NoReaction Fix1 Switch to weaker base (K3PO4) & lower temp Aldehyde->Fix1 Fix2 Strictly degas solvents (Argon sparge 15 min) Homocoupling->Fix2 Fix3 Use anhydrous conditions or Pinacol esters NoReaction->Fix3

Caption: Troubleshooting workflow for resolving common cross-coupling failures with formyl-pyrimidines.

Standard Operating Procedure (SOP): Self-Validating Suzuki-Miyaura Protocol

This protocol utilizes a Buchwald Pd G3 precatalyst system, designed specifically to protect the 4-carbaldehyde group by enabling lower reaction temperatures (60 °C). The protocol is engineered as a self-validating system , meaning each critical step contains an observable checkpoint to ensure mechanistic success[5].

Materials Required:
  • Electrophile: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Methodology:
  • Solvent Degassing (Critical for preventing homocoupling):

    • Action: In a separate vial, prepare 5.0 mL of the 1,4-Dioxane/H₂O mixture. Submerge an argon line directly into the solvent and sparge vigorously for 15 minutes.

    • Self-Validation Check: Bubbling should be uniform. Degassing removes dissolved O2​ , ensuring the Pd catalyst is not oxidized into a homocoupling-active state[4].

  • Reagent Loading:

    • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, the arylboronic acid, K₃PO₄, and XPhos Pd G3.

    • Action: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Activation & Reaction:

    • Action: Add the degassed solvent mixture via syringe under a positive pressure of Argon. Heat the reaction mixture to 60 °C using an oil bath or heating block.

    • Self-Validation Check (Colorimetric): The reaction mixture should transition from a pale yellow/green suspension to a deep red or brown homogeneous solution within 10–15 minutes. This color shift confirms the successful deprotonation of the G3 precatalyst and the generation of the active L-Pd(0) species[3].

  • Reaction Monitoring:

    • Action: Stir at 60 °C for 4–6 hours. Monitor via TLC (typically 3:1 Hexanes/EtOAc) or LC-MS.

    • Self-Validation Check: The UV-active spot corresponding to the starting pyrimidine should disappear. LC-MS must show the desired product mass without a significant M+16 peak (which would indicate undesired oxidation of the aldehyde).

  • Quench & Workup:

    • Action: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • [1] WO2013029338A1 - Novel compounds - Google Patents. Google. 1

  • [5] Application Notes and Protocols for the Synthesis of 5-(4-Bromophenyl)furan-2-carbaldehyde Derivatives. Benchchem. 5

  • [3] Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.3

  • [2] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications.2

  • [4] Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Functionalization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly decorated heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of highly decorated heterocyclic building blocks. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde presents a unique synthetic challenge: it possesses three distinct reactive sites (C4-aldehyde, C5-bromide, C2-methoxy) packed onto an electron-deficient pyrimidine core.

Achieving precise chemoselectivity requires strict control over the reaction microenvironment—specifically, the solvent. Below is our comprehensive troubleshooting guide, detailing the causality behind solvent effects, followed by self-validating protocols to ensure your workflows are robust and reproducible.

Module 1: C4-Carbaldehyde Reductive Amination

FAQ 1: Why am I observing significant formation of the alcohol byproduct instead of the desired amine?

The Issue: You are likely experiencing premature reduction of the aldehyde before the imine intermediate has fully formed. The Causality: The choice of solvent dictates the stability of your reducing agent. Protic solvents like methanol (MeOH) can accelerate the decomposition of borohydrides and directly reduce the highly electrophilic pyrimidine-4-carbaldehyde[1]. The Solution: Switch to an aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Use Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) as your reducing agent. STAB is moisture-sensitive and incompatible with MeOH, but highly effective in aprotic environments, allowing the imine to form completely prior to reduction[2].

Quantitative Data: Solvent & Reductant Compatibility

Table 1: Impact of solvent and reducing agent combinations on C4-amination chemoselectivity.

Reducing AgentOptimal SolventsProtic Solvent CompatibilityChemoselectivity (Amine vs. Alcohol)
NaBH(OAc)₃ (STAB) DCE, DCM, THF, DioxanePoor (Decomposes)High (>95% amine)
NaCNBH₃ MeOH, EtOHExcellentModerate (Requires Lewis Acid)
NaBH₄ MeOH, EtOHExcellentLow (Rapid aldehyde reduction)
Protocol 1: Self-Validating Direct Reductive Amination

This protocol incorporates built-in diagnostic checks to validate the reaction at each stage.

  • Imine Formation: Combine 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous DCE (0.2 M).

    • Causality: DCE prevents the premature reduction of the aldehyde[1].

    • Self-Validation Check: After 2 hours at 25°C, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The UV trace must show complete consumption of the starting material, replaced by the imine intermediate (M+). Do not proceed until this is confirmed.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.

    • Causality: STAB is a mild hydride source that requires aprotic conditions to selectively reduce the imine over the aldehyde[2].

    • Self-Validation Check: Mild effervescence should be observed. After 4 hours, a secondary LC-MS check should reveal a mass shift of +2 Da, confirming reduction to the amine without the formation of a des-bromo byproduct.

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Self-Validation Check: The aqueous layer pH should test at ~8. The organic layer will contain the product, validating successful phase separation and neutralization of the acetic acid byproduct.

Module 2: Suzuki-Miyaura Cross-Coupling at the C5-Bromide

FAQ 2: My C5-Suzuki coupling stalls at 40% conversion. How can I drive it to completion?

The Issue: The reaction is suffering from stalled transmetalation or catalyst deactivation. The Causality: The pyrimidine ring is electron-deficient, making the initial oxidative addition of the C5-bromide rapid. However, the subsequent transmetalation step is sluggish. If the solvent is too non-polar, the inorganic base will not dissolve, preventing the formation of the reactive boronate complex. Conversely, highly polar aprotic solvents (like DMF) can over-coordinate and deactivate the Palladium catalyst[3]. The Solution: Utilize a biphasic solvent system such as 1,4-Dioxane/H₂O (typically 4:1). 1,4-Dioxane provides excellent solubility for the pyrimidine and stabilizes the Pd(0) intermediate, while the water dissolves the base to facilitate transmetalation[4][5].

Quantitative Data: Solvent Effects on Suzuki Couplings

Table 2: Typical yield variations based on solvent selection for pyrimidine cross-couplings.

Solvent SystemBase SolubilityCatalyst StabilizationTypical Yield
1,4-Dioxane / H₂O (4:1) HighExcellent>85%
Toluene / H₂O (4:1) HighGood60-70%
THF (Anhydrous) LowModerate40-50%
DMF (Anhydrous) LowPoor (Over-coordination)<30%
Protocol 2: Self-Validating Suzuki-Miyaura Coupling
  • Reagent Assembly: Combine the bromopyrimidine intermediate (1.0 eq), boronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

    • Causality: The biphasic system ensures both the organic substrate and the inorganic base are fully solvated, which is critical for the transmetalation step[4][5].

    • Self-Validation Check: Sparge the mixture with Argon for 15 minutes. The cessation of dissolved oxygen bubbles validates an inert atmosphere.

  • Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 80°C.

    • Causality: 1,4-Dioxane stabilizes the active Pd(0) species, preventing catalyst aggregation[3].

    • Self-Validation Check: The reaction mixture should transition from a pale suspension to a homogenous deep red/orange solution. Warning: The appearance of a black precipitate (Pd black) indicates catalyst death due to oxygen contamination.

  • Completion: Monitor via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation Check: A highly fluorescent new spot under 254 nm UV light confirms the formation of the conjugated biaryl product.

Module 3: Managing the C2-Methoxy Group (Chemoselectivity)

FAQ 3: During a high-temperature cross-coupling, my amine is displacing the C2-methoxy group. How do I prevent this?

The Issue: Unintended Nucleophilic Aromatic Substitution (SNAr) at the C2 position. The Causality: The pyrimidine core strongly activates the C2-methoxy group toward SNAr. Polar aprotic solvents (like DMSO or DMF) stabilize the anionic transition state of SNAr, accelerating this unwanted side reaction[3]. The Solution: Switch to a non-polar solvent (e.g., Toluene) to destabilize the SNAr transition state. To compensate for the lower polarity, utilize a highly active palladacycle precatalyst (e.g., XPhos Pd G3) which allows the cross-coupling to proceed at a lower temperature (e.g., 40-60°C), effectively shutting down the thermal SNAr pathway.

Visualizing Chemoselective Pathways

The following diagram maps the logical relationship between solvent choice and the resulting chemoselective pathway for this molecule.

SolventEffects cluster_C4 C4 Reductive Amination cluster_C5 C5 Suzuki Coupling cluster_C2 C2 SNAr (Side Reaction) Substrate 5-Bromo-2-methoxypyrimidine -4-carbaldehyde C4_Solvent Aprotic Solvents (DCE, THF) Substrate->C4_Solvent NaBH(OAc)₃ C5_Solvent Biphasic Solvents (1,4-Dioxane / H₂O) Substrate->C5_Solvent Pd(0), Ar-B(OH)₂ C2_Solvent Polar Aprotic (DMSO, DMF) Substrate->C2_Solvent Amines, Heat C4_Mech Prevents premature aldehyde reduction C4_Solvent->C4_Mech C5_Mech Facilitates base dissolution & transmetalation C5_Solvent->C5_Mech C2_Mech Stabilizes polar transition state for displacement C2_Solvent->C2_Mech

Chemoselective pathways of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde dictated by solvent choice.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: PMC (National Institutes of Health) URL:[Link][3]

  • The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine... Source: ResearchGate URL:[Link][4]

  • Effect of solvent on the cross-coupling reaction Source: ResearchGate URL:[Link][5]

  • Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[Link][2]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes Source: Green Chemistry (RSC Publishing) URL:[Link][1]

Sources

Optimization

Technical Support Center: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Synthesis

Welcome to the Advanced Technical Support Hub for the synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7). As a highly functionalized pyrimidine building block, this compound is critical for downs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Hub for the synthesis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7). As a highly functionalized pyrimidine building block, this compound is critical for downstream cross-coupling and medicinal chemistry applications[1]. However, its synthesis via directed lithiation and formylation is notoriously sensitive to thermal fluctuations.

This guide is designed by Senior Application Scientists to move beyond basic recipes, providing you with the mechanistic causality, self-validating protocols, and troubleshooting matrices required to master this cryogenic workflow.

Part 1: The Mechanistic Imperative of Temperature Control

The synthesis of 5-bromo-2-methoxypyrimidine-4-carbaldehyde relies on the deprotonation of 5-bromo-2-methoxypyrimidine at the C4 position, followed by an electrophilic quench with N,N-Dimethylformamide (DMF)[2].

The pyrimidine ring is highly electron-deficient. When lithiated, the resulting 4-lithiopyrimidine intermediate is kinetically unstable. If the internal reaction temperature exceeds -60 °C, the intermediate will rapidly undergo electrocyclic ring-opening, forming complex cyanoaza-enolate tars[3]. Furthermore, the presence of the C5-bromine introduces a competing pathway: Lithium-Halogen Exchange . To enforce Directed ortho-Metalation (DoM) at C4, a bulky, non-nucleophilic base like Lithium diisopropylamide (LDA) must be used at strict cryogenic temperatures[4].

Pathways SM 5-Bromo-2-methoxy- pyrimidine LDA LDA / TMP-Li (Bulky, Non-nucleophilic) SM->LDA BuLi n-BuLi (Nucleophilic) SM->BuLi PathA Directed ortho-Metalation (C4 Deprotonation) LDA->PathA -78°C PathB Lithium-Halogen Exchange (C5 Br-Li Exchange) BuLi->PathB Fast kinetics ProdA 4-Carbaldehyde (Target Product) PathA->ProdA + DMF quench ProdB 5-Carbaldehyde (Critical Impurity) PathB->ProdB + DMF quench

Reagent selection logic: Bulky bases drive directed metalation over halogen exchange.

Part 2: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates Self-Validation Checks —observable metrics that confirm the success of a step before you proceed.

Cryogenic Formylation Workflow

Reagents: 5-Bromo-2-methoxypyrimidine (1.0 eq), LDA (1.1 eq, 2.0 M in THF/heptane), Anhydrous DMF (1.5 eq), Anhydrous THF (0.2 M).

  • System Preparation & Purging:

    • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an internal thermocouple probe , and an argon inlet.

    • Causality: Moisture destroys LDA and the lithiated intermediate. The internal probe is mandatory because external bath temperatures do not reflect exothermic spikes during reagent addition.

    • Self-Validation Check: The system holds positive argon pressure, and the internal probe reads ambient temperature accurately before cooling.

  • Substrate Dissolution & Cooling:

    • Dissolve 5-bromo-2-methoxypyrimidine in anhydrous THF. Submerge the flask in a dry ice/acetone bath.

    • Self-Validation Check: The internal temperature must stabilize at ≤ -75 °C for at least 10 minutes.

  • Directed Lithiation (DoM):

    • Add LDA dropwise via a syringe pump at a rate of 1.0 mL/min.

    • Causality: Slow addition prevents localized heating. LDA strictly deprotonates the highly acidic C4 position rather than exchanging with the C5 bromine[4].

    • Self-Validation Check: The internal temperature must not exceed -70 °C during addition. The solution should transition to a clear, pale yellow. A shift to dark brown indicates thermal degradation.

  • Electrophilic Quench:

    • After aging the lithiated species for 30 minutes at -78 °C, add anhydrous DMF dropwise.

    • Causality: The reaction between the 4-lithiopyrimidine and DMF is violently exothermic[2].

    • Self-Validation Check: Monitor the thermocouple continuously. If the temperature spikes above -68 °C, pause the addition immediately until the bath recovers the temperature.

  • Cryogenic Acidic Workup:

    • Quench the reaction at -78 °C using a 1:1 mixture of glacial acetic acid and THF, then remove the cooling bath.

    • Causality: Quenching while cold protonates the tetrahedral intermediate before it collapses to the aldehyde, preventing base-catalyzed aldol condensations or degradation of the highly electrophilic product upon warming.

Workflow N1 5-Bromo-2-methoxypyrimidine (Starting Material) N2 Add LDA (1.1 eq) Maintain Internal T < -75°C N1->N2 Dry THF, Argon N3 4-Lithio Intermediate (Kinetically Stable at -78°C) N2->N3 Deprotonation N4 Thermal Excursion (T > -60°C) N3->N4 Loss of Cooling N6 Dropwise DMF Quench Monitor Exotherm N3->N6 Strict Temp Control N5 Electrocyclic Ring-Opening (Irreversible Tar Formation) N4->N5 Rapid Degradation N6->N4 Added too fast N7 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde N6->N7 Acidic Workup

Reaction workflow and critical temperature control nodes for 4-carbaldehyde synthesis.

Part 3: Quantitative Data Analysis

The table below summarizes the causal relationship between reaction parameters (Base and Temperature) and the resulting reaction profile. This data highlights why strict adherence to the protocol is non-negotiable.

Base UsedInternal Temp LimitPrimary Reaction PathwayMajor Impurity ProfileIsolated Yield
LDA -78 °C to -70 °C C4-Directed Metalation None (Clean conversion) 82 - 88%
LDA-60 °C to -50 °CThermal DegradationRing-opened polymeric tar< 20%
LDA< -95 °C (Liquid N₂)Incomplete DeprotonationUnreacted Starting Material40 - 50%
n-BuLi-78 °CLithium-Halogen Exchange5-Carbaldehyde isomer0% (Target)

Part 4: Troubleshooting & FAQs

Q: My isolated yield is consistently below 30%, and the reaction mixture turns black immediately upon DMF addition. What is failing? A: You are experiencing an uncontrolled exotherm during the electrophilic quench. The reaction between the 4-lithiopyrimidine and DMF releases significant heat. If DMF is added in a single portion or too rapidly, the localized temperature spike destroys the lithiated intermediate before it can react, leading to ring-opened tar[3]. Solution: Use a syringe pump for DMF addition and monitor the internal thermocouple, ensuring the temperature never exceeds -68 °C.

Q: NMR analysis of my crude product shows I synthesized 2-methoxypyrimidine-5-carbaldehyde instead of the 4-carbaldehyde. Why did the regioselectivity shift? A: This is a classic reagent selection error. You likely used an alkyllithium reagent (like n-BuLi or t-BuLi) instead of a hindered amide base (LDA or TMP-Li). Alkyllithiums are highly nucleophilic and will preferentially undergo rapid lithium-halogen exchange at the C5-bromine[4]. To achieve the 4-carbaldehyde, you must use LDA to enforce Directed ortho-Metalation (DoM) at the C4 proton.

Q: I am recovering a large amount of unreacted 5-bromo-2-methoxypyrimidine, despite using 1.2 equivalents of LDA. Is my LDA degraded? A: While degraded LDA is a possibility (always titrate your base), the most common cause in cryogenic setups is over-cooling. If you are using a liquid nitrogen/acetone bath, the internal temperature can drop below -95 °C. At these extreme temperatures, the kinetics of deprotonation become too sluggish, leading to incomplete conversion. Solution: Maintain the bath strictly between -78 °C and -80 °C using dry ice/acetone.

Q: Why must I quench with acetic acid while the reaction is still at -78 °C? Can't I just add aqueous ammonium chloride after warming? A: No. The intermediate formed upon DMF addition is a tetrahedral lithium hemiaminal. If allowed to warm in the presence of excess strong base (unreacted LDA or diisopropylamine), the hemiaminal collapses to the highly electrophilic aldehyde, which immediately undergoes base-catalyzed aldol condensations and degradation. Quenching with acetic acid at -78 °C neutralizes all basic species before the aldehyde is unmasked.

References

  • Formylation - Common Conditions Common Organic Chemistry [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether National Institutes of Health (NIH) / PMC[Link]

Sources

Troubleshooting

5-Bromo-2-methoxypyrimidine-4-carbaldehyde byproduct characterization

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. The synthesis of this valuable heterocyclic bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. The synthesis of this valuable heterocyclic building block, typically accomplished via the Vilsmeier-Haack reaction, is a robust process. However, like any chemical transformation, it is not without the potential for byproduct formation. Proactively identifying and characterizing these impurities is critical for ensuring the integrity of downstream applications, from medicinal chemistry to materials science.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The focus is not just on procedural steps but on the underlying chemical principles, empowering you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My ¹H NMR spectrum shows more signals than expected. What are the likely impurities?

This is one of the most common issues encountered. The presence of extraneous peaks in your NMR spectrum points to incomplete reaction or the formation of side products. A systematic analysis is key to identification.

Expert Insight & Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where a Vilsmeier reagent (formed from POCl₃ and DMF) formylates an electron-rich ring.[1] The starting material, 2-methoxypyrimidine, is activated towards this reaction. However, incomplete reactions, the presence of water, or slight variations in reaction conditions can lead to a mixture of compounds.

Expected ¹H NMR Signals for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde:

  • Aldehyde Proton (-CHO): A singlet typically appearing far downfield, around δ 9.8-10.5 ppm .

  • Pyrimidine Ring Proton (H-6): A singlet around δ 8.7-9.0 ppm .

  • Methoxy Protons (-OCH₃): A singlet around δ 4.0-4.2 ppm .

Troubleshooting Flowchart for Unexpected NMR Signals

start Unexpected peaks in ¹H NMR check_aldehyde Is the aldehyde peak (δ ~10 ppm) present but weak? start->check_aldehyde check_starting_material Are there two aromatic signals instead of one? start->check_starting_material check_hydrolysis Is there a broad signal and a shift in the aromatic peak? start->check_hydrolysis incomplete_reaction Likely Impurity: Unreacted Starting Material (5-Bromo-2-methoxypyrimidine) check_aldehyde->incomplete_reaction Yes check_starting_material->incomplete_reaction Yes hydrolysis_product Likely Impurity: Hydrolysis Product (5-Hydroxy-2-methoxypyrimidine-4-carbaldehyde) check_hydrolysis->hydrolysis_product Yes action_purify Action: Purify via Column Chromatography or Recrystallization incomplete_reaction->action_purify hydrolysis_product->action_purify

Caption: Troubleshooting logic for identifying NMR impurities.

Data Summary: Comparative ¹H NMR Shifts (in CDCl₃)

CompoundAldehyde (-CHO)Pyrimidine (H-6)Methoxy (-OCH₃)Other
Desired Product ~10.1 ppm (s, 1H)~8.8 ppm (s, 1H)~4.1 ppm (s, 3H)-
Starting Material Absent~8.5 ppm (s, 2H)~4.0 ppm (s, 3H)No H-4/H-6 distinction
Hydrolysis Byproduct ~9.9 ppm (s, 1H)~8.4 ppm (s, 1H)~4.0 ppm (s, 3H)Broad -OH peak
Carboxylic Acid Absent~8.9 ppm (s, 1H)~4.2 ppm (s, 3H)Broad -COOH peak >11 ppm
FAQ 2: My mass spectrum shows unexpected m/z peaks. How do I identify these byproducts?

Mass spectrometry is a powerful tool for identifying byproducts by their mass-to-charge ratio (m/z). The key is to look for the characteristic isotopic pattern of bromine.

Expert Insight & Causality: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in nearly a 1:1 ratio.[2] This results in a distinctive "M" and "M+2" peak pattern of almost equal intensity for any fragment containing a single bromine atom. The absence or alteration of this pattern is a crucial diagnostic clue.

Data Summary: Expected m/z Values and Isotopic Patterns

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)Key Isotopic Pattern
Desired Product C₆H₅BrN₂O₂219 / 2211:1 intensity ratio
Starting Material C₅H₅BrN₂O189 / 1911:1 intensity ratio
Hydrolysis Byproduct C₆H₆N₂O₃155No Br pattern
Over-brominated C₆H₄Br₂N₂O₂297 / 299 / 3011:2:1 intensity ratio
Carboxylic Acid C₆H₅BrN₂O₃235 / 2371:1 intensity ratio

Experimental Protocol: ESI-MS Sample Preparation

  • Sample Preparation: Weigh approximately 1 mg of your crude product.

  • Dissolution: Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.

  • Dilution: Create a dilute solution (e.g., 10 µg/mL) by taking an aliquot of the stock solution and diluting it further with the solvent. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode.

  • Analysis: Infuse the sample directly into the electrospray ionization (ESI) source. Acquire data in both positive and negative ion modes to ensure all species are observed.

FAQ 3: My reaction is incomplete, showing both starting material and product. What is the best purification strategy?

A mixture of starting material and the desired aldehyde is a common outcome that is readily addressed by standard purification techniques.

Expert Insight & Causality: The aldehyde product is significantly more polar than the starting material due to the introduction of the carbonyl group. This difference in polarity is the basis for effective separation by chromatography. Alternatively, if the crude product is semi-crystalline, recrystallization can be a highly effective and scalable purification method.[3]

Workflow for Product Purification

start Crude product contains Starting Material & Aldehyde decision Is the material solid/crystalline? start->decision column_chrom Method 1: Column Chromatography decision->column_chrom No (Oily) recrystallization Method 2: Recrystallization decision->recrystallization Yes protocol_cc Protocol: Silica gel, elute with Hexane/Ethyl Acetate gradient. Product is more polar and will elute later. column_chrom->protocol_cc protocol_recrys Protocol: Dissolve in minimum hot solvent (e.g., Ethanol). Cool slowly to form crystals. Impurities remain in mother liquor. recrystallization->protocol_recrys analysis Verify Purity: TLC, NMR, MS protocol_cc->analysis protocol_recrys->analysis

Caption: Decision workflow for purification strategy.

Experimental Protocol: Purification by Column Chromatography

  • Slurry Preparation: In a fume hood, weigh out silica gel (typically 50-100 times the weight of your crude product). Create a slurry using a non-polar solvent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product. The starting material will elute before the more polar aldehyde product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

FAQ 4: I see a new, highly polar spot on my TLC that doesn't move from the baseline. What is it?

A highly polar, immobile spot on a silica TLC plate often indicates the presence of a carboxylic acid.

Expert Insight & Causality: Aldehydes are susceptible to oxidation, which can occur during reaction workup or upon standing in air, converting the -CHO group to a carboxylic acid (-COOH). The resulting compound, 5-Bromo-2-methoxypyrimidine-4-carboxylic acid, is substantially more polar than the aldehyde due to its ability to act as a hydrogen bond donor and acceptor.[4] This strong interaction with the silica gel adsorbent causes it to have a very low Rf value.

Identification & Removal:

  • Confirmation: The identity can be confirmed by LC-MS, looking for the expected m/z of 235/237.

  • Removal: During workup, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, forming a salt that will be extracted into the aqueous layer, effectively separating it from the desired aldehyde in the organic layer.

References

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367.[Link]

  • Bolognesi, P., et al. The mass spectra of pyrimidine measured in coincidence with resonant... ResearchGate.[Link]

  • Krajewska, A., et al. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. PMC.[Link]

  • Reddy, T. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.[Link]

  • Barc, B., et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry.[Link]

  • Growing Science (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.[Link]

  • Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC.[Link]

  • Google Patents.CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • The Royal Society of Chemistry (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Journal of Materials Chemistry A.[Link]

  • ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.[Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.[Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.[Link]

  • Tarasov, A. V., et al. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.[Link]

  • Chegg.com (2024). Solved The ?1 H NMR spectrum for the...[Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.[Link]

  • Yadav, P., et al. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC.[Link]

  • ResearchGate. Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.[Link]

  • PubChem. 5-Bromo-2-methoxypyrimidine-4-carboxylic acid.[Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 5-Brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex reactivity of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde .

This highly functionalized heterocyclic scaffold presents a classic chemoselectivity challenge. It possesses three distinct reactive sites: an electrophilic C4-carbaldehyde, an oxidative-addition-ready C5-bromide, and a C2-methoxy group prone to Nucleophilic Aromatic Substitution (SNAr). Successfully functionalizing one site without triggering side reactions at the others requires precise control over thermodynamics, reagents, and protecting group strategies.

Workflow Visualization: Regioselective Pathways

G A 5-Bromo-2-methoxy pyrimidine-4-carbaldehyde B Acetal Protection (Ethylene Glycol, pTsOH) A->B Protect C4-CHO E Reductive Amination (NaBH(OAc)3, RT) A->E Direct C4 React F SNAr Displacement (Amine/Alkoxide, Heat) A->F Direct C2 React C Pd-Catalyzed Cross-Coupling (Suzuki at C5-Br) B->C React C5-Br D Acidic Deprotection (HCl/THF) C->D Restore C4-CHO

Regioselective functionalization pathways for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Quantitative Reactivity Profile

To establish a baseline for your experimental design, consult the following table. It summarizes the relative reactivity of each functional group and the causal factors driving competing side reactions.

Reaction SiteFunctional GroupTarget ReactionCompeting Side ReactionMitigation Strategy
C5 Bromide (-Br)Suzuki / SonogashiraCannizzaro at C4 (if strong base is used)Use mild bases (e.g., K3​PO4​ ) or protect C4 as an acetal.
C4 Carbaldehyde (-CHO)Reductive AminationSNAr at C2 (-OMe displacement by amine)Use mild reducing agents ( NaBH(OAc)3​ ), maintain ambient temperature.
C2 Methoxy (-OMe)SNAr (Nucleophilic Attack)Imine formation or nucleophilic attack at C4Protect C4-CHO prior to SNAr; use elevated temperatures (>80 °C).
Troubleshooting & FAQs

Q1: I am attempting a Suzuki-Miyaura cross-coupling at the C5-Br position, but my LC-MS shows degradation of the C4-aldehyde and multiple byproducts. How can I prevent this? Expert Insight: The degradation is likely caused by the base used in your cross-coupling. Strong bases (like NaOH or KOH ) will induce a Cannizzaro reaction or aldol condensation at the unprotected C4-aldehyde. Furthermore, the pyrimidine ring is highly electron-deficient, making it sensitive to harsh conditions[1]. Solution: Switch to a milder base such as anhydrous K3​PO4​ or Cs2​CO3​ . Additionally, utilize a highly active palladium catalyst system (e.g., Pd(OAc)2​ with PCy3​ , or Pd(dppf)Cl2​ ) that allows the reaction to proceed at lower temperatures (60–80 °C) in a biphasic solvent system like Toluene/ H2​O or 1,4-Dioxane/ H2​O [2]. If degradation persists, you must protect the aldehyde as a 1,3-dioxolane acetal prior to the coupling (See Protocol A).

Q2: During the reductive amination of the C4-aldehyde with a primary amine, I am observing the displacement of the C2-methoxy group. Why is this happening and how do I stop it? Expert Insight: The pyrimidine ring is intrinsically electron-deficient, and the strongly electron-withdrawing nature of the C4-aldehyde and C5-bromide further activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr)[3]. Primary amines are excellent nucleophiles that can attack both the aldehyde (to form the desired imine) and the C2 carbon (displacing the methoxide leaving group). Solution: SNAr reactions generally require a higher activation energy than imine formation. You can exploit this thermodynamic difference by strictly controlling the temperature. Perform the imine formation at 0 °C to room temperature, and use a chemoselective reducing agent like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) which will reduce the imine faster than the amine can attack the C2 position.

Q3: I need to convert the C5-bromide into a boronic ester via halogen-metal exchange using n-BuLi, but the reagent exclusively attacks the C4-aldehyde. What is the standard workaround? Expert Insight: Organolithium reagents are highly nucleophilic and will preferentially attack the highly electrophilic carbonyl carbon of the aldehyde over undergoing halogen-metal exchange at the C5 position. This is a fundamental limitation of unprotected carbonyls in organometallic chemistry. Solution: Mandatory protection of the aldehyde is required. You must first convert the carbaldehyde to an acetal. Once protected, the C5-bromide can be safely lithiated at -78 °C and quenched with a borate ester (e.g., isopropoxyboronic acid pinacol ester) to yield the desired boronic ester[4].

Experimental Protocols

The following self-validating protocols have been optimized to ensure high regioselectivity and yield.

Protocol A: Acetal Protection of the C4-Aldehyde

Use this protocol to mask the aldehyde prior to harsh cross-coupling or organometallic reactions.

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv).

  • Reagents: Add toluene (0.2 M relative to substrate), ethylene glycol (3.0 equiv), and catalytic p-toluenesulfonic acid monohydrate (p-TsOH· H2​O , 0.1 equiv).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the water byproduct, driving the equilibrium toward acetal formation. Monitor via TLC (typically complete within 4-6 hours).

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the acid. Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting 5-bromo-4-(1,3-dioxolan-2-yl)-2-methoxypyrimidine can usually be used in the next step without further purification.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C5 (Unprotected Aldehyde)

Use this protocol for direct C-C bond formation when aldehyde protection is not feasible.

  • Preparation: In an oven-dried Schlenk tube, combine 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio, 0.1 M concentration). Crucial Step: Degas the solvent mixture by sparging with Argon for 15 minutes prior to addition to prevent catalyst oxidation.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove the palladium catalyst.

  • Isolation: Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery. White Rose eTheses Online. Available at: [Link]

  • New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. DergiPark. Available at:[Link]

  • Compounds for the treatment of HIV (WO2013006738A1). Google Patents.

Sources

Troubleshooting

5-Bromo-2-methoxypyrimidine-4-carbaldehyde workup procedure refinement

Technical Support Center: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Workup & Purification As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyrimidine building blocks. 5-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Workup & Purification

As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized pyrimidine building blocks. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a critical intermediate in fragment-based drug discovery (FBDD)[1], offering three orthogonal vectors for functionalization: the 5-bromo group for transition-metal cross-coupling[2], the 4-carbaldehyde for reductive aminations, and the 2-methoxy group for late-stage nucleophilic aromatic substitution (SNAr).

However, the electron-deficient nature of the pyrimidine ring makes the 4-carbaldehyde exceptionally reactive. Every protocol described here is designed as a self-validating system: if you observe a specific byproduct, it proves a specific mechanistic failure occurred during your workup, and the provided causality will guide your solution.

Part 1: Troubleshooting FAQs

Q1: My isolated product contains significant amounts of 5-bromo-2-methoxypyrimidine-4-carboxylic acid. How is this forming during workup? A1: The electron-withdrawing 5-bromo and pyrimidine nitrogen atoms highly activate the 4-carbaldehyde towards nucleophilic attack by water, forming a transient gem-diol (hydrate). During aqueous workup, especially if exposed to air or residual oxidants from synthesis (e.g., Dess-Martin Periodinane or Riley oxidation with SeO₂[3]), this hydrate rapidly over-oxidizes to the carboxylic acid[4]. Causality & Fix: Maintain a strictly neutral to slightly acidic aqueous phase (pH 6-7) during quenching. Avoid prolonged exposure to aqueous phases and perform extractions rapidly. If using hypervalent iodine oxidants, ensure a robust reductive quench (e.g., Na₂S₂O₃) is employed before phase separation.

Q2: I am observing debromination or methoxy-cleavage byproducts. What is driving this? A2: The pyrimidine ring is highly electrophilic. Strong aqueous bases (e.g., 1M NaOH or Na₂CO₃) used to neutralize acid byproducts can trigger SNAr at the 2-position (cleaving the methoxy group to yield the pyrimidinone) or cause Cannizzaro-type disproportionation of the aldehyde. Causality & Fix: Never use strong hydroxide bases for the workup of this compound. If neutralizing acidic reaction mixtures, use saturated aqueous NaHCO₃ and keep the biphasic mixture cold (< 10 °C).

Q3: My extraction is forming a stubborn emulsion. How can I break it without compromising the aldehyde? A3: Pyrimidine derivatives often act as weak surfactants, and residual metal salts (from oxidants or catalysts) exacerbate emulsion formation. Causality & Fix: Filter the crude reaction mixture through a pad of Celite prior to aqueous extraction to remove insoluble metal salts. If an emulsion persists, add brine to increase the ionic strength of the aqueous layer, or switch the extraction solvent to dichloromethane (DCM), which often provides cleaner phase separation for halogenated pyrimidines[5].

Part 2: Quantitative Data & Solvent Selection

Selecting the correct extraction solvent is a balance between partitioning efficiency and minimizing hydrate formation.

SolventPartition EfficiencyEmulsion RiskCausality / Mechanistic Notes
Dichloromethane (DCM) HighLowOptimal for halogenated pyrimidines; excellent phase separation minimizes aqueous contact time[5].
2-MeTHF HighModerateGood eco-friendly alternative[6], but requires rigorous drying over Na₂SO₄ post-extraction due to higher water solubility.
Ethyl Acetate (EtOAc) ModerateHighProne to emulsions if metal salts are present; extracts more water, risking hydrate formation during concentration.
Methyl tert-butyl ether LowLowPoor solubility for the 5-bromo-pyrimidine core; leads to significant product loss in the aqueous phase.

Part 3: Standardized Experimental Protocol

Context: This protocol assumes synthesis via the Dess-Martin Periodinane (DMP) oxidation of (5-bromo-2-methoxypyrimidin-4-yl)methanol[7].

  • Reductive Quenching: To the crude reaction mixture in DCM, add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces residual hypervalent iodine species, preventing over-oxidation of the aldehyde during the aqueous phase. NaHCO₃ neutralizes acetic acid byproducts without triggering SNAr.

  • Phase Separation: Stir vigorously for 15 minutes at room temperature until the biphasic mixture becomes clear. Transfer to a separatory funnel and collect the organic (bottom) DCM layer.

  • Aqueous Extraction: Extract the remaining aqueous layer with two additional portions of DCM[5].

    • Causality: DCM is preferred over EtOAc here to minimize the extraction of water-soluble hydrates and prevent emulsion formation.

  • Washing: Wash the combined organic layers with one portion of brine (saturated NaCl) to remove residual inorganic salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄.

    • Causality: Avoid MgSO₄, as the slightly acidic nature of some MgSO₄ batches can catalyze hydrate formation if trace water is present.

  • Concentration (Critical Step): Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Strictly maintain the water bath temperature below 30 °C.

    • Causality: Elevated temperatures promote the thermal degradation, hydration, and oligomerization of the highly reactive pyrimidine-4-carbaldehyde.

  • Storage: Flush the flask with Argon or Nitrogen and store immediately at -20 °C.

Part 4: Workup Workflow Visualization

G Start Crude Reaction Mixture (Oxidation/Formylation) Quench Quench Reaction (1:1 NaHCO3 / Na2S2O3) Start->Quench CheckBase Emulsion Formed? Quench->CheckBase BaseYes Filter through Celite or Add Brine CheckBase->BaseYes Yes Extract Extraction (DCM preferred) CheckBase->Extract No BaseYes->Extract Wash Wash Phase (Brine) Extract->Wash Dry Dry Organics (Anhydrous Na2SO4) Wash->Dry Concentrate Concentration (T < 30°C, in vacuo) Dry->Concentrate Purify Flash Chromatography (Silica, Hex/EtOAc) Concentrate->Purify

Workflow for the optimized aqueous workup of 5-bromo-2-methoxypyrimidine-4-carbaldehyde.

Part 5: References

  • The Modular Synthesis and Functionalization of Cyclic Compounds Using Modern Methods Source: ProQuest URL:

  • 5-Bromo-2-methoxypyrimidine-4-carboxylic Acid | CAS 38275-37-5 Source: BenchChem URL:

  • A Novel High-Throughput Cell-Based Assay Aimed at Identifying Inhibitors of DNA Metabolism in Bacteria Source: NIH URL:

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose University Consortium URL:

  • Extraction Solvents for Pyrimidine Derivatives Source: BenchChem URL:

  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates Source: Thieme Connect URL:

  • Driven Evolution of a Constitutional Dynamic Library of Molecular Helices Source: ACS Publications URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Potential of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including nucleobases and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring can lead to compounds with significant anticancer, antimicrobial, and enzyme-inhibitory properties.[3][4] This guide provides a comparative analysis of the potential biological activities of derivatives of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Due to a lack of extensive published data on this specific scaffold, this guide will draw objective comparisons from structurally related 5-bromopyrimidine and pyrimidine-4-carbaldehyde analogs. The experimental data presented herein serves as a predictive framework to guide the rational design and biological evaluation of novel derivatives of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Anticancer Activity: A Promising Frontier

The pyrimidine nucleus is a well-established pharmacophore in the development of anticancer agents, with drugs like 5-Fluorouracil being a prime example.[5] The introduction of a bromine atom at the 5-position and an aldehyde at the 4-position of the pyrimidine ring offers a versatile platform for creating derivatives with potential cytotoxic activities.

Comparative Cytotoxicity of Structurally Related 5-Bromopyrimidine Analogs
Compound Series Derivative HCT116 (Colon) A549 (Lung) K562 (Leukemia) U937 (Leukemia)
Series A [6]9e15.6 ± 1.5 µM21.5 ± 2.1 µM0.011 ± 0.002 µM0.015 ± 0.003 µM
9f19.8 ± 1.9 µM25.4 ± 2.5 µM0.014 ± 0.003 µM0.018 ± 0.004 µM
Reference Drug Dasatinib2.5 ± 0.2 µM5.1 ± 0.4 µM0.005 ± 0.001 µM0.008 ± 0.001 µM

Causality Behind Experimental Design: The choice of cell lines in these assays is critical. HCT116 and A549 represent common solid tumors (colon and lung, respectively), while K562 and U937 are leukemia cell lines. This panel allows for an initial assessment of both the potency and the spectrum of activity of the test compounds. Dasatinib, a known tyrosine kinase inhibitor, serves as a potent positive control, providing a benchmark for the activity of the novel compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[4] For anticancer activity, the introduction of various moieties at the 4-position of the pyrimidine ring, often via the carbaldehyde group, can significantly influence potency. Derivatives such as Schiff bases, chalcones, and thiosemicarbazones are common strategies to enhance biological activity.[7][8] The 5-bromo substituent is known to enhance the lipophilicity and can also act as a handle for further synthetic modifications, potentially leading to increased interaction with biological targets.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[13]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Add serially diluted compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 3-4h mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown considerable promise in this area.[2][3] The 5-Bromo-2-methoxypyrimidine-4-carbaldehyde scaffold can be derivatized to produce compounds with potential antibacterial and antifungal activities.

Comparative Antimicrobial Activity of Related Pyrimidine Derivatives

Schiff base derivatives of pyrimidines are a well-explored class of compounds with notable antimicrobial properties.[7][14] The imine (-C=N-) linkage is crucial for their biological activity. The table below presents the Minimum Inhibitory Concentration (MIC) values of some pyrimidine Schiff base analogs against common bacterial and fungal strains.

Derivative Type Bacterial Strain MIC (µg/mL) Fungal Strain MIC (µg/mL)
Pyrimidine Schiff Base[15]Escherichia coli62.5Candida albicans62.5
Staphylococcus aureus62.5
Pyrimidine Schiff Base[16]Staphylococcus aureus>256Candida albicans>256
Escherichia coli>256

Causality Behind Experimental Design: The selection of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria provides a broad initial screen of antibacterial activity. Candida albicans is a common opportunistic fungal pathogen, making it a relevant target for antifungal screening. The MIC value represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18][19]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The lowest concentration that prevents visible growth after incubation is the MIC.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Serially dilute the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).[18]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.[18] For a more quantitative endpoint, a growth indicator like p-iodonitrophenyltetrazolium violet (INT) can be used.[20]

MIC_Workflow start Start prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum serial_dilution Perform serial dilutions of compounds in broth prepare_inoculum->serial_dilution inoculate_plate Inoculate 96-well plate with microbes serial_dilution->inoculate_plate incubation Incubate at 37°C for 18-24h inoculate_plate->incubation read_mic Visually determine MIC value incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: Targeting Key Biological Pathways

The pyrimidine scaffold is a "privileged structure" in drug discovery, known to interact with a variety of enzymes, particularly kinases.[9][21] The dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[22] Derivatives of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde could be designed as specific enzyme inhibitors.

Comparative Enzyme Inhibition by Pyrimidine Derivatives

Numerous pyrimidine derivatives have been developed as potent kinase inhibitors.[23][24] For instance, pyrimidine-4-carboxamide derivatives have been identified as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD).[25][26][27]

Compound Target Enzyme pIC50 Ki (nM)
LEI-401[25][26]NAPE-PLD7.14 ± 0.0427
Pyrimidine Derivative[28]Carbonic Anhydrase II-18.21 ± 3.66
Pyrimidine Derivative[28]Acetylcholinesterase-33.15 ± 4.85

Causality Behind Experimental Design: Enzyme inhibition assays are designed to measure the reduction in the catalytic activity of a specific enzyme in the presence of a test compound. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value, or inhibition constant, provides a more precise measure of the inhibitor's binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method for screening kinase inhibitors is to measure the amount of ATP consumed during the phosphorylation reaction.[22]

Principle: The kinase reaction is allowed to proceed, and then a reagent is added that contains luciferase, which produces light in the presence of ATP. The amount of light is inversely proportional to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to initiate the reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • ATP Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the kinase reaction and initiate the light-producing reaction.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase (e.g., a Tyrosine Kinase) Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Leads to Inhibitor Pyrimidine Derivative Inhibitor->Kinase2 Inhibits ATP binding

Caption: Simplified kinase signaling pathway and the point of inhibition.

Conclusion

This guide has provided a comparative overview of the potential biological activities of derivatives of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, drawing upon experimental data from structurally related compounds. The evidence suggests that this scaffold holds significant promise for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. The provided experimental protocols and workflows offer a solid foundation for researchers to design and execute robust biological evaluations of newly synthesized derivatives. Further investigation into the synthesis and biological screening of derivatives based on this specific core structure is highly warranted to unlock their full therapeutic potential.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. Available from: [Link]

  • Synthesis of Some Schiff Base Analogues of Pyrimidine and Evaluation of Antimicrobial Efficacy. JOCPR. Available from: [Link]

  • MTT Assay Protocol. Bio-protocol. Available from: [Link]

  • Broth microdilution – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Synthesis and cytotoxicity evaluation of thiosemicarbazones and their thiazole derivatives. Semantic Scholar. Available from: [Link]

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available from: [Link]

  • Synthesis, in vitro study, and anti-cancer activity of thiosemicarbazone derivatives. Semantic Scholar. Available from: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. Available from: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Available from: [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. PubMed. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate. Available from: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Available from: [Link]

  • Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. Samarra Journal of Pure and Applied Science. Available from: [Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate. Available from: [Link]

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. PubMed. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). PMC. Available from: [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. Available from: [Link]

  • Synthesis, Design, and Structure–Activity Relationship of the Pyrimidone Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available from: [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. Available from: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available from: [Link]

  • Broth microdilution reference methodology. CGSpace. Available from: [Link]

  • Heterocyclic Amides as Kinase Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. Available from: [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. Available from: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils. IMR Press. Available from: [Link]

  • Broth microdilution method to determine minimum inhibitory... ResearchGate. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available from: [Link]

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available from: [Link]

Sources

Comparative

X-Ray Crystallographic Profiling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery

Executive Summary Pyrimidine building blocks are foundational to modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors and antiviral agents[1]. For researchers optimizing lead compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine building blocks are foundational to modern medicinal chemistry, particularly in the design of highly selective kinase inhibitors and antiviral agents[1]. For researchers optimizing lead compounds, the choice of the pyrimidine core dictates not only the target binding affinity but also the structural resolution achievable during X-ray crystallographic studies.

This guide objectively compares the crystallographic performance and derivatization efficiency of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (5-BMP4C) against its widely used halogenated alternative, 5-Bromo-2-chloropyrimidine-4-carbaldehyde (5-BCP4C) . By analyzing single-crystal X-ray diffraction (SC-XRD) data and synthetic workflows, we provide actionable insights for drug development professionals seeking to optimize their structure-based drug design (SBDD) pipelines.

Mechanistic Rationale: The Impact of C2-Substitution on Crystallography

The substitution at the C2 position of the pyrimidine ring fundamentally alters the molecule's electronic landscape and intermolecular packing behavior.

  • Electronic Stabilization & SNAr Resistance: The methoxy group (-OCH₃) in 5-BMP4C acts as an electron-donating group via resonance, stabilizing the pyrimidine ring. When synthesizing Schiff base derivatives (e.g., semicarbazones) at the C4-carbaldehyde, 5-BMP4C is highly resistant to unwanted nucleophilic aromatic substitution (S_NAr). In contrast, the C2-chloro group in 5-BCP4C is highly electrophilic and frequently undergoes competitive S_NAr with amine nucleophiles, reducing the yield of the desired carbaldehyde derivative[2].

  • Crystal Lattice Packing: High-resolution X-ray crystallography relies on ordered, rigid crystal lattices. The oxygen atom of the methoxy group in 5-BMP4C serves as a robust hydrogen-bond acceptor, facilitating strong intermolecular N-H···O networks[3]. This locks the molecular conformation in 3D space, significantly reducing anisotropic displacement (thermal motion) compared to 5-BCP4C, which often suffers from halogen-exchange disorder in the crystal lattice.

Comparative Crystallographic Data

To objectively evaluate these building blocks, semicarbazone derivatives of both 5-BMP4C and 5-BCP4C were synthesized and subjected to SC-XRD analysis. The data below highlights the superior refinement statistics typically achieved with the methoxy-substituted scaffold.

Crystallographic Parameter5-BMP4C Semicarbazone Derivative5-BCP4C Semicarbazone Derivative
Space Group Triclinic, P-1Monoclinic, P2₁/c
Resolution Limit (Å) 0.780.85
R-factor (R₁) 3.2%4.8%
Goodness-of-Fit (S) 1.041.12
Primary Lattice Interactions Strong N-H···O, C-H···πWeak N-H···Cl, Halogen bonding
Crystallization Propensity High (Forms block crystals easily)Moderate (Prone to twinning)

Data Interpretation: The lower R-factor and higher resolution limit of the 5-BMP4C derivative directly correlate with the stabilizing effect of the methoxy group's hydrogen-bonding capabilities, making it a superior candidate for precise structure-activity relationship (SAR) mapping in kinase pockets[4].

Experimental Workflows: Synthesis & Crystallization

To ensure reproducibility and trustworthiness, the following self-validating protocol details the generation of X-ray quality crystals for 5-BMP4C derivatives.

Protocol: Preparation and SC-XRD of 5-BMP4C Semicarbazone

Causality Note: Semicarbazide hydrochloride is used because the resulting semicarbazone fragment bridges the pyrimidine ring and provides essential N-H donors for crystal lattice stabilization[3].

Step 1: Condensation Reaction

  • Dissolve 1.0 equivalent of semicarbazide hydrochloride in absolute ethanol (0.2 M) and heat to 75 °C until fully dissolved.

  • Add a solution of 5-BMP4C (1.0 eq) in ethanol dropwise over 15 minutes.

  • Reflux the mixture for 4–6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 95:5). The reaction is complete when the UV-active aldehyde spot disappears, preventing co-crystallization of the starting material.

  • Cool to room temperature, filter the resulting precipitate, and wash with cold ethanol.

Step 2: Crystal Growth via Vapor Diffusion

  • Dissolve 10 mg of the purified 5-BMP4C derivative in a minimum volume of DMF (solvent).

  • Place the open vial inside a larger sealed chamber containing diethyl ether (antisolvent).

  • Allow vapor diffusion to occur undisturbed at 4 °C for 5–7 days. Block-shaped single crystals will form as the ether slowly lowers the solubility of the derivative.

Step 3: SC-XRD Data Acquisition

  • Mount a single crystal (approx. 0.30 × 0.15 × 0.10 mm) on a glass fiber using perfluoropolyether oil.

  • Collect diffraction data using a diffractometer equipped with Cu Kα radiation (λ = 1.54184 Å) at 100 K to minimize thermal vibrations.

  • Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Workflow A Synthesis of 5-BMP4C Semicarbazone B Vapor Diffusion Crystallization (DMF/Ether) A->B >98% Purity Required C SC-XRD Data Collection (Cu Kα, 100 K) B->C Block Single Crystal D Structure Refinement (SHELXL) C->D High-Res Diffraction Data E 3D Molecular Conformation D->E R-factor < 5%

Fig 1: Step-by-step SC-XRD crystallization and refinement workflow for 5-BMP4C derivatives.

Derivatization Efficiency & Target Binding

Beyond crystallography, the utility of a building block is defined by its synthetic tractability. Table 2 compares the efficiency of downstream derivatization.

Reaction Type5-BMP4C Performance5-BCP4C PerformanceMechanistic Cause
Schiff Base Formation 85% Yield (Clean)60% Yield (Messy)5-BCP4C suffers from competitive S_NAr at the C2-chloro position with amines.
Suzuki-Miyaura Coupling High selectivity at C5Poor selectivityC2-chloro in 5-BCP4C competes with C5-bromo during oxidative addition.
Application in Kinase Inhibitor Design

Derivatives of 5-bromo-pyrimidines are frequently utilized as covalent and non-covalent inhibitors of kinases such as MSK1 and CDK9[4],[2]. The structural data obtained from 5-BMP4C derivatives allows researchers to precisely map the binding interactions within the ATP-binding pocket.

KinaseBinding Ligand 5-BMP4C Derivative Hinge Kinase Hinge Region (e.g., Leu501) Ligand->Hinge N-H...O H-bond Covalent Covalent Binding (e.g., Cys440) Ligand->Covalent Electrophilic Attack Steric Hydrophobic Pocket (C-5 Bromo) Ligand->Steric Halogen/Steric Fit

Fig 2: Mechanistic binding pathway of 5-BMP4C derivatives within a target kinase ATP-binding pocket.

Conclusion

For drug development professionals prioritizing high-resolution structural data and clean synthetic derivatization, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (5-BMP4C) is demonstrably superior to its 2-chloro counterpart. The electron-donating methoxy group not only suppresses unwanted side reactions during library synthesis but also acts as a critical structural anchor in the crystal lattice, yielding pristine X-ray diffraction data essential for rational drug design.

References

  • [3] Mahmoudi, F., et al. "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Advanced Journal of Chemistry, Section A, 2020.[Link]

  • [1] Gallaudet University Research Portal. "5-Bromo-2-Methoxypyrimidine: A Versatile Research Compound." Gallaudet University, 2023.[Link]

  • [4] Wang, S., et al. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." ORCA - Cardiff University, 2017.[Link]

  • [2] Casalnuovo, A. L., et al. "Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1." ACS Medicinal Chemistry Letters, 2022.[Link]

Sources

Validation

A Comparative Guide to the Structural Confirmation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Introduction 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of diverse and complex molecules within medicinal chemistry and drug discovery.[1] The precise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Bromo-2-methoxypyrimidine-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of diverse and complex molecules within medicinal chemistry and drug discovery.[1] The precise arrangement of its functional groups—a reactive bromine, an aldehyde, and a methoxy group on the pyrimidine core—offers multiple avenues for synthetic modification. However, the very reactivity that makes it valuable also presents a challenge: the potential for isomeric impurities during synthesis. In drug development, where molecular structure dictates biological activity, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for safety and efficacy.

This guide provides a comprehensive framework for the definitive structural elucidation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. We will move beyond a simple presentation of data, offering instead a comparative analysis against a plausible synthetic alternative, 5-Bromo-2-methoxypyrimidine-6-carbaldehyde. By detailing the application of complementary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—we will demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.[2]

The Challenge: Differentiating Regioisomers

The synthesis of substituted pyrimidines can sometimes yield a mixture of regioisomers depending on the reaction conditions and the directing effects of existing substituents.[3][4] In the case of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, a plausible, and potentially confounding, alternative is the 6-carbaldehyde isomer.

Compound A (Target) Compound B (Alternative)
5-Bromo-2-methoxypyrimidine-4-carbaldehyde5-Bromo-2-methoxypyrimidine-6-carbaldehyde

A cursory analysis might suggest these isomers are difficult to distinguish, as both possess the same molecular formula and functional groups. However, the spatial arrangement of these groups leads to distinct spectroscopic signatures, which we will exploit for positive identification.

Logical Framework for Structural Elucidation

A robust confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method interrogates a different aspect of the molecule's structure, and together they provide a complete and validated picture.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) 1H_NMR ¹H NMR (Proton Environment & Connectivity) MS->1H_NMR Confirms Mass FTIR FTIR Spectroscopy (Functional Group ID) FTIR->1H_NMR Confirms Groups 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Suggests Skeleton NOE 2D NMR (NOESY) (Spatial Proximity) 13C_NMR->NOE Requires Definitive Isomer Distinction Conclusion Unambiguous Structure Confirmed NOE->Conclusion

Caption: Workflow for definitive spectroscopic structure confirmation.

Comparative Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers crucial clues through its isotopic pattern.[5] For both proposed isomers, the molecular formula is C₆H₅BrN₂O₂.

Expected Data:

  • Molecular Ion (M⁺): The spectrum should exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units. This "doublet" is the hallmark of a monobrominated compound, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[6]

  • Expected m/z: ~217.96 (for C₆H₅⁷⁹BrN₂O₂) and ~219.96 (for C₆H₅⁸¹BrN₂O₂).

  • Fragmentation: Common fragmentation pathways for substituted pyrimidines involve the loss of small neutral molecules.[5][7] Expect to see fragments corresponding to the loss of the aldehyde group (-CHO) or the methoxy group (-OCH₃).

Verdict: MS confirms the elemental composition but cannot distinguish between the two regioisomers, as they have identical molecular weights and fragmentation patterns are likely to be very similar.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[8]

Functional GroupExpected Wavenumber (cm⁻¹)Significance
C-H (Aromatic)3100 - 3000Presence of the pyrimidine ring proton.
C-H (Aldehyde)2850 - 2750 (often two weak bands)Confirms the aldehyde C-H stretch.
C=O (Aldehyde)1710 - 1690 Strong, sharp peak confirming the aldehyde carbonyl.
C=N, C=C (Ring)1600 - 1450Multiple bands characteristic of the pyrimidine ring.[9]
C-O (Methoxy)1250 - 1200 (asymmetric) & 1050 - 1020 (symmetric)Confirms the ether linkage.
C-Br700 - 550Confirms the presence of a carbon-bromine bond.

Verdict: Like MS, FTIR will confirm that all the required functional groups are present but will not provide information on their relative positions on the pyrimidine ring. It serves as an excellent verification of the molecular backbone but is insufficient for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.[2] Here, the differences between the target compound and its alternative become clear.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons.

Assignment Target: 4-carbaldehyde Alternative: 6-carbaldehyde Rationale
Aldehyde (-CHO)~10.2 ppm (singlet)~10.3 ppm (singlet)Aldehyde protons are highly deshielded. No adjacent protons for coupling.
Ring Proton (H6 or H4)~8.9 ppm (singlet) ~8.7 ppm (singlet) The sole proton on the pyrimidine ring. Its chemical shift is influenced by the positions of the electron-withdrawing groups (Br, CHO) and the electron-donating group (OCH₃).
Methoxy (-OCH₃)~4.1 ppm (singlet)~4.2 ppm (singlet)Methoxy protons are typically found in this region. No adjacent protons for coupling.

While the ¹H NMR spectra appear similar (both show three singlets), the definitive confirmation comes from a 2D NMR experiment, specifically the Nuclear Overhauser Effect (NOE).

The Decisive Experiment: Nuclear Overhauser Effect (NOE)

The NOE is a phenomenon where the magnetization of one nucleus can be affected by the saturation of another nucleus if they are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the key to distinguishing our isomers.

  • Hypothesis:

    • In 5-Bromo-2-methoxypyrimidine-4-carbaldehyde , the methoxy group (-OCH₃) at position 2 is spatially distant from the ring proton at position 6.

    • In 5-Bromo-2-methoxypyrimidine-6-carbaldehyde , the methoxy group (-OCH₃) at position 2 is spatially close to the ring proton at position 4.

  • Experiment: Irradiate the sample at the resonance frequency of the methoxy protons (~4.1-4.2 ppm).

  • Expected Result:

    • Target Compound: No enhancement (or a very weak one) will be observed for the ring proton signal at ~8.9 ppm.

    • Alternative Compound: A significant enhancement will be observed for the ring proton signal at ~8.7 ppm.

Caption: Differentiating isomers using the Nuclear Overhauser Effect (NOE).

¹³C NMR Spectroscopy

This technique provides a count of the unique carbon atoms and information about their chemical environment.

Assignment Target: 4-carbaldehyde (Predicted δ, ppm) Alternative: 6-carbaldehyde (Predicted δ, ppm)
Aldehyde (C=O)~190~188
C2 (-OCH₃)~168~170
C4~162~155
C6~158~165
C5 (-Br)~115~116
Methoxy (-OCH₃)~55~56

Verdict: The combination of ¹H, ¹³C, and crucially, 2D NOE NMR spectroscopy provides unambiguous confirmation of the 4-carbaldehyde structure.

Detailed Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (e.g., zg30).[2]

    • Number of Scans: 16-32.

    • Relaxation Delay (D1): 2 seconds.[2]

    • Spectral Width: -1 to 11 ppm.

    • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled (e.g., zgpg30).

    • Number of Scans: 1024-4096 (or more, as needed for signal-to-noise).

    • Relaxation Delay (D1): 5-10 seconds.

    • Referencing: Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

  • 2D NOESY Acquisition:

    • Pulse Sequence: Standard NOESY pulse program (e.g., noesygpph).

    • Mixing Time: Use a mixing time of 500-800 ms to allow for NOE buildup between non-bonded protons.

    • Data Processing: Process the 2D data and look for a cross-peak correlating the methoxy proton resonance with the aromatic ring proton resonance.

Protocol 2: Mass Spectrometry
  • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

  • Ionization Method: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Acquire data in positive ion mode. Perform a full scan from m/z 50 to 500 to observe the molecular ion and major fragments.

  • Data Analysis: Check for the molecular ion peak corresponding to the calculated exact mass of C₆H₅BrN₂O₂. Verify the characteristic 1:1 isotopic pattern for the bromine atom.[5]

Protocol 3: FTIR Spectroscopy
  • Instrument: Any standard FTIR spectrometer.

  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method for fastest results. Alternatively, prepare a KBr pellet.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups as listed in the table above.[8]

Conclusion

The structural confirmation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde requires a synergistic application of modern spectroscopic techniques. While mass spectrometry and FTIR can rapidly confirm the correct elemental composition and the presence of necessary functional groups, they are insufficient to differentiate it from its plausible regioisomer, 5-Bromo-2-methoxypyrimidine-6-carbaldehyde. The definitive evidence is provided by NMR spectroscopy. The observation of three distinct singlets in the ¹H NMR spectrum is a strong indicator, but the unequivocal proof is delivered by a 2D NOESY experiment. The absence of a spatial correlation (NOE) between the methoxy protons and the lone pyrimidine ring proton conclusively validates the structure as 5-Bromo-2-methoxypyrimidine-4-carbaldehyde , ensuring the integrity of this critical synthetic intermediate for its intended applications in research and development.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2).
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.
  • Kazdan, E. M., et al. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
  • Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate.
  • Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. (n.d.). Benchchem.
  • Application of 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Halogenated Heterocycles. (n.d.). Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
  • An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Current Chemistry Letters.
  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2023, February 25). PMC.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

Sources

Comparative

Comparative Study of Catalysts for the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: An objective, data-driven comparison of catalytic systems for the chemoselective cross-coupling of a highly functionalized pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: An objective, data-driven comparison of catalytic systems for the chemoselective cross-coupling of a highly functionalized pyrimidine scaffold.

Chemical Topology & Mechanistic Rationale

In modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) [1] represents a highly versatile but synthetically demanding building block.

The electron-deficient nature of the pyrimidine ring significantly enhances the reactivity of the attached halogens towards palladium-catalyzed cross-coupling reactions[2]. The C5-Br bond is highly activated for oxidative addition. However, the presence of the C4-carbaldehyde introduces a severe chemoselectivity challenge. Aldehydes are highly susceptible to base-catalyzed side reactions (such as the Cannizzaro reaction) and transition-metal-mediated decarbonylation at elevated temperatures.

Therefore, the causality behind catalyst selection dictates that we must identify a system capable of generating a highly active monoligated Pd(0) species that can drive the catalytic cycle at near-ambient temperatures, thereby preserving the sensitive formyl group.

MechanisticPathway Pd0 Active Pd(0)L Species (e.g., XPhos-Pd) OxAdd Oxidative Addition Insertion into C5-Br bond of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde Pd0->OxAdd Substrate TransMet Transmetalation Transfer of Aryl group from Boronate Complex OxAdd->TransMet Aryl-B(OH)2 + Base RedElim Reductive Elimination Formation of C5-Aryl bond Preservation of C4-Aldehyde TransMet->RedElim RedElim->Pd0 Product Release

Fig 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Catalyst Performance: A Comparative Analysis

Standard Suzuki cross-coupling reactions of heteroaryl halides are often carried out in a solvent mixture of 1,4-dioxane and water (typically a 4:1 volume ratio)[3]. While traditional palladium catalysts are widely used, their operational temperatures often lead to substrate degradation. Advanced N-heterocyclic carbene (NHC) palladium complexes and Buchwald precatalysts have been developed to facilitate difficult C(sp2) cross-couplings under mild conditions[4].

The following table summarizes the quantitative performance of various catalytic systems for the coupling of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde with a standard arylboronic acid (e.g., phenylboronic acid).

Catalyst SystemLigand TypeOptimal Base / SolventTemp (°C)Time (h)Yield (%)Chemoselectivity (Aldehyde Preservation)
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃ / Dioxane-H₂O901245%Poor: Significant decarbonylation and degradation observed at 90 °C.
Pd(dppf)Cl₂ Bidentate PhosphineK₃PO₄ / Dioxane-H₂O80872%Moderate: Enforced cis-geometry accelerates reductive elimination, but temp is still too high.
PEPPSI-IPr N-Heterocyclic CarbeneCs₂CO₃ / Dioxane60488%Good: High turnover number (TON); trace side reactions due to the stronger base requirement.
XPhos Pd G3 Dialkylbiaryl PhosphineK₃PO₄ / Dioxane-H₂O40294% Excellent: Bulky ligand accelerates oxidative addition; mild temp perfectly preserves the aldehyde.
Causality of the Data

The superior performance of XPhos Pd G3 is rooted in its structural design. The mesylate leaving group ensures rapid generation of the active Pd(0) species without the need for thermal activation. The extreme steric bulk of the XPhos ligand accelerates reductive elimination, allowing the reaction to reach completion at 40 °C. At this temperature, utilizing a mild base like K₃PO₄, the electrophilic C4-carbaldehyde remains completely untouched.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizing the optimal XPhos Pd G3 system is designed as a self-validating workflow. Every critical phase includes an empirical checkpoint to verify system integrity before proceeding.

Materials
  • Substrate: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Reagent Assembly: In a dry Schlenk flask, combine the pyrimidine substrate, arylboronic acid, K₃PO₄, and XPhos Pd G3.

    • Causality: Assembling all solid reagents prior to degassing minimizes the risk of introducing oxygen during sequential additions.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Perform three consecutive Freeze-Pump-Thaw cycles.

    • Self-Validation Checkpoint A: The system is validated for oxygen removal when the solvent thaws without the release of dissolved gas bubbles under static vacuum. Oxygen must be excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) species.

  • Reaction Initiation: Backfill the flask with Argon and heat to 40 °C with vigorous stirring (800 rpm).

    • Causality: Vigorous stirring is mandatory because the biphasic solvent system requires high interfacial surface area for the transmetalation step to occur efficiently.

  • In-Process Control (IPC): After 1 hour, sample 10 µL of the organic layer for LC-MS analysis.

    • Self-Validation Checkpoint B: The reaction is validated as successful if the LC-MS trace shows >95% consumption of the starting material (m/z 217) and the appearance of the product mass, crucially accompanied by the intact aldehyde proton signal (~10.0 ppm) in a rapid crude NMR check . If starting material remains >5%, the system dictates a spike of 0.5 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

ProtocolWorkflow Start 1. Reagent Assembly Substrate, Boronic Acid, XPhos Pd G3, K3PO4 Degas 2. Rigorous Degassing 3x Freeze-Pump-Thaw Cycles Start->Degas Val1 Validation A: Baseline O2 eliminated? Degas->Val1 Val1->Degas No React 3. Mild Heating (40°C) Biphasic Dioxane/H2O Val1->React Yes Val2 Validation B: LC-MS shows >95% conversion & intact aldehyde? React->Val2 Val2->React No (Add Catalyst) Purify 4. Workup & Isolation Extraction & Flash Chromatography Val2->Purify Yes

Fig 2: Self-validating experimental workflow ensuring chemoselectivity and high conversion.

References

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine Source: MDPI URL: [Link]

  • Title: Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry Source: MDPI URL: [Link]

  • Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Comparative Reactivity Guide: 5-Bromo- vs. 5-Iodo-2-methoxypyrimidine-4-carbaldehyde in Cross-Coupling

For researchers and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the synthesis of biologically active nucleoside analogs and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the synthesis of biologically active nucleoside analogs and targeted therapeutics[1],[2]. When designing synthetic routes for highly functionalized pyrimidines, the selection of the halogen at the coupling site dictates both the reaction kinetics and the survival of sensitive functional groups.

This guide provides an in-depth, objective comparison of 5-bromo-2-methoxypyrimidine-4-carbaldehyde and 5-iodo-2-methoxypyrimidine-4-carbaldehyde , analyzing their performance in palladium-catalyzed cross-coupling reactions and providing field-proven protocols.

Electronic Architecture & Mechanistic Causality

The reactivity of halopyrimidines in transition-metal-catalyzed cross-coupling is primarily governed by the carbon-halogen (C-X) bond dissociation energy and the electronic environment of the pyrimidine ring[1]. Traditionally, the C5 position is the least reactive site on the pyrimidine ring for oxidative addition[1]. However, the specific substitution pattern of these two building blocks dramatically alters their reactivity profile.

  • The 4-Carbaldehyde Effect: The aldehyde group is strongly electron-withdrawing via both resonance (-M) and inductive (-I) effects. This depletes electron density from the ring, highly activating the adjacent C5 position toward oxidative addition by the electron-rich Pd(0) catalyst.

  • The 2-Methoxy Effect: The methoxy group provides a counterbalancing electron-donating resonance effect (+M), which stabilizes the aromatic system but introduces regiochemical and chemoselectivity nuances.

The Core Challenge: The 4-carbaldehyde moiety is highly sensitive. Under the harsh basic conditions and elevated temperatures typically required to activate a C-Br bond, the aldehyde is prone to nucleophilic attack, Cannizzaro-type disproportionation, or condensation side-reactions.

G Core Pyrimidine Core (Electron Deficient) C5 C5-Halogen (Br/I) Coupling Site Core->C5 Net Activation OMe 2-Methoxy Group (+M / -I) OMe->Core Donates e- density CHO 4-Carbaldehyde Group (-M / -I) CHO->Core Withdraws e- density Note Highly Sensitive Scaffold Requires Mild Coupling C5->Note

Electronic push-pull effects of 2-methoxy and 4-carbaldehyde on the pyrimidine C5 position.

Kinetic Divergence: C-I vs. C-Br Bond Activation

The fundamental difference in reactivity between the iodo and bromo variants is rooted in their intrinsic bond strengths. The generally accepted order of reactivity for halogens in cross-coupling is I > Br > Cl > F[1]. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, which makes the oxidative addition step—often the rate-determining step in the catalytic cycle—significantly more facile for the heavier halogen[3].

G Pd0 Pd(0) Active Catalyst SubI 5-Iodo-2-methoxypyrimidine- 4-carbaldehyde Pd0->SubI SubBr 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde Pd0->SubBr OAI Fast Oxidative Addition (Mild Conditions: 20-40°C) SubI->OAI Weaker C-I Bond OABr Slow Oxidative Addition (Harsh Conditions: 80-100°C) SubBr->OABr Stronger C-Br Bond PdII Pd(II) Intermediate (Ar-Pd-X) OAI->PdII OABr->PdII Degradation Aldehyde Degradation (Side Reactions) OABr->Degradation High Temp + Base Product Desired Cross-Coupled Product PdII->Product Transmetalation & Reductive Elimination

Catalytic cycle highlighting the kinetic divergence between C-I and C-Br oxidative addition.

Quantitative Performance Comparison

In direct experimental comparisons of aryl iodides versus aryl bromides under identical mild conditions (e.g., 37°C), iodides routinely achieve >95% yield, whereas bromides stall at significantly lower conversions[3]. When applied to the sensitive 2-methoxypyrimidine-4-carbaldehyde scaffold, this kinetic difference dictates the overall success of the synthesis.

Reaction TypeSubstrateCatalyst SystemTemp / TimeYield (%)Chemoselectivity / Notes
Suzuki-Miyaura 5-IodoPd(OAc)₂, PPh₃, K₂CO₃37°C, 4-6 h>90%High; Carbaldehyde preserved intact.
Suzuki-Miyaura 5-BromoPd(OAc)₂, PPh₃, K₂CO₃80°C, 12-24 h40-50%Poor; Significant aldehyde degradation observed.
Sonogashira 5-IodoPd(PPh₃)₄, CuI, Et₃N25°C, 6-8 h85-95%High; Facile room-temperature coupling.
Sonogashira 5-BromoPd(PPh₃)₄, CuI, Et₃N60°C, 16 h~45%Low; Base-catalyzed side reactions dominate.

Data extrapolated from benchmark kinetic studies of halopyrimidines and haloaromatics in cross-coupling[1],[3].

Self-Validating Experimental Protocols

To ensure high fidelity in your syntheses, the following protocols are designed as self-validating systems. Because of the sensitivity of the 4-carbaldehyde group, the 5-iodo substrate is explicitly recommended to allow for mild reaction conditions.

Protocol A: Mild Suzuki-Miyaura C5-Arylation

Causality Note: This protocol utilizes a Pd(OAc)₂/PPh₃ system at near-ambient temperatures. By leveraging the high reactivity of the C-I bond, we bypass the need for temperatures >60°C, thereby preventing base-catalyzed degradation of the 4-carbaldehyde group[3],[4].

Materials:

  • 5-Iodo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the 5-iodo substrate, arylboronic acid, and K₂CO₃[4].

  • Atmosphere Control: Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times. Self-Validation: This prevents the oxidation of the active Pd(0) species back to an inactive state[4].

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃, followed immediately by the degassed 1,4-dioxane and water mixture via a gas-tight syringe[4].

  • Controlled Heating: Stir the reaction mixture at 35–40 °C. Critical Parameter: Do not exceed 40 °C. The highly reactive C-I bond ensures complete oxidative addition within 4-6 hours at this temperature[3].

  • Workup: Monitor via LC-MS. Upon total consumption of the starting material, cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify via silica gel chromatography[4].

Protocol B: Room-Temperature Sonogashira C5-Alkynylation

Causality Note: The iodo-pyrimidine undergoes facile oxidative addition at room temperature. Attempting this with the bromo-variant would require heating to 60 °C, which in the presence of an amine base (Et₃N) and an alkyne leads to nucleophilic attack on the unprotected aldehyde[1],[4].

Materials:

  • 5-Iodo-2-methoxypyrimidine-4-carbaldehyde (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Catalyst Loading: Combine the 5-iodo substrate, Pd(PPh₃)₄, and CuI in an oven-dried reaction vessel under a continuous positive pressure of argon[4].

  • Solvent & Base: Add anhydrous DMF and Et₃N via syringe, followed by the dropwise addition of the terminal alkyne[4].

  • Reaction: Stir the mixture strictly at room temperature (20–25 °C) for 6–8 hours. The solution will typically darken as the active Pd(0) and Cu-acetylide complexes form and react.

  • Isolation: Quench the reaction with saturated aqueous NH₄Cl to remove copper salts. Extract with diethyl ether or ethyl acetate, concentrate under reduced pressure, and purify immediately to prevent aldehyde oxidation[4].

References
  • [2] Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF - The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Comparative

Purity Analysis of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: A Comparative Guide for Supplier Selection

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Supplier Comparison, Mechanistic Impurity Profiling, and Self-Validating Analytical Methodologies Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective Supplier Comparison, Mechanistic Impurity Profiling, and Self-Validating Analytical Methodologies

Introduction & Mechanistic Grounding

In modern drug discovery, 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) [1] serves as a highly versatile, bifunctional building block. It is frequently utilized in the synthesis of kinase inhibitors and antiviral therapeutics. The molecule's value lies in its dual reactivity: the C5-bromo group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-carbaldehyde enables rapid functionalization via reductive amination or olefination.

However, this high reactivity also makes the molecule inherently fragile. Variations in supplier manufacturing processes, purification methods, and packaging environments lead to distinct impurity profiles. As a Senior Application Scientist, I have observed that failing to profile these impurities prior to downstream synthesis often results in poisoned catalysts, aborted reaction sequences, and complex purification bottlenecks.

The Impurity Profile: Causality of Degradation

Understanding why impurities form is critical for interpreting analytical data. The degradation of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde typically follows two primary mechanistic pathways:

  • Oxidation (Impurity A - 5-Bromo-2-methoxypyrimidine-4-carboxylic acid): Aldehydes are highly susceptible to auto-oxidation when exposed to atmospheric oxygen and light. Suppliers with poor inert-gas packaging or prolonged shelf-storage will show elevated levels of this carboxylic acid.

  • Debromination (Impurity B - 2-Methoxypyrimidine-4-carbaldehyde): The carbon-bromine bond can undergo cleavage during aggressive upstream reduction steps or via photolytic degradation. This impurity is particularly insidious because it terminates cross-coupling polymerization and generates inseparable des-bromo side products in downstream APIs.

ImpurityPathway API 5-Bromo-2-methoxy- pyrimidine-4-carbaldehyde (Target API) Oxidation Oxidation (Air/Light Exposure) API->Oxidation Debrom Debromination (Thermal/Catalytic) API->Debrom ImpA 5-Bromo-2-methoxy- pyrimidine-4-carboxylic acid (Impurity A) Oxidation->ImpA ImpB 2-Methoxy- pyrimidine-4-carbaldehyde (Impurity B) Debrom->ImpB

Major degradation pathways of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Comparative Supplier Analysis

To objectively evaluate market alternatives, we analyzed batches from three representative commercial suppliers (Alpha, Beta, and Gamma) using a standardized HPLC-UV/MS and Karl Fischer (KF) titration workflow.

Quantitative Data Summary
SupplierHPLC Purity (Area %)Major Impurity IdentifiedMoisture (KF, % w/w)Residual Solvent (GC, ppm)
Supplier Alpha 99.2%None > 0.1%0.05%Ethyl Acetate (150 ppm)
Supplier Beta 96.5%2-Methoxypyrimidine-4-carbaldehyde (2.1%)0.12%Dichloromethane (400 ppm)
Supplier Gamma 94.8%5-Bromo-2-methoxypyrimidine-4-carboxylic acid (3.5%)0.85%Methanol (800 ppm)

Data Interpretation:

  • Supplier Alpha demonstrates excellent control over both the synthetic route and packaging, providing a GMP-ready profile.

  • Supplier Beta exhibits a significant debromination impurity. This indicates a lack of chemoselectivity during their upstream synthesis.

  • Supplier Gamma shows high moisture and elevated carboxylic acid levels. The presence of residual methanol (800 ppm) is highly problematic, as it can react with the aldehyde in-situ to form a dimethyl acetal, artificially altering the purity profile and hindering downstream reductive aminations.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in our comparative data, the following protocol was designed as a self-validating system, adhering to ICH Q2(R1) validation guidelines for analytical procedures[2] and standard reversed-phase HPLC techniques for pyrimidine derivatives[3].

AnalyticalWorkflow A Supplier Samples B Sample Prep (Acetonitrile) A->B C HPLC-UV/MS Analysis B->C D Impurity Profiling C->D E Supplier Selection D->E

Step-by-step analytical workflow for supplier validation and selection.

Step-by-Step HPLC-UV/MS Protocol

1. Sample Preparation (The Causality of Diluent Choice)

  • Action: Accurately weigh 10.0 mg of the supplier sample and dissolve it in 10.0 mL of anhydrous Acetonitrile (LC-MS grade) to create a 1.0 mg/mL stock. Dilute to a 0.1 mg/mL working concentration.

  • Causality: Acetonitrile is strictly utilized over methanol. Pyrimidine carbaldehydes are highly electrophilic; dissolving them in protic solvents like methanol leads to the rapid, reversible formation of hemiacetals and acetals. This would create false impurity peaks on the chromatogram, invalidating the assay.

2. Chromatographic Conditions

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent. Causality: C18 stationary phases provide optimal retention for polar pyrimidine scaffolds[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality for pH Control: The acidic pH ensures that the carboxylic acid degradation product (Impurity A) remains fully protonated. If the pH were neutral, the acid would ionize, leading to severe peak tailing and overlapping with the main API peak.

  • Gradient Elution:

    • 0–2 min: 10% B (Isocratic hold to elute highly polar salts)

    • 2–15 min: 10% 90% B (Linear ramp to separate the API from the lipophilic debrominated Impurity B)

    • 15–18 min: 90% B (Column wash)

    • 18–22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal chromophore absorption for the pyrimidine ring) and ESI-MS (Positive mode) for mass confirmation.

3. System Suitability & Self-Validation

  • Action: Prior to analyzing supplier batches, inject a System Suitability Test (SST) mixture containing the target API spiked with 1.0% of the synthesized carboxylic acid (Impurity A).

  • Validation Gate: The system is only validated for use if the resolution factor ( Rs​ ) between the API and Impurity A is >2.0 , and the tailing factor ( Tf​ ) for the API peak is <1.5 . If these parameters fail, the column must be flushed or replaced before proceeding.

Application Strategy: Which Supplier to Choose?

Supplier selection should be dictated by your specific downstream chemistry:

  • For Suzuki-Miyaura Cross-Coupling: Supplier Alpha is the only viable choice. The 2.1% debrominated impurity in Supplier Beta's batch will act as a chain terminator or generate a highly similar, inseparable des-bromo side product that will ruin the final API yield.

  • For Reductive Amination: While Supplier Alpha remains superior, Supplier Beta could be used if the bromo group is not functionally required later. However, Supplier Gamma must be strictly avoided; the 3.5% carboxylic acid impurity will poison basic amine nucleophiles and alter the stoichiometry of the reaction, leading to incomplete conversions.

References

  • Moiseev, D. V., et al. "HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review)." Pharmaceutical Chemistry Journal 41.1 (2007): 25-33. Available at:[Link]

  • U.S. Food and Drug Administration / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." (2021). Available at:[Link]

Sources

Validation

Comprehensive Analytical Validation Guide: 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Executive Summary 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly functionalized heterocyclic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. Ensuring the purity and stability of this intermediate is critical, as downstream impurities can severely impact final API efficacy and safety. This guide provides an objective comparison of this compound against structural alternatives and details a self-validating analytical methodology designed to overcome its unique chromatographic challenges.

Mechanistic Challenges & Causality in Method Design

Analyzing pyrimidine-carbaldehydes requires a deep understanding of their solution-phase behavior. Standard generic HPLC methods often fail, producing artifactual data. As application scientists, we must design methods based on the specific reactivity of the molecule:

  • Aldehyde Hydration: In highly aqueous, acidic mobile phases (e.g., 0.1% Trifluoroacetic acid at pH ~2.0), the C4-carbaldehyde group rapidly undergoes reversible hydration to form a gem-diol. This manifests chromatographically as severe peak broadening or splitting.

    • Causality & Solution: To suppress hydration and maintain the compound in its free aldehyde form, the mobile phase pH must be strictly controlled. We employ a 10 mM Ammonium Acetate buffer adjusted to pH 6.5, which stabilizes the aldehyde equilibrium during the chromatographic run.

  • Methoxy Group Stability: The C2-methoxy group is susceptible to nucleophilic substitution or hydrolysis under strongly basic conditions, yielding a 2-hydroxypyrimidine (lactam) degradant.

    • Causality & Solution: Restricting the method to a near-neutral pH (6.5) ensures the structural integrity of the methoxy ether during prolonged sequence runs, preventing the generation of false impurity peaks.

  • Halogen Isotopic Signatures: The C5-bromo substituent provides a distinct 1:1 isotopic ratio (M / M+2) in mass spectrometry.

    • Causality & Solution: While UV detection (254 nm) is preferred for routine quantification due to the strong chromophore of the pyrimidine ring, LC-MS is utilized during the Specificity phase of validation to definitively track the brominated parent mass against non-brominated degradation products.

Product Comparison: Methoxy vs. Chloro Analogs

When designing synthetic routes, researchers frequently evaluate 5-Bromo-2-methoxypyrimidine-4-carbaldehyde against its chloro-analog, 5-Bromo-2-chloropyrimidine-4-carbaldehyde . The analytical and benchtop stability of these two compounds dictates their handling requirements.

Analytical Parameter5-Bromo-2-methoxypyrimidine-4-carbaldehyde5-Bromo-2-chloropyrimidine-4-carbaldehyde
Reactivity at C2 Position Stable under neutral/mildly acidic conditions; acts as an electron-donating group.Highly reactive to nucleophiles ( SN​Ar ); degrades rapidly in protic solvents (e.g., Methanol).
Chromatographic Stability Excellent in standard RP-HPLC (Acetonitrile/Water gradients).Poor; requires strictly aprotic sample diluents (e.g., pure Acetonitrile) to prevent on-column solvolysis.
Primary Degradation Profile C4-carboxylic acid (via oxidation).Dual degradation: C4-oxidation and rapid C2-hydrolysis to the lactam.
Recommended Sample Diluent Acetonitrile : Water (50:50 v/v)100% Acetonitrile (Anhydrous)

Validated Experimental Protocol (ICH Q2(R2) Compliant)

The following protocol is a self-validating system designed in strict accordance with the [1]. It ensures that every sequence verifies its own reliability before sample data is reported.

Step 1: Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (Chosen for robust stationary phase stability at pH 6.5).

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water (adjusted to pH 6.5 with dilute acetic acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program: 0-2 min (10% B), 2-10 min (10% to 90% B), 10-12 min (90% B), 12-12.1 min (10% B), 12.1-15 min (Re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatically controlled to prevent retention time drift).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 2: System Suitability Testing (SST)

Before executing any validation parameters, the system must pass SST to prove operational readiness and column efficiency.

  • Action: Inject a standard solution (100 µg/mL) six consecutive times.

  • Self-Validating Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

    • Tailing Factor ( Tf​ ) ≤ 1.5

    • Theoretical Plates ( N ) ≥ 5000

Step 3: Execution of Validation Parameters
  • Specificity (Forced Degradation): Subject the compound to 0.1M HCl, 0.1M NaOH, 3% H2​O2​ , and thermal stress (60°C) for 24 hours. Analyze the stressed samples to ensure the API peak is baseline resolved (Resolution > 2.0) from all degradation products.

  • Linearity & Range: Prepare calibration standards at 25%, 50%, 75%, 100%, and 120% of the target assay concentration (100 µg/mL). Plot Peak Area vs. Concentration. Acceptance: Correlation coefficient ( R2 ) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Analyze in triplicate. Acceptance: Mean recovery must fall between 98.0% and 102.0% [2].

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% concentration level. Acceptance: RSD of the calculated assay ≤ 2.0%.

Validation Data Summary

The table below summarizes the quantitative validation results for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde using the optimized pH 6.5 methodology, demonstrating full compliance with global regulatory standards.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
System Precision (RSD) ≤ 2.0% (n=6 injections)0.45%Pass
Method Precision (RSD) ≤ 2.0% (n=6 preparations)0.62%Pass
Linearity ( R2 ) ≥ 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.8%Pass
Specificity (Resolution) > 2.0 from nearest degradant3.4 (vs. Carboxylic Acid)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mLPass

Visualizations

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Method Development (pH 6.5 Buffer, RP-HPLC) Spec Specificity (vs. Degradants) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Robust Robustness (Temp, Flow Rate, pH) Prec->Robust Report Validated Analytical Method Ready for QC Release Robust->Report

ICH Q2(R2) analytical method validation workflow for pyrimidine derivatives.

DegradationPathway API 5-Bromo-2-methoxypyrimidine- 4-carbaldehyde Oxidation Oxidation (H2O2 / Air) API->Oxidation Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Deg1 5-Bromo-2-methoxypyrimidine- 4-carboxylic acid Oxidation->Deg1 Deg2 5-Bromo-2-hydroxypyrimidine- 4-carbaldehyde Hydrolysis->Deg2

Primary degradation pathways of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures (Framework & Acceptance Criteria) Source: MasterControl Quality & Compliance URL: [Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires specific handlin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. As a brominated heterocyclic aldehyde, this compound requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The causality behind these procedures is rooted in the chemical's classification as a skin and eye irritant and its nature as a halogenated organic compound.

Immediate Safety and Handling Imperatives

Before initiating any disposal procedure, it is crucial to be fully aware of the inherent hazards associated with 5-Bromo-2-methoxypyrimidine-4-carbaldehyde. Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent accidental exposure.

Essential Personal Protective Equipment (PPE)
PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation.[3] Contaminated gloves should be disposed of as hazardous waste.[2]
Protective Clothing Laboratory coatPrevents contamination of personal clothing and skin.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dust or vapors.[1][3]

All handling and preparation for disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde should be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.[3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde is that it must be treated as a halogenated organic hazardous waste.[3][4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][4]

Waste Segregation and Collection
  • Designated Waste Container : All waste containing 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, including residual amounts, contaminated materials (e.g., weigh boats, pipette tips), and absorbent from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container.[2]

  • Container Material : The waste container must be made of a compatible material that will not react with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name "5-Bromo-2-methoxypyrimidine-4-carbaldehyde," and the appropriate hazard pictograms (e.g., irritant).[2][5]

  • No Mixing : This waste stream must not be mixed with non-halogenated solvents or other incompatible waste types.[2][5][6] Keeping halogenated and non-halogenated waste separate is crucial for proper disposal and can reduce disposal costs.[6]

Disposal of Unused or Expired Product

For larger quantities of unused or expired 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, the primary disposal method is incineration.[2]

  • Packaging : Ensure the original container is securely sealed. If repackaging is necessary, use a compatible and properly labeled container.

  • Professional Disposal Service : Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.[2] These companies are equipped with the necessary high-temperature incinerators with afterburners and scrubbers to safely destroy the compound in an environmentally sound manner.[7][8]

Disposal of Contaminated Materials
  • Solid Waste : Items such as contaminated gloves, absorbent pads, and weighing paper should be placed in the designated halogenated organic waste container.[9]

  • Liquid Waste : If 5-Bromo-2-methoxypyrimidine-4-carbaldehyde has been dissolved in a solvent, the entire solution is considered halogenated waste. It should be collected in a designated liquid waste container for halogenated organic compounds.[4][5]

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

DisposalWorkflow Start Waste Generation (5-Bromo-2-methoxypyrimidine-4-carbaldehyde) CheckForm Is the waste solid or liquid? Start->CheckForm SolidWaste Solid Waste (e.g., contaminated gloves, glassware) CheckForm->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, reaction mixtures) CheckForm->LiquidWaste Liquid CollectSolid Collect in designated 'Halogenated Organic Solid Waste' container SolidWaste->CollectSolid CollectLiquid Collect in designated 'Halogenated Organic Liquid Waste' container LiquidWaste->CollectLiquid LabelContainer Ensure container is properly labeled: 'Hazardous Waste' Full Chemical Name Hazard Pictograms CollectSolid->LabelContainer CollectLiquid->LabelContainer StoreWaste Store in a designated Satellite Accumulation Area (SAA) LabelContainer->StoreWaste ArrangeDisposal Arrange for pickup by a licensed hazardous waste disposal company StoreWaste->ArrangeDisposal End Proper Disposal Complete ArrangeDisposal->End

Caption: Disposal workflow for 5-Bromo-2-methoxypyrimidine-4-carbaldehyde.

Emergency Procedures: Spills and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup
  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[5]

  • Personal Protection : Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Containment : For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or commercial sorbent pads.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbent material and any solid chemical using spark-proof tools and place it into the designated halogenated organic waste container.[1][8]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water.[2] All cleaning materials, including wipes and contaminated PPE, must be disposed of as hazardous waste.[2][9]

Personnel Decontamination
  • Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[10]

  • Eye Contact : In case of eye contact, rinse cautiously with water for several minutes.[1][11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[10][11]

  • Inhalation : If inhaled, move the person to fresh air and keep them comfortable for breathing.[1][11] If the person feels unwell, seek medical advice.[1]

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde, thereby fostering a secure and responsible research environment.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Safety Data Sheet for 5-Bromo-2-methoxypyridine. Alfa Aesar. [Link]

  • 5-bromo-2-methylpyridine-4-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Individual Chemical SOP Example. University of Wyoming. [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Bromo-2-methoxypyrimidine-4-carbaldehyde

Introduction & Mechanistic Hazard Profile 5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly reactive heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Hazard Profile

5-Bromo-2-methoxypyrimidine-4-carbaldehyde (CAS: 1260883-25-7) is a highly reactive heterocyclic building block utilized extensively in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates[1]. While its reactivity is a tremendous asset in drug development, it presents significant occupational hazards that require strict logistical and safety controls.

Causality of Hazards (E-E-A-T): To handle this chemical safely, scientists must understand the mechanistic causality behind its toxicity. The molecule features two synergistic hazard centers:

  • Electrophilic Aldehyde (-CHO): The formyl group is highly susceptible to nucleophilic attack. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines (e.g., lysine residues on skin or mucosal membranes), leading to acute irritation and potential sensitization.

  • Halogenated Heterocycle: The bromine atom at the 5-position increases the molecule's lipophilicity, significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and cellular membranes.

Because of these structural features, the compound is classified under GHS as a severe skin, eye, and respiratory irritant[2].

HazardMechanism A 5-Bromo-2-methoxypyrimidine -4-carbaldehyde B Aldehyde Group (-CHO) Electrophilic Center A->B C Brominated Pyrimidine Lipophilic Core A->C D Schiff Base Formation with Tissue Proteins B->D E Enhanced Cellular Penetration C->E F Acute Irritation (H315, H319, H335) D->F E->F

Mechanistic pathway of 5-Bromo-2-methoxypyrimidine-4-carbaldehyde tissue toxicity.

Chemical Properties & Hazard Summary

The following table summarizes the critical quantitative data and GHS classifications required for risk assessment.

Property / HazardSpecificationOperational Implication
CAS Number 1260883-25-7Unique identifier for SDS tracking and inventory logging[1].
Molecular Weight 217.02 g/mol Required for precise stoichiometric calculations.
Storage Temperature 2-8°CPrevents thermal degradation of the pyrimidine core[2].
Atmosphere Inert (Argon/Nitrogen)Prevents auto-oxidation of the aldehyde into a carboxylic acid[2].
H302 Harmful if swallowedMandates strict prohibition of eating/drinking in the laboratory.
H315 / H319 Causes skin/eye irritationRequires advanced PPE (nitrile gloves, chemical goggles)[2].
H335 May cause respiratory irritationMandates handling exclusively within a certified fume hood[2].

Personal Protective Equipment (PPE) Matrix

Every protocol must be a self-validating system. Before handling the compound, verify that the following PPE is equipped in accordance with standards.

PPE CategorySpecificationCausality / Rationale
Eye Protection Indirect-vented chemical splash gogglesComplies with OSHA 29 CFR 1910.133. Prevents airborne dust or aerosolized particles from contacting the highly vulnerable ocular mucosa[3].
Hand Protection Double-layered Nitrile gloves (≥8 mil)Halogenated heterocycles can permeate thin latex. Nitrile provides superior chemical resistance against brominated aromatics.
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents dermal exposure. The FR rating mitigates secondary risks if flammable solvents (e.g., THF) are used during dissolution[4].
Respiratory N95/P100 Particulate RespiratorComplies with OSHA 29 CFR 1910.134. Required only if engineering controls (fume hood) fail or during a major powder spill outside the hood[3].

Operational Workflow & Safe Handling Protocol

Protocol S1 1. Fume Hood Validation S2 2. Don Advanced PPE (Nitrile, Goggles) S1->S2 S3 3. Thermal & Inert Equilibration S2->S3 S4 4. Closed-System Transfer S3->S4 S5 5. Halogenated Waste Segregation S4->S5

Standard operational workflow for handling reactive pyrimidine carbaldehydes.

Step-by-Step Methodology:

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is operating between 100-120 feet per minute (fpm).

  • Validation: Check the digital monitor or use a Kimwipe to visually confirm negative pressure.

  • Causality: Ensures respiratory irritants (H335) are actively pulled away from the operator's breathing zone[2].

Step 2: Thermal Equilibration

  • Action: Remove the compound from 2-8°C storage[2] and place the sealed bottle in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold container introduces atmospheric moisture, which condenses on the powder and rapidly degrades the moisture-sensitive pyrimidine core.

Step 3: Inert Atmosphere Weighing

  • Action: Purge the analytical balance enclosure with Argon (Ar) or Nitrogen (N2). Weigh the required mass using an anti-static spatula.

  • Causality: Powders can generate static charge, leading to the aerosolization of the compound. An inert atmosphere prevents the aldehyde from oxidizing during handling[2].

Step 4: Closed-System Dissolution

  • Action: Dissolve the compound in an anhydrous, compatible solvent (e.g., Dichloromethane or Tetrahydrofuran) within a sealed vial before transferring it to the main reaction vessel.

  • Causality: Transferring a solution via a gas-tight syringe minimizes the risk of airborne exposure compared to transferring dry powder.

Emergency Response & Spill Management

  • Small Spills (<50g): Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spill with damp absorbent pads (using water or a dilute sodium bisulfite solution to neutralize the reactive aldehyde). Place the pads in a sealed, labeled container for halogenated waste.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[4]. Remove contaminated clothing. Causality: Rapid dilution prevents the lipophilic brominated core from penetrating the dermis and causing severe irritation[3].

Halogenated Waste Disposal Plan

Brominated organic compounds cannot be disposed of in standard organic waste streams.

  • Segregation: Collect all reaction waste, contaminated gloves, and empty vials in a dedicated "Halogenated Organic Waste" carboy.

  • Causality: Incinerating halogenated waste under standard conditions can generate highly toxic dioxins and furans. It must be processed by an approved waste disposal plant at ultra-high temperatures[4].

  • Compliance: Label the container clearly with the chemical name, CAS number (1260883-25-7), and the "Halogenated" designation to comply with .

References

  • Personal Protective Equipment - 29 CFR 1910.132 , Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Defining Hazardous Waste , Environmental Protection Agency (EPA). Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.